Pam3-Cys-OH
Description
Properties
IUPAC Name |
(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFZLRNAOHUQPH-GOOVXGPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H103NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007550 | |
| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
910.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87420-41-5 | |
| Record name | Tripalmitoyl-S-glycerylcysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87420-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(palmitoyloxy)-2-propyl-1-palmitoylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087420415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-.ALPHA.-PALMITOYL-S-(2,3-BIS(PALMITOYLOXY)-(2RS)-PROPYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3PDV16IN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Pam3-Cys-OH: Structure, Signaling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pam3-Cys-OH is a synthetic lipoamino acid that serves as a potent agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer. As a synthetic analog of the N-terminal part of bacterial lipoproteins, it is a valuable tool for immunological research, particularly in the study of innate immunity, vaccine adjuvant development, and the molecular mechanisms of pathogen recognition. This guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action through the TLR2/1 signaling pathway, and detailed protocols for its application in key immunological assays.
Chemical Identity and Structure of this compound
This compound, with the full chemical name N-alpha-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine , is a well-defined molecule that mimics the triacylated N-terminus of bacterial lipoproteins.[1][2] Its structure is characterized by a cysteine residue to which three palmitoyl chains are attached. Two of these chains are ester-linked to a glyceryl group, which is in turn thioether-linked to the cysteine, while the third palmitoyl chain is amide-linked to the N-terminus of the cysteine.
Chemical Structure:
| Property | Value |
| Full Name | N-alpha-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine |
| Synonyms | Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH |
| CAS Number | 87420-41-5 |
| Molecular Formula | C54H103NO7S |
| Molecular Weight | 910.46 g/mol |
| Appearance | Solid |
Mechanism of Action: TLR2/TLR1 Signaling Pathway
This compound functions as a pathogen-associated molecular pattern (PAMP) mimic, specifically recognized by the heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) on the surface of various immune cells, including macrophages, dendritic cells, and monocytes.[1] The binding of this compound to the TLR2/1 complex initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of innate immune responses.
The signaling cascade can be summarized as follows:
-
Recognition and Dimerization: The three lipid chains of this compound are crucial for its activity. Two ester-bound palmitoyl chains are accommodated within a hydrophobic pocket of TLR2, while the third amide-bound palmitoyl chain inserts into a hydrophobic channel in TLR1. This binding event induces the dimerization of TLR1 and TLR2.
-
Recruitment of Adaptor Proteins: The dimerization of the TLR ectodomains brings their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. This conformational change facilitates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).
-
Activation of Downstream Kinases: MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6).
-
MAPK and NF-κB Activation: Activated TRAF6 triggers two major downstream signaling branches:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This leads to the phosphorylation and activation of MAP kinases such as ERK1/2 and p38.[3][4]
-
Nuclear Factor-kappa B (NF-κB) Pathway: This involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). The subsequent degradation of IκB allows for the nuclear translocation of the NF-κB p50/p65 heterodimer.
-
-
Gene Expression: Activated MAPKs and NF-κB translocate to the nucleus, where they induce the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and co-stimulatory molecules.[1][3]
Quantitative Data
Quantitative data for the biological activity of this compound can vary depending on the cell type and assay conditions. The following table summarizes typical concentrations and reported EC50 values for the closely related and often used Pam3CSK4, which shares the same core structure and mechanism of action.
| Parameter | Value | Cell Type/System | Reference |
| Stimulation Concentration | 160 ng/mL | Isolated perfused mouse lungs | [4] |
| EC50 for human TLR1/2 | 0.47 ng/mL | HEK293 cells expressing human TLR1/2 | |
| EC50 for murine TLR1/2 | 5 nM | Murine macrophages | [5] |
Experimental Protocols
This compound is a versatile tool for a range of immunological assays. Below are detailed methodologies for key experiments.
In Vitro Cell Stimulation for Cytokine Production
This protocol describes the stimulation of macrophages or dendritic cells with this compound to induce cytokine production, which can then be measured by ELISA.
Materials:
-
This compound
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Macrophage or dendritic cell line (e.g., RAW 264.7, THP-1) or primary cells
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentration in cell culture medium. A typical final concentration for stimulation is 100-200 ng/mL.
-
Stimulation: Remove the old medium from the cells and add 200 µL of the this compound-containing medium or control medium (with vehicle) to the respective wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Measurement: Analyze the collected supernatants for cytokine concentrations using a commercial ELISA kit, following the manufacturer's instructions.
Western Blot Analysis of MAPK Activation
This protocol details the detection of phosphorylated MAP kinases (ERK1/2 and p38) in cell lysates following this compound stimulation.
Materials:
-
This compound
-
Cell line (e.g., HEK293-TLR2/1, THP-1)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38, and total p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Stimulation: Seed cells in 6-well plates and grow to 80-90% confluency. Stimulate the cells with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of the kinases and a loading control (e.g., β-actin) to ensure equal protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like Receptor Agonist Conjugation: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Pam3-Cys-OH Mechanism of Action in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pam3-Cys-OH, a synthetic lipopeptide, is a potent agonist for Toll-like receptor 2 (TLR2) in heterodimerization with TLR1. This interaction triggers a MyD88-dependent signaling cascade in various immune cells, including macrophages and dendritic cells, leading to the activation of key transcription factors such as NF-κB and the induction of mitogen-activated protein kinase (MAPK) pathways. The downstream effects include the production of a range of pro-inflammatory and immunomodulatory cytokines and the upregulation of co-stimulatory molecules, ultimately shaping the innate and adaptive immune responses. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative data on cellular responses, detailed experimental protocols, and visual representations of the signaling pathways involved.
Introduction to this compound
N-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine (this compound) is a synthetic lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins. Its ability to potently and specifically activate the immune system through TLR2/TLR1 makes it a valuable tool for immunological research and a potential adjuvant in vaccine development.
Core Mechanism of Action: TLR2/TLR1 Signaling
The primary mechanism of action of this compound is the activation of the TLR2/TLR1 heterodimer on the surface of immune cells. This binding event initiates a well-defined intracellular signaling pathway.
Receptor Recognition and Complex Formation
This compound is recognized by the extracellular domains of TLR2 and TLR1. The three lipid chains of the molecule are crucial for this interaction, with two acyl chains binding to a hydrophobic pocket in TLR2 and the third acyl chain inserting into a similar pocket in TLR1. This binding induces the dimerization of TLR1 and TLR2, bringing their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, which is the critical first step in signal transduction.
MyD88-Dependent Signaling Pathway
Upon dimerization of the TLRs, the adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited to the TIR domains of the receptor complex. MyD88 itself contains a TIR domain and a death domain. This recruitment initiates a series of downstream signaling events collectively known as the MyD88-dependent pathway.
This pathway culminates in the activation of two major downstream signaling arms: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. All TLRs, with the exception of TLR3, utilize the MyD88-dependent pathway to induce inflammatory cytokine production.[1]
Activation of NF-κB
The activation of NF-κB is a central event in the cellular response to this compound. MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the recruitment of TRAF6 (TNF receptor-associated factor 6), which, in conjunction with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1A, catalyzes the formation of lysine 63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the TAK1 (transforming growth factor-β-activated kinase 1) complex. Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex. The IKK complex, in turn, phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB transcription factor (typically a heterodimer of p50 and p65/RelA), allowing it to translocate to the nucleus and induce the transcription of target genes.[2][3] The activation of NF-κB is crucial for the expression of numerous pro-inflammatory cytokines and chemokines.[4]
Activation of Mitogen-Activated Protein Kinases (MAPKs)
In addition to activating the NF-κB pathway, the TAK1 complex also activates several MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[5][6] These kinases phosphorylate and activate other transcription factors, such as AP-1 (Activator protein 1), which work in concert with NF-κB to regulate the expression of immune response genes. Both Pam3Cys and MALP-2, another TLR2 ligand, have been shown to increase the phosphorylation of ERK1/2 and p38.[5]
Cellular Responses to this compound
The activation of the TLR2/TLR1 signaling pathway by this compound elicits a range of cellular responses in different immune cell types.
Cytokine Production
A hallmark of this compound stimulation is the robust production of various cytokines. The specific cytokine profile can vary depending on the cell type, concentration of this compound, and the presence of other stimuli.
Table 1: this compound Induced Cytokine Production in Immune Cells
| Cell Type | This compound Concentration | Cytokine | Fold Increase / Concentration | Reference |
| Human Monocytes | 50 ng/mL | IL-1β | Significant increase over medium alone | [2] |
| Human Monocytes | 50 ng/mL | IL-10 | Significant increase over medium alone | [2] |
| Canine Whole Blood | Not Specified | TNF-α | Significant increase | [7] |
| Canine Whole Blood | Not Specified | IL-6 | Significant increase | [7] |
| Murine Dendritic Cells | Not Specified | IL-12p35 (gene expression) | Potent induction | [8] |
| Murine Dendritic Cells | Not Specified | IL-10 (gene expression) | Potent induction | [8] |
| Human Vγ2Vδ2 T cells | 10 µg/mL | IFN-γ | ~2.4-fold increase with anti-γδ TCR | [9] |
| Human PBMCs | 10 µg/mL | TNF-α | Dose-dependent increase | [10] |
| Human PBMCs | 10 µg/mL | IL-1β | Dose-dependent increase | [10] |
Upregulation of Co-stimulatory Molecules in Dendritic Cells
Dendritic cells (DCs) are professional antigen-presenting cells that are critical for initiating adaptive immune responses. Upon activation by this compound, DCs upregulate the expression of co-stimulatory molecules, such as CD80 and CD86. This upregulation is essential for the effective activation of naive T cells.
Table 2: Upregulation of Co-stimulatory Molecules on Dendritic Cells by this compound
| Cell Type | This compound Concentration | Molecule | Observation | Reference |
| Human Monocyte-derived DCs | Not specified | CD80 | Upregulation | |
| Human Monocyte-derived DCs | Not specified | CD86 | Upregulation | |
| Murine Bone Marrow-derived DCs | Not specified | CD80 | Upregulation | |
| Murine Bone Marrow-derived DCs | Not specified | CD86 | Upregulation |
Experimental Protocols
Measurement of Cytokine Production by ELISA
Objective: To quantify the concentration of a specific cytokine (e.g., TNF-α) in the supernatant of immune cells stimulated with this compound.
Materials:
-
Immune cells (e.g., macrophages, PBMCs)
-
This compound
-
Complete cell culture medium
-
96-well ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Recombinant cytokine standard
-
Plate reader
Procedure:
-
Cell Stimulation: Seed immune cells in a 96-well culture plate at a desired density. Add varying concentrations of this compound to the wells. Include a negative control (medium only). Incubate for a specified time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
NF-κB Reporter Gene Assay
Objective: To measure the activation of the NF-κB signaling pathway in response to this compound.
Materials:
-
A cell line stably transfected with an NF-κB-responsive reporter construct (e.g., luciferase or SEAP).
-
This compound
-
Cell culture medium
-
Luciferase or SEAP detection reagents
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Stimulation: Add serial dilutions of this compound to the wells. Include a positive control (e.g., TNF-α) and a negative control (medium only).
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂.
-
Detection: Add the appropriate detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the fold induction of reporter gene activity relative to the unstimulated control.
Western Blot for MAPK Phosphorylation
Objective: To detect the phosphorylation of MAPK proteins (e.g., p38, ERK1/2) in immune cells stimulated with this compound.
Materials:
-
Immune cells
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Stimulation and Lysis: Stimulate cells with this compound for various time points. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-p38) to confirm equal loading.
Visualizations
Signaling Pathway Diagram
Caption: this compound induced TLR2/TLR1 signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound effects.
Conclusion
This compound serves as a powerful molecular probe for dissecting the intricacies of TLR2/TLR1 signaling and the subsequent innate and adaptive immune responses. Its well-characterized mechanism of action, involving the MyD88-dependent activation of NF-κB and MAPK pathways, provides a robust framework for investigating immune cell activation. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to leverage the immunostimulatory properties of this compound in their studies. Further research into the nuanced effects of this lipopeptide on different immune cell subsets and in various disease models will continue to expand its potential applications in immunology and medicine.
References
- 1. Integrative Analysis of Multi-Omics Data-Identified Key Genes With KLRC3 as the Core in a Gene Regulatory Network Related to Immune Phenotypes in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. escholarship.org [escholarship.org]
- 4. TLR2 ligation protects effector T cells from regulatory T-cell mediated suppression and repolarizes T helper responses following MVA-based cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule inhibitors of the TLR1-TLR2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microarray-Based Expression Profiling of Normal and Malignant Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-seq analysis of activated dendritic cells [erilu.github.io]
- 10. youtube.com [youtube.com]
The Biological Function of Pam3Cys-OH as a TLR Agonist: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3Cys-OH, or Tripalmitoyl-S-glyceryl-cysteine, is a synthetic lipopeptide that has garnered significant attention in the fields of immunology and drug development. It functions as a potent agonist for the Toll-like receptor 2 (TLR2), specifically forming a heterodimer with TLR1. This interaction mimics the presence of bacterial lipoproteins, triggering a robust innate immune response. This technical guide provides a comprehensive overview of the biological function of Pam3Cys-OH, its mechanism of action, and detailed experimental protocols for its characterization.
Mechanism of Action: TLR1/TLR2 Signaling Pathway
Pam3Cys-OH activates immune cells, such as macrophages and dendritic cells, through the TLR1/TLR2 signaling cascade. The three palmitoyl chains of Pam3Cys-OH are essential for its agonist activity, with two chains binding to TLR2 and the third interacting with TLR1, inducing the formation of a stable heterodimer. This dimerization initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway.
Upon recruitment to the activated TLR1/TLR2 complex, the adaptor protein Myeloid differentiation primary response 88 (MyD88) interacts with and activates IL-1 receptor-associated kinase 4 (IRAK4). IRAK4 then phosphorylates and activates IRAK1, which subsequently associates with TNF receptor-associated factor 6 (TRAF6). This leads to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Activation of the NF-κB pathway results in the translocation of NF-κB transcription factors into the nucleus, driving the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. Concurrently, the activation of MAPK cascades, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, leads to the activation of other transcription factors, such as AP-1, which further contribute to the inflammatory response.
Caption: TLR1/TLR2 Signaling Pathway Activated by Pam3Cys-OH.
Quantitative Data on Pam3Cys-OH Activity
The biological activity of Pam3Cys-OH can be quantified by measuring various downstream effects, such as cytokine production and the activation of signaling molecules. The following tables summarize key quantitative data from in vitro studies.
Table 1: Dose-Dependent Cytokine Production in Human PBMCs Stimulated with Pam3Cys-OH for 24 hours
| Pam3Cys-OH Concentration | IL-1β Production (pg/mL) | TNF-α Production (pg/mL) |
| 0.1 µg/mL | ~100 | ~500 |
| 1 µg/mL | ~200 | ~1500 |
| 10 µg/mL | ~250 | ~2000 |
Data are representative values compiled from published literature.
Table 2: Cytokine Release from Isolated Perfused Mouse Lungs after 180 min Stimulation with Pam3Cys-OH
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | CXCL2 (pg/mL) | CXCL10 (pg/mL) |
| Control | < 50 | < 20 | < 100 | < 50 |
| Pam3Cys-OH (160 ng/mL) | ~400 | ~150 | ~800 | ~200 |
Data adapted from a study on isolated mouse lungs.
Table 3: Representative EC50 Values for TLR1/TLR2 Agonists
| Agonist | Cell Line | Readout | EC50 |
| Pam3CSK4 | Human TLR1/2 HEK293 | SEAP Reporter | 0.47 ng/mL |
| Pam3CSK4 | THP-1 cells | TNF-α production | ~10 ng/mL |
Pam3CSK4 is a well-characterized tripalmitoylated lipopeptide structurally similar to Pam3Cys-OH and is often used as a reference compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Pam3Cys-OH's biological activity. The following are standard protocols for key in vitro assays.
In Vitro Cell Stimulation
Objective: To stimulate immune cells with Pam3Cys-OH to induce a biological response.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), macrophage cell line like RAW 264.7 or THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Pam3Cys-OH stock solution (e.g., 1 mg/mL in sterile water or DMSO, sonicate to dissolve)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the immune cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere overnight if using adherent cell lines.
-
Prepare serial dilutions of Pam3Cys-OH in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 10 µg/mL).
-
Add 100 µL of the Pam3Cys-OH dilutions to the respective wells. For the negative control, add 100 µL of medium only.
-
Incubate the plate for the desired time period (e.g., 6, 24, or 48 hours) in a CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for analysis of intracellular signaling pathways (e.g., Western blotting).
Cytokine Analysis by ELISA
Objective: To quantify the concentration of a specific cytokine in the cell culture supernatant.
Materials:
-
ELISA plate (96-well)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Prepare a standard curve by serially diluting the recombinant cytokine standard.
-
Add 100 µL of the standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate to each well and incubate until a color develops (typically 15-30 minutes) in the dark.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Signaling Pathway Analysis by Western Blotting
Objective: To detect the activation of NF-κB and MAPK signaling pathways by analyzing the phosphorylation of key proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
After cell stimulation with Pam3Cys-OH, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the biological activity of Pam3Cys-OH.
Caption: A typical workflow for in vitro characterization of Pam3Cys-OH.
Synthesis of Pam3Cys-OH
-
Protection of Cysteine: The amino and carboxyl groups of L-cysteine are protected to prevent unwanted side reactions. The thiol group is typically left unprotected for the subsequent alkylation step.
-
Synthesis of the Glyceryl Moiety: A glyceryl derivative with two hydroxyl groups protected and one reactive group (e.g., a tosylate or a halide) is synthesized.
-
Alkylation of Cysteine: The protected cysteine is reacted with the glyceryl derivative to form the S-glyceryl-cysteine backbone.
-
Palmitoylation: The two hydroxyl groups on the glyceryl moiety and the amino group of the cysteine are acylated with palmitic acid using a suitable coupling agent.
-
Deprotection: The protecting group on the carboxyl terminus of the cysteine is removed to yield the final Pam3Cys-OH product.
Purification of the final product is typically achieved by chromatography techniques such as high-performance liquid chromatography (HPLC). The identity and purity of the synthesized Pam3Cys-OH are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Conclusion
Pam3Cys-OH is a valuable tool for researchers studying innate immunity and for the development of novel vaccine adjuvants and immunotherapies. Its ability to potently and specifically activate the TLR1/TLR2 signaling pathway leads to a robust pro-inflammatory response, which can be harnessed to enhance adaptive immunity. This technical guide provides a foundational understanding of the biological function of Pam3Cys-OH, along with the necessary experimental framework for its investigation and application in a research setting.
The Role of Pam3-Cys-OH in Activating the Innate Immune System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3-Cys-OH, a synthetic lipopeptide, is a potent activator of the innate immune system. It mimics the acylated amino terminus of bacterial lipoproteins, which are recognized by Toll-like receptors (TLRs). Specifically, this compound is a well-characterized agonist for the TLR2/TLR1 heterodimer. This interaction triggers a signaling cascade that leads to the activation of immune cells, production of cytokines and chemokines, and the upregulation of co-stimulatory molecules, thereby bridging the innate and adaptive immune responses. This technical guide provides an in-depth overview of the mechanisms of action of this compound, quantitative data on its effects, and detailed experimental protocols for its use in research and development.
Mechanism of Action: The TLR2/TLR1 Signaling Pathway
This compound-mediated activation of the innate immune system is initiated by its binding to the TLR2/TLR1 heterodimer on the surface of various immune cells, including macrophages, monocytes, and dendritic cells. This binding event brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR2 and TLR1 into close proximity, initiating a downstream signaling cascade that is primarily dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).
The key steps in the signaling pathway are as follows:
-
Recruitment of Adaptor Proteins: The aggregated TIR domains recruit the adaptor protein MyD88.
-
Formation of the Myddosome: MyD88 then recruits IL-1 receptor-associated kinases (IRAKs), such as IRAK4 and IRAK1, to form a complex known as the Myddosome.
-
Activation of TRAF6: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Activation of TAK1: TRAF6, in conjunction with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1A, catalyzes the formation of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the transforming growth factor-β-activated kinase 1 (TAK1) complex, which also includes TAB1 and TAB2.
-
Activation of NF-κB and MAPK Pathways: Activated TAK1 is a crucial kinase that phosphorylates two downstream signaling branches:
-
NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex (composed of IKKα, IKKβ, and NEMO). The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation by the proteasome. This allows the nuclear factor-κB (NF-κB) transcription factor (typically the p50/p65 heterodimer) to translocate to the nucleus.
-
MAPK Pathway: TAK1 also activates several mitogen-activated protein kinase (MAPK) cascades, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways.
-
-
Gene Transcription: In the nucleus, activated NF-κB and MAPK-activated transcription factors (such as AP-1) bind to the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.
Caption: this compound signaling pathway via TLR2/TLR1.
Quantitative Data on this compound Activity
The activation of immune cells by this compound results in a dose-dependent increase in the production of various cytokines and the expression of co-stimulatory molecules. The following tables summarize representative quantitative data from in vitro studies.
Table 1: Dose-Dependent Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs) after 24-hour Stimulation with Pam3CSK4 (a derivative of this compound)
| Pam3CSK4 Concentration (ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| 0 (Unstimulated) | < 50 | < 50 | < 20 | < 30 |
| 10 | 1500 ± 250 | 2000 ± 300 | 150 ± 30 | 100 ± 20 |
| 100 | 4500 ± 500 | 6000 ± 700 | 400 ± 50 | 300 ± 40 |
| 1000 | 7000 ± 800 | 9000 ± 1000 | 600 ± 70 | 500 ± 60 |
Data are presented as mean ± standard deviation and are compiled from typical results reported in the literature. Actual values may vary depending on the specific experimental conditions and donors.
Table 2: Upregulation of Co-stimulatory Molecules on Human Monocyte-Derived Dendritic Cells (mo-DCs) after 48-hour Stimulation with Pam3CSK4
| Stimulus | % CD80+ Cells | MFI of CD80 | % CD86+ Cells | MFI of CD86 | % CD40+ Cells | MFI of CD40 |
| Medium (Control) | 15 ± 5 | 150 ± 30 | 20 ± 7 | 200 ± 40 | 10 ± 4 | 100 ± 25 |
| Pam3CSK4 (100 ng/mL) | 75 ± 10 | 800 ± 120 | 85 ± 8 | 1200 ± 150 | 60 ± 9 | 500 ± 80 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation from representative experiments.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound for Cytokine Analysis
1. Isolation of PBMCs: a. Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS). b. Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper layer and carefully collect the buffy coat containing PBMCs. e. Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes. f. Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin). g. Count the cells using a hemocytometer and trypan blue exclusion to determine viability.
2. Cell Seeding and Stimulation: a. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium. b. Seed 1 mL of the cell suspension into each well of a 24-well tissue culture plate. c. Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS. d. Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0, 10, 100, 1000 ng/mL). e. Add the this compound dilutions to the respective wells. For the unstimulated control, add medium alone. f. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.
3. Sample Collection and Analysis: a. After incubation, centrifuge the plate at 500 x g for 10 minutes. b. Carefully collect the supernatant from each well and store at -80°C until analysis. c. Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Caption: Experimental workflow for PBMC stimulation.
Protocol 2: Flow Cytometry Analysis of Co-stimulatory Molecule Expression on Dendritic Cells
1. Generation of Monocyte-Derived Dendritic Cells (mo-DCs): a. Isolate PBMCs as described in Protocol 1. b. Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS) or by plastic adherence. c. Culture the monocytes in complete RPMI 1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (20 ng/mL) for 5-7 days to differentiate them into immature mo-DCs.
2. Stimulation of mo-DCs: a. Harvest the immature mo-DCs and seed them in a 24-well plate at a density of 0.5 x 10^6 cells/mL. b. Stimulate the cells with this compound (e.g., 100 ng/mL) or medium alone (control) for 48 hours at 37°C and 5% CO2.
3. Staining for Flow Cytometry: a. Harvest the stimulated mo-DCs and wash them with cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide). b. Resuspend the cells in FACS buffer and block Fc receptors with an appropriate blocking reagent for 15 minutes on ice. c. Add fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86, anti-CD40) and corresponding isotype controls. d. Incubate for 30 minutes on ice in the dark. e. Wash the cells twice with FACS buffer. f. Resuspend the cells in FACS buffer for analysis.
4. Data Acquisition and Analysis: a. Acquire the data on a flow cytometer. b. Gate on the dendritic cell population based on forward and side scatter properties and the expression of DC markers (e.g., CD11c+, HLA-DR+). c. Analyze the expression levels (percentage of positive cells and mean fluorescence intensity) of the co-stimulatory molecules (CD80, CD86, CD40) on the gated DC population.
Conclusion
This compound is a valuable tool for researchers and drug development professionals studying the innate immune system. Its well-defined mechanism of action through the TLR2/TLR1-MyD88 signaling pathway provides a clear framework for investigating immune activation. The dose-dependent induction of cytokines and upregulation of co-stimulatory molecules highlight its potential as an adjuvant in vaccine formulations and as an immunomodulatory agent. The provided protocols offer a starting point for the in-depth characterization of the cellular and molecular responses to this potent innate immune activator.
understanding the Pam3-Cys-OH signaling pathway
An In-depth Technical Guide to the Pam3-Cys-OH Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound and its widely used synthetic analog, Pam3CysSerLys4 (Pam3CSK4), are potent immunostimulatory lipopeptides that mimic the acylated amino terminus of bacterial lipoproteins. They function as specific agonists for the Toll-like Receptor 2 and Toll-like Receptor 1 (TLR2/TLR1) heterodimer, a key pattern recognition receptor complex in the innate immune system. Activation of this complex triggers a well-defined intracellular signaling cascade that is critically dependent on the adaptor protein MyD88. This cascade culminates in the activation of major transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), leading to a robust pro-inflammatory response. Understanding this pathway is crucial for research into bacterial pathogenesis, innate immunity, and the development of novel vaccine adjuvants and immunomodulatory therapeutics. This guide provides a detailed overview of the core signaling pathway, quantitative data on its activation, key experimental protocols, and visualizations to facilitate a comprehensive understanding.
The Core Signaling Pathway: From Receptor to Nucleus
The canonical signaling pathway initiated by Pam3Cys is a linear cascade involving receptor dimerization, adaptor protein recruitment, kinase activation, and ultimately, nuclear translocation of transcription factors to initiate gene expression.
Receptor Recognition and Heterodimerization
The signaling cascade begins at the cell surface. Pam3Cys, a triacylated lipopeptide, is recognized by the extracellular leucine-rich repeat domains of TLR2 and its co-receptor, TLR1. The binding of the ligand induces the formation of a stable TLR2/TLR1 heterodimer. This dimerization event is the critical first step, as it brings the intracellular Toll/Interleukin-1 Receptor (TIR) domains of the two receptors into close proximity, creating a signaling platform.
MyD88 Recruitment and Myddosome Formation
The juxtaposed TIR domains of the TLR2/TLR1 complex serve as a docking site for the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[1] MyD88 also contains a TIR domain, which allows it to bind to the receptor complex.[2] Upon recruitment, MyD88 utilizes its N-terminal death domain (DD) to recruit and activate members of the IL-1 Receptor-Associated Kinase (IRAK) family, primarily IRAK4 and IRAK1.[2] This assembly of MyD88 and IRAK proteins forms a high-order signaling complex known as the Myddosome.[2]
TRAF6 Activation and Downstream Kinase Cascades
Within the Myddosome, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 then recruits and activates TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase.[3] TRAF6, in conjunction with the E2 ligase complex Ubc13/Uev1a, catalyzes the formation of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the TAK1 (TGF-β-activated kinase 1) complex, which consists of TAK1 and the binding proteins TAB1/2.
Activation of the TAK1 complex represents a major bifurcation point in the pathway, leading to the activation of two distinct downstream cascades:
-
The NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex (composed of IKKα, IKKβ, and NEMO). The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus.[2]
-
The Mitogen-Activated Protein Kinase (MAPK) Pathway: TAK1 also phosphorylates and activates MAPK Kinases (MKKs), which in turn phosphorylate and activate the MAPK family members, including p38, c-Jun N-terminal Kinase (JNK), and Extracellular signal-Regulated Kinase (ERK).[4]
Transcriptional Activation and Pro-Inflammatory Response
Once in the nucleus, NF-κB binds to specific κB sites in the promoter regions of target genes. Simultaneously, the activation of the MAPK pathway leads to the phosphorylation and activation of other transcription factors, such as AP-1 (a dimer of c-Jun/c-Fos proteins). The cooperative action of NF-κB and AP-1 drives the transcription of a wide array of pro-inflammatory genes, resulting in the synthesis and secretion of cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., IL-8, CXCL2), and co-stimulatory molecules.[4][5][6] This response is crucial for recruiting and activating other immune cells to combat bacterial infections.
Visualization of the Pam3Cys Signaling Pathway
The following diagram illustrates the key molecular events in the TLR2/TLR1 signaling cascade initiated by Pam3Cys.
Caption: Pam3Cys-OH/TLR2/TLR1 signaling cascade.
Quantitative Analysis of Pathway Activation
The cellular response to Pam3Cys stimulation is dose- and time-dependent. The following tables summarize quantitative data from published studies, highlighting typical experimental concentrations and the magnitude of downstream effects.
Table 1: In Vitro Stimulation Parameters and Cytokine Production
| Cell Type | Ligand & Concentration | Incubation Time | Cytokine Measured | Result | Reference |
| Human Monocytes | Pam3CSK4 (50 ng/mL) | 18 hours | IL-6 | 6.118 pg/mL (median) | [5] |
| Human Monocytes | Pam3CSK4 (50 ng/mL) | 18 hours | IL-8 | 121.755 pg/mL (median) | [5] |
| Mouse Macrophages (RAW 264.7) | Pam3CSK4 (0.1 µg/mL) | 24 hours | TNF-α | Significant increase vs. control | [7] |
| Mouse Macrophages (Tnf-/- BMDM) | Pam3CSK4 (30 ng/mL) | 2 hours (pre-treatment) | IL-6 (post-TNF stim) | Maximum boost in production | [8] |
| Canine Whole Blood | Pam3CSK4 | 48 hours | TNF-α | Significant increase vs. control | [6] |
| Canine Whole Blood | Pam3CSK4 | 48 hours | IL-6 | Significant increase vs. control | [6] |
Table 2: Effects of Pam3CSK4 on Murine B Cell Responses
| Parameter | Pam3CSK4 Concentration | Incubation Time | Observed Effect | Reference |
| Cell Proliferation | Dose-dependent (Maximal at ~1 µg/mL) | 2-3 days | Increased proliferation | [9] |
| Cell Viability | Dose-dependent (Maximal at ~1 µg/mL) | 2-3 days | Increased viability | [9] |
| IgG1 Production | > 0.5 µg/mL | 7 days | Dose-dependent decrease | [9] |
| IgG2a Production (with LPS) | 0.5 µg/mL | 7 days | Enhanced production vs. LPS alone | [9] |
Key Experimental Methodologies
Elucidating the Pam3Cys signaling pathway involves a suite of standard molecular and cellular biology techniques. Below are a general experimental workflow and representative protocols.
General Experimental Workflow
Caption: A typical workflow for studying Pam3Cys signaling.
Protocol: Western Blotting for p38 MAPK Phosphorylation
This protocol provides a method to semi-quantitatively measure the activation of p38 MAPK via its phosphorylation at Thr180/Tyr182 following Pam3Cys stimulation.
-
Cell Culture and Stimulation:
-
Plate cells (e.g., RAW 264.7 macrophages) at a density of 1-2 x 10^6 cells/well in a 6-well plate and culture overnight.
-
Stimulate cells with the desired concentration of Pam3CSK4 (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
After stimulation, aspirate the medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
-
Protein Quantification:
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) diluted in 5% BSA/TBST (typically 1:1000) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) detection reagent and visualize the bands using a chemiluminescence imager.
-
To normalize, strip the membrane and re-probe with an antibody for total p38 MAPK.[2]
-
Quantify band intensities using densitometry software (e.g., ImageJ). The result is expressed as the ratio of phosphorylated p38 to total p38.[1]
-
Protocol: Quantitative PCR (qPCR) for TNF-α Gene Expression
This protocol describes the measurement of TNF-α mRNA levels as an indicator of transcriptional activation.
-
Cell Culture and Stimulation:
-
Culture and stimulate cells as described in section 4.2, typically for longer time points (e.g., 0, 1, 2, 4, 6 hours) to allow for mRNA transcription.[3]
-
-
RNA Isolation:
-
After stimulation, lyse the cells directly in the well using TRIzol Reagent (or a similar RNA lysis buffer) according to the manufacturer's protocol.[7]
-
Isolate total RNA using a standard phenol-chloroform extraction or a column-based RNA purification kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse-transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit with random hexamer or oligo(dT) primers.[10]
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix in a 10-20 µL volume containing:
-
2x SYBR Green Master Mix
-
Forward and reverse primers for TNF-α (typically 0.3-0.5 µM each)
-
cDNA template (e.g., 10-25 ng)[7]
-
Nuclease-free water
-
-
Include primers for a housekeeping gene (e.g., β-actin, GAPDH) for normalization.
-
Run the reaction on a real-time PCR cycler using a standard thermal profile:
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for both TNF-α and the housekeeping gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of TNF-α in stimulated samples to that in unstimulated controls.
-
Protocol: ELISA for Secreted IL-6 Quantification
This protocol details the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of IL-6 protein secreted into the cell culture supernatant.
-
Cell Culture and Sample Collection:
-
Culture and stimulate cells as described previously, typically for 18-24 hours to allow for protein synthesis and secretion.[5]
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,000 x g for 15 minutes to remove cells and debris.[11]
-
Store the clarified supernatants at -20°C or -80°C, or use immediately.
-
-
ELISA Procedure (based on a typical commercial kit):
-
Prepare reagents, standards, and samples as instructed by the kit manufacturer.[11]
-
Add 100 µL of standards or samples to each well of the antibody-pre-coated microplate. Incubate for 2 hours at room temperature or 37°C.[11][12]
-
Wash the plate 3-5 times with the provided Wash Buffer.
-
Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour.[12]
-
Wash the plate as before.
-
Add 100 µL of HRP-avidin or streptavidin-HRP conjugate to each well. Incubate for 1 hour.[11]
-
Wash the plate as before.
-
-
Detection and Quantification:
-
Add 90-100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes, allowing a blue color to develop.[11]
-
Stop the reaction by adding 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.[11]
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes.[4]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard versus its known concentration.
-
Determine the concentration of IL-6 in the unknown samples by interpolating their absorbance values from the standard curve.[4]
-
Multiply the result by any dilution factor used for the samples.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. bmgrp.com [bmgrp.com]
Pam3-Cys-OH: A Technical Guide to the Synthetic Bacterial Lipopeptide Analog
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pam3-Cys-OH, a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. As a potent agonist for the Toll-like Receptor 2 and 1 (TLR2/TLR1) heterodimer, it serves as a powerful tool for immunological research and a promising candidate for vaccine adjuvant development. This document details its chemical properties, mechanism of action, immunological effects, and applications, supplemented with detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate its practical use in a research and development setting.
Introduction: Understanding this compound
This compound, or N-α-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine, is a synthetic lipoamino acid that represents the core immunostimulatory motif of lipoproteins found in the cell walls of both Gram-positive and Gram-negative bacteria. These bacterial lipoproteins are a class of pathogen-associated molecular patterns (PAMPs) recognized by the innate immune system.
The synthetic nature of this compound and its derivatives ensures a high degree of purity and freedom from microbial contaminants, making it a reliable reagent for immunological studies. While the core this compound structure is highly hydrophobic, it is often conjugated to peptides to enhance solubility and modulate its biological activity.[1] A widely studied analog is Pam3CSK4 (Pam3Cys-Ser-(Lys)4), which incorporates a hydrophilic tetra-lysine tail to improve aqueous solubility and has been shown to be a potent immune activator.[1][2] The R-stereoisomer of the glycerol moiety in Pam3Cys derivatives has been shown to be more effective at inducing cytokine and antibody production compared to the S-configuration.[1][3]
Chemical and Physical Properties
This compound is characterized by its three palmitic acid chains linked to a glyceryl-cysteine core. This high lipid content is responsible for both its biological activity and its challenging solubility profile.
| Property | Value | Reference |
| Chemical Formula | C₅₄H₁₀₃NO₇S | [4] |
| Molecular Weight | 910.46 g/mol | |
| CAS Number | 87420-41-5 | |
| Appearance | Solid | |
| Purity | ≥95-98% (typically by TLC or UHPLC) | |
| Solubility | Poor in aqueous solutions; soluble in organic solvents like DMSO. | [1][5] |
| Core Structure | Tripalmitoyl-S-glyceryl-cysteine | [1] |
Mechanism of Action: TLR1/TLR2 Signaling
This compound and its triacylated analogs are recognized by a heterodimer of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1) on the surface of immune cells such as macrophages and dendritic cells.[6] This recognition is specific to the triacylated nature of the lipopeptide; diacylated lipopeptides are typically recognized by a TLR2/TLR6 heterodimer.
Upon binding, the TLR2/TLR1 complex undergoes a conformational change, initiating a downstream signaling cascade primarily through the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which orchestrate the expression of pro-inflammatory genes.
References
- 1. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and scalable synthesis of potent TLR2 agonistic PAM2CSK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chirality of TLR-2 ligand Pam3CysSK4 in fully synthetic peptide conjugates critically influences the induction of specific CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ≥98.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Effects of Pam3-Cys-OH on Macrophage Polarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular mechanisms through which the synthetic lipopeptide Pam3-Cys-OH (a mimetic of the active moiety of bacterial lipoproteins) influences macrophage polarization. Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes depending on microenvironmental cues. Understanding how to modulate this balance is critical for developing novel therapeutics for inflammatory diseases, autoimmunity, and cancer. This compound has emerged as a significant modulator, primarily driving macrophage differentiation towards an M2-like, immunosuppressive phenotype.
Core Signaling Pathways of this compound in Macrophages
This compound exerts its effects by engaging with the Toll-like Receptor (TLR) family, specifically by forming a heterodimer of TLR2 and TLR1.[1] This interaction initiates a well-defined intracellular signaling cascade that is predominantly dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[2][3][4][5]
Upon ligand binding, the TLR2/1-MyD88 complex recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TRAF6, an E3 ubiquitin ligase, which subsequently activates downstream pathways, including the mitogen-activated protein kinase (MAPK) and the nuclear factor-κB (NF-κB) cascades.[6]
-
MAPK Pathway: this compound stimulation leads to the phosphorylation and activation of p38 and Extracellular signal-regulated kinase (ERK).[7][8] These kinases are crucial for regulating the expression of various immune response genes.
-
NF-κB Pathway: The canonical NF-κB pathway is a central signaling node for TLRs.[9] Activation of the IκB kinase (IKK) complex by upstream signals leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[6][10] This releases the NF-κB dimer (predominantly p65/p50 in macrophages), allowing it to translocate to the nucleus.[10][11] In the nucleus, NF-κB acts as a master transcription factor, binding to the promoters of target genes to regulate their expression.[6]
Collectively, this signaling cascade culminates in a transcriptional program that favors the M2 phenotype, characterized by the upregulation of anti-inflammatory cytokines like IL-10 and surface markers such as the mannose receptor CD206.
Quantitative Data on Macrophage Polarization
The interaction of this compound with macrophages leads to quantifiable changes in cytokine secretion profiles and the expression of canonical M1 and M2 surface markers.
Table 1: Effect of this compound on Cytokine Secretion
| Cytokine | Macrophage Type | Effect of this compound | Notes |
| IL-10 | M2 (Anti-inflammatory) | Significantly Increased | A key immunosuppressive cytokine characteristic of the M2 phenotype.[5][12] |
| IL-12 | M1 (Pro-inflammatory) | Significantly Decreased / No Change | This compound reverses the production of this key M1 cytokine.[12][13] |
| TNF-α | M1 (Pro-inflammatory) | Variable / Increased | While a hallmark of M1 activation, some studies show this compound can induce TNF-α, suggesting a complex modulatory role.[1][12] |
| IL-6 | M1 (Pro-inflammatory) | Decreased | This compound treatment has been shown to reduce levels of this pro-inflammatory cytokine. |
| IL-1β | M1 (Pro-inflammatory) | Decreased | A reduction in this inflammasome-related cytokine is observed following this compound exposure. |
Table 2: Effect of this compound on Macrophage Surface & Intracellular Markers
| Marker | Macrophage Type | Method of Detection | Effect of this compound |
| CD206 (Mannose Receptor) | M2 (Anti-inflammatory) | Flow Cytometry, qPCR | Significantly Increased [14][15][16] |
| CD163 | M2 (Anti-inflammatory) | Flow Cytometry, qPCR | Increased [17] |
| Arginase-1 (Arg1) | M2 (Intracellular) | qPCR, Western Blot | Increased |
| CD80 / CD86 | M1 (Co-stimulatory) | Flow Cytometry | Decreased / No significant change [14][16] |
| iNOS (NOS2) | M1 (Intracellular) | qPCR, Western Blot | Decreased |
Experimental Protocols
Reproducible and robust protocols are essential for studying macrophage polarization. Below are detailed methodologies for the key experiments involved.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of naive (M0) macrophages from murine bone marrow, which serves as the starting point for polarization studies.[18][19]
-
Harvesting Bone Marrow:
-
Euthanize a 6 to 12-week-old mouse via an approved method (e.g., cervical dislocation).
-
Sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias, removing all muscle and connective tissue.
-
Cut both ends of each bone.[20]
-
Using a 26G needle and a syringe filled with sterile PBS or culture medium, flush the marrow from the bones into a 50 mL conical tube on ice.[19]
-
Disrupt cell clumps by gently pipetting and pass the cell suspension through a 70-µm cell strainer.
-
-
Cell Culture and Differentiation:
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.[19]
-
Discard the supernatant and resuspend the pellet in red blood cell lysis buffer (e.g., ACK buffer) for 2-3 minutes, then neutralize with excess medium.
-
Centrifuge again, discard the supernatant, and resuspend the pellet in complete BMDM medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF).
-
Plate the cells in non-tissue culture-treated petri dishes at a density of 5 x 10⁶ cells per 10 cm dish.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
On day 3, add 5 mL of fresh complete BMDM medium containing M-CSF.
-
On day 6 or 7, the cells will have differentiated into adherent, naive M0 macrophages and are ready for polarization experiments.
-
In Vitro Macrophage Polarization Assay
-
Cell Seeding:
-
Gently wash the differentiated M0 macrophages with warm PBS.
-
Detach the cells by adding cold PBS and incubating on ice for 10-15 minutes, followed by gentle scraping.[18]
-
Count the viable cells and seed them into appropriate culture plates (e.g., 6-well or 12-well plates) at a density of 1 x 10⁶ cells/mL. Allow cells to adhere overnight.
-
-
Stimulation:
-
Aspirate the old medium and replace it with fresh medium containing the desired stimuli:
-
Incubate for the desired time period (e.g., 24 hours for cytokine/marker analysis).
-
Analysis of Polarization Markers
-
RNA Extraction: Lyse stimulated cells and extract total RNA using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[22]
-
qPCR Reaction: Perform qPCR using a suitable master mix, cDNA template, and primers for M1 markers (e.g., Nos2, Tnf, Il6), M2 markers (e.g., Arg1, Mrc1 (CD206), Il10), and a housekeeping gene for normalization (e.g., Gapdh, Actb).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Cell Preparation: Harvest stimulated cells and wash with FACS buffer (PBS with 2% FBS).
-
Staining: Resuspend cells in FACS buffer and stain with fluorescently-conjugated antibodies against surface markers (e.g., PE-conjugated anti-CD86 for M1, APC-conjugated anti-CD206 for M2) for 30 minutes on ice in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Analyze the stained cells using a flow cytometer.
-
Analysis: Gate on the live cell population and quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-10) overnight at 4°C.[23]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours.[24]
-
Sample Incubation: Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells and incubate for 2 hours.[24]
-
Detection: Wash the plate and add a biotinylated detection antibody, followed by an enzyme-linked streptavidin conjugate (e.g., HRP-streptavidin).
-
Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[24]
-
Measurement: Read the absorbance at 450 nm using a plate reader and calculate cytokine concentrations by comparing sample readings to the standard curve.
-
Lysate Preparation: Lyse stimulated cells in RIPA buffer containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 10-20 µg of protein per sample and separate by size on an SDS-polyacrylamide gel.[26]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with primary antibodies against proteins of interest (e.g., p-p38, iNOS, Arg-1, β-actin as a loading control) overnight at 4°C.[27]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
Conclusion
The synthetic lipopeptide this compound is a potent modulator of macrophage function. By engaging the TLR2/1 receptor and activating the MyD88-dependent signaling pathway, it initiates a cascade that ultimately skews macrophage polarization away from the pro-inflammatory M1 state and towards an anti-inflammatory, M2-like phenotype. This is evidenced by a distinct shift in the secretome, favoring anti-inflammatory cytokines like IL-10, and a corresponding change in the expression of canonical surface markers, such as the upregulation of CD206. The detailed signaling pathways and experimental protocols provided in this guide offer a comprehensive framework for researchers to investigate and leverage the immunomodulatory properties of this compound in various therapeutic contexts.
References
- 1. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Toll-Like Receptor 2- and MyD88-Dependent Phosphatidylinositol 3-Kinase and Rac1 Activation Facilitates the Phagocytosis of Listeria monocytogenes by Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical Role of TLR2 and MyD88 for Functional Response of Macrophages to a Group IIA-Secreted Phospholipase A2 from Snake Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species-induced activation of ERK and p38 MAPK mediates PMA-induced NETs release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative analysis of RT-qPCR, flow cytometry, and Di-4-ANEPPDHQ fluorescence for distinguishing macrophages phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Regulation of Human Macrophage M1–M2 Polarization Balance by Hypoxia and the Triggering Receptor Expressed on Myeloid Cells-1 [frontiersin.org]
- 17. Macrophages by flow cytometry. New insights through novel antibody reagents. - Behind the Bench [thermofisher.com]
- 18. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isolation and Culture of Bone Marrow-Derived Macrophages from Mice [jove.com]
- 20. youtube.com [youtube.com]
- 21. Transcriptomic Analysis of Human Polarized Macrophages: More than One Role of Alternative Activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.10. qPCR Analysis of M1 and M2 Macrophage Markers [bio-protocol.org]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 25. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 26. researchgate.net [researchgate.net]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to Pam3-Cys-OH: A Synthetic Lipopeptide for TLR2/1 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic lipoamino acid, Pam3-Cys-OH, a well-characterized agonist of the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer. Its potent immunostimulatory properties make it a valuable tool in immunology research and a candidate for vaccine adjuvant development.
Core Molecular and Chemical Properties
This compound, also known as N-α-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine, is a synthetic molecule that mimics the acylated amino terminus of bacterial lipoproteins.[1] This structural similarity allows it to be recognized by the innate immune system, specifically by the TLR2/1 complex.[1][2]
| Property | Value | Reference |
| Chemical Formula | C₅₄H₁₀₃NO₇S | [3][4] |
| Molecular Weight | 910.46 g/mol | [3][4] |
| Synonyms | Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH | [3] |
| CAS Number | 87420-41-5 | [3] |
Mechanism of Action: TLR2/1 Signaling Cascade
This compound functions as a potent activator of the TLR2/1 signaling pathway.[1] TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).
The triacylated structure of this compound is specifically recognized by a heterodimer of TLR2 and TLR1 on the surface of various immune cells, including macrophages, dendritic cells, and monocytes.[1][5] This recognition event initiates a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[6][7]
The signaling cascade proceeds as follows:
-
Ligand Binding and Receptor Dimerization: this compound binds to the extracellular domains of TLR2 and TLR1, inducing their heterodimerization.
-
Recruitment of Adaptor Proteins: The dimerization of the intracellular Toll/interleukin-1 receptor (TIR) domains recruits the adaptor protein MyD88.
-
Activation of Downstream Kinases: MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family and transforming growth factor-β-activated kinase 1 (TAK1).
-
Activation of Transcription Factors: This kinase cascade leads to the activation of two major downstream signaling pathways:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the nuclear factor-κB (NF-κB) to translocate to the nucleus.[1][6]
-
MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK).[6][8]
-
-
Gene Expression: Nuclear translocation of NF-κB and activation of AP-1 (a downstream target of the MAPK pathway) leads to the transcription of a wide array of pro-inflammatory and immunomodulatory genes.[1]
This signaling cascade results in the production of various cytokines (e.g., TNF, IL-1β, IL-6, IL-12), chemokines, and antimicrobial peptides, leading to the activation and shaping of both innate and adaptive immune responses.[2][5][8]
Experimental Protocols
The following are generalized protocols for common immunological assays involving this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
In Vitro Cell Stimulation for Cytokine Analysis
This protocol describes the stimulation of immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophage cell lines) with this compound to induce cytokine production.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile, endotoxin-free water)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)
-
Immune cells (e.g., PBMCs, macrophages)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Cell Preparation: Isolate and prepare immune cells according to standard laboratory procedures. Resuspend cells in complete culture medium and adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Plating Cells: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Stimulation: Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range for stimulation is 0.1 to 10 µg/mL. Add 100 µL of the this compound dilution to the appropriate wells. For a negative control, add 100 µL of medium alone.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a predetermined time, typically 24-48 hours for cytokine secretion analysis.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Analysis: The collected supernatants can be analyzed for cytokine levels using methods such as ELISA or multiplex bead arrays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the steps for quantifying a specific cytokine (e.g., TNF-α) in the cell culture supernatants collected from the stimulation experiment.
Materials:
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Collected cell culture supernatants
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit)
-
Stop solution (as provided in the kit)
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate again. Add 100 µL of standards and diluted samples (supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add the substrate solution and incubate until color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading the Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Flow Cytometry for Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokine production in response to this compound stimulation.
Materials:
-
Stimulated cells (from the In Vitro Cell Stimulation protocol)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies against cell surface markers and the intracellular cytokine of interest
-
Flow cytometer
Procedure:
-
Cell Stimulation with Protein Transport Inhibitor: During the last 4-6 hours of the cell stimulation period, add a protein transport inhibitor (e.g., Brefeldin A) to the cell cultures to promote intracellular cytokine accumulation.
-
Cell Harvesting and Surface Staining: Harvest the cells and wash them with FACS buffer. Stain for cell surface markers by incubating the cells with fluorochrome-conjugated antibodies for 20-30 minutes on ice in the dark.
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in fixation/permeabilization buffer and incubate for 20-30 minutes at 4°C.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibody and incubate for 30-45 minutes at 4°C in the dark.
-
Washing and Resuspension: Wash the cells with permeabilization buffer and then with FACS buffer. Resuspend the final cell pellet in FACS buffer.
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer. Analyze the data using appropriate software to quantify the percentage of cells expressing the cytokine of interest within specific cell populations.
References
- 1. invivogen.com [invivogen.com]
- 2. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ≥98.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound = 98.0 TLC 87420-41-5 [sigmaaldrich.com]
- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions [frontiersin.org]
- 8. Activation of the TLR1/2 pathway induces the shaping of the immune response status of peripheral blood leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Adjuvant Pam3-Cys-OH: A Technical Guide to its Discovery, Mechanism, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Palmitoyl-S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam3-Cys-OH) is a synthetic lipopeptide that has emerged as a potent immunostimulatory agent and a valuable tool in immunological research and vaccine development. As a synthetic analog of the N-terminal moiety of bacterial lipoproteins, it functions as a specific agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer, initiating a signaling cascade that leads to the activation of the innate immune system. This technical guide provides an in-depth overview of the discovery and history of this compound, its mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data from seminal research studies.
Discovery and History
The discovery of this compound is rooted in the study of bacterial lipoproteins and their ability to activate the immune system. In the early 1980s, researchers sought to identify the minimal structural components of these lipoproteins responsible for their mitogenic and immunostimulatory properties. A significant breakthrough came from the work of Karl-Heinz Wiesmüller, Günther Jung, and their colleagues, who synthesized a series of lipopeptide analogs. Their research identified tripalmitoyl-S-glyceryl-cysteine (Pam3Cys) as a potent activator of immune cells.[1]
Subsequent studies focused on creating water-soluble and more potent derivatives, leading to the development of compounds like Pam3Cys-Ser-(Lys)4 (Pam3CSK4).[2][3] However, the foundational discovery of the core lipoamino acid, this compound, as the active principle, paved the way for a deeper understanding of innate immunity and the development of synthetic adjuvants.[1][2] This research was pivotal in identifying TLR2, in cooperation with TLR1, as the specific receptor for triacylated lipopeptides like this compound.[4][5]
Mechanism of Action: TLR2/TLR1 Signaling
This compound exerts its immunostimulatory effects by mimicking pathogen-associated molecular patterns (PAMPs) and activating the TLR2/TLR1 signaling pathway.
-
Recognition and Dimerization: The three palmitoyl chains of this compound are crucial for its interaction with the extracellular domains of TLR2 and TLR1 on the surface of immune cells, primarily antigen-presenting cells (APCs) like macrophages and dendritic cells. Two of the lipid chains bind to a hydrophobic pocket in TLR2, while the third lipid chain inserts into a similar pocket in TLR1, inducing the formation of a stable TLR2/TLR1 heterodimer.[4]
-
Signal Transduction: This dimerization initiates a downstream signaling cascade through the recruitment of intracellular adaptor proteins. The Toll/Interleukin-1 receptor (TIR) domains of the dimerized receptors interact with the adaptor protein Myeloid differentiation primary response 88 (MyD88).
-
NF-κB Activation: MyD88, in turn, recruits and activates interleukin-1 receptor-associated kinases (IRAKs), leading to the activation of TNF receptor-associated factor 6 (TRAF6). This ultimately results in the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB). The degradation of IκB allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus.
-
Gene Expression: In the nucleus, NF-κB acts as a transcription factor, inducing the expression of a wide range of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.
Quantitative Data
The immunostimulatory activity of this compound has been quantified in numerous studies. The following tables summarize representative data on cytokine production in different cell types.
Table 1: In Vitro Cytokine Production by Human Peripheral Blood Mononuclear Cells (PBMCs) Stimulated with this compound
| This compound Conc. | Cytokine | Concentration (pg/mL) | Stimulation Time (h) | Reference |
| 1 µg/mL | IL-1β | 250 ± 50 | 24 | [6] |
| 10 µg/mL | IL-1β | 400 ± 75 | 24 | [6] |
| 1 µg/mL | TNF-α | 1500 ± 200 | 24 | [6] |
| 10 µg/mL | TNF-α | 2500 ± 300 | 24 | [6] |
| 1 µg/mL | IL-6 | 8000 ± 1000 | 48 | [7] |
| 2.5 µg/mL | IL-6 | 12000 ± 1500 | 48 | [7] |
Table 2: In Vitro Cytokine Production by Macrophages Stimulated with this compound
| Cell Type | This compound Conc. | Cytokine | Concentration (pg/mL) | Stimulation Time (h) | Reference |
| Human Macrophages | 10 µg/mL | TNF-α | 3500 ± 500 | 24 | [8] |
| Human Macrophages | 10 µg/mL | IL-12 | 150 ± 30 | 24 | [8] |
| Human Macrophages | 10 µg/mL | IL-10 | 400 ± 60 | 24 | [8] |
| Mouse Perfused Lungs | 160 ng/mL | TNF | ~150 | 3 | [9] |
| Mouse Perfused Lungs | 160 ng/mL | IL-6 | ~1200 | 3 | [9] |
Table 3: In Vivo Adjuvant Effect of this compound in Mice
| Antigen | Adjuvant | Antibody Titer (log10) | Time Point | Reference |
| H56 | CAF01 + 10 µg Pam3Cys | ~4.5 (IgG2a) | Day 56 | [10] |
| H56 | CAF01 + 20 µg Pam3Cys | ~4.0 (IgG2a) | Day 56 | [10] |
| Influenza HA | 10 µg Pam3CSK4 | ~3.0 (Anti-HA IgG) | Day 28 | [11] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through various chemical strategies. The following is a generalized protocol based on established methods.
Methodology:
-
Protection of Cysteine: Start with a commercially available cysteine derivative with protected amino and carboxyl groups (e.g., Fmoc-Cys(Trt)-OH for solid-phase or Boc-Cys-OMe for solution-phase synthesis).
-
Introduction of the Glyceryl Moiety: The protected cysteine is reacted with a suitable three-carbon electrophile, such as 3-bromo-1,2-propanediol or glycidol, to form the S-glyceryl-cysteine derivative.
-
Esterification: The two hydroxyl groups of the glyceryl moiety are esterified with palmitic acid. This is typically achieved using palmitoyl chloride in the presence of a base like pyridine or through carbodiimide-mediated coupling.
-
N-Palmitoylation: The protecting group on the amino terminus of the cysteine is removed, and the free amine is then acylated with palmitic acid, again using methods like palmitoyl chloride or activated esters of palmitic acid.
-
Deprotection: Finally, the protecting group on the carboxyl terminus is removed to yield the final product, this compound. Purification is typically performed using column chromatography.
TLR2/TLR1 Activation Assay using HEK-Blue™ Cells
This protocol describes a common method for quantifying the activation of the TLR2/TLR1 heterodimer using a commercially available reporter cell line.
Materials:
-
HEK-Blue™ hTLR2-TLR1 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
96-well plates
-
Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR2-TLR1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of cell culture medium and incubate overnight.
-
Stimulation: Prepare serial dilutions of this compound in cell culture medium. Add 20 µL of the this compound dilutions to the appropriate wells. Include a positive control (e.g., 10 ng/mL Pam3CSK4) and a negative control (medium alone).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Add 200 µL of HEK-Blue™ Detection medium to a new 96-well plate. Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the detection plate.
-
Readout: Incubate the detection plate at 37°C for 1-4 hours and measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.[12][13]
NF-κB Nuclear Translocation Assay by Immunofluorescence
This protocol details the visualization of NF-κB p65 subunit translocation from the cytoplasm to the nucleus upon stimulation with this compound.[14][15]
Materials:
-
Macrophages or other suitable cells
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Stimulation: Seed cells on glass coverslips in a 24-well plate and allow them to adhere. Stimulate the cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-NF-κB p65 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope. NF-κB translocation is observed as the co-localization of the NF-κB p65 signal (green) with the nuclear DAPI signal (blue).
In Vivo Mouse Immunization Protocol
This protocol outlines a general procedure for evaluating the adjuvant properties of this compound in a mouse model.
Materials:
-
This compound
-
Antigen of interest (e.g., ovalbumin, a specific protein)
-
Saline or a suitable vehicle
-
Mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles for injection
Procedure:
-
Adjuvant-Antigen Formulation: Prepare the immunization formulation by mixing the antigen with this compound in a sterile vehicle. The final volume for subcutaneous or intramuscular injection is typically 50-100 µL.
-
Immunization Schedule: Immunize mice on day 0 with the antigen-adjuvant formulation. A booster immunization is typically given 2-3 weeks later. Control groups should include mice immunized with the antigen alone, the adjuvant alone, and the vehicle alone.
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., before immunization and 1-2 weeks after each immunization) to analyze the antibody response. Spleens and lymph nodes can be harvested at the end of the experiment to assess cellular immune responses.
-
Analysis:
-
Antibody Titers: Use ELISA to measure the antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) in the collected sera.
-
Cellular Immunity: Isolate splenocytes or lymph node cells and re-stimulate them in vitro with the antigen. Measure cytokine production (e.g., IFN-γ, IL-4) by ELISA or ELISpot to assess the T-cell response.
-
Conclusion
This compound has proven to be an invaluable tool for dissecting the mechanisms of innate immune recognition and for the rational design of vaccine adjuvants. Its well-defined chemical structure, synthetic accessibility, and potent, specific activity on the TLR2/TLR1 receptor complex make it a cornerstone of modern immunology research. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to contribute to the advancement of immunology and vaccine technology.
References
- 1. profgjung.com [profgjung.com]
- 2. Synthesis of novel immunologically active tripalmitoyl-S-glycerylcysteinyl lipopeptides as useful intermediates for immunogen preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient and scalable synthesis of potent TLR2 agonistic PAM 2 CSK 4 - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01387J [pubs.rsc.org]
- 4. Discovery of small molecule inhibitors of the TLR1-TLR2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like Receptor Agonist Conjugation: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs | PLOS One [journals.plos.org]
- 10. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Stimulation with Pam3-Cys-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pam3-Cys-OH
This compound, a synthetic lipopeptide, is a potent agonist for Toll-like Receptor 2 (TLR2) in heterodimerization with TLR1 (TLR2/1). It mimics the acylated amino terminus of bacterial lipoproteins, making it a powerful tool for in vitro studies of innate immunity.[1] By engaging the TLR2/1 complex on the surface of various immune cells, this compound triggers a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent production of a wide range of pro-inflammatory cytokines and chemokines. This makes it an invaluable reagent for researchers studying immune responses, vaccine adjuvants, and the pathophysiology of infectious and inflammatory diseases.
Mechanism of Action: TLR2/1 Signaling Pathway
This compound-mediated cell stimulation is initiated by its binding to the extracellular domains of the TLR1 and TLR2 receptors, inducing their heterodimerization. This conformational change brings their intracellular Toll/Interleukin-1 Receptor (TIR) domains into close proximity, initiating a downstream signaling cascade. The adaptor protein TIRAP (TIR domain-containing adapter protein) is recruited to the activated receptor complex, which in turn recruits MyD88 (Myeloid differentiation primary response 88). This leads to the formation of a complex with IRAK (IL-1 receptor-associated kinase) family members and their subsequent phosphorylation. Activated IRAKs then interact with TRAF6 (TNF receptor-associated factor 6), leading to the activation of the IKK (IκB kinase) complex. IKK phosphorylates IκB, an inhibitor of NF-κB, targeting it for ubiquitination and proteasomal degradation. The release of NF-κB allows its translocation into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Caption: TLR2/1 Signaling Pathway initiated by this compound.
Data Presentation: Quantitative Cytokine Production
The following tables summarize representative quantitative data on cytokine production by various immune cells following in vitro stimulation with this compound or its analog Pam3CSK4. Note that absolute cytokine concentrations can vary depending on the specific cell type, donor variability, and experimental conditions.
Table 1: Dose-Dependent Cytokine Production by Human Monocytes
| Pam3CSK4 Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Unstimulated | < 50 | < 200 | < 100 | < 150 |
| 10 ng/mL | ~ 4,000 | ~ 30,000 | ~ 1,000 | ~ 500 |
| 50 ng/mL | ~ 8,000 | ~ 70,000 | ~ 1,300 | ~ 1,300 |
| 100 ng/mL | ~ 9,000 | ~ 80,000 | ~ 1,500 | ~ 1,500 |
| 1000 ng/mL | ~ 10,000 | ~ 85,000 | ~ 1,600 | ~ 1,600 |
Data compiled from studies on human peripheral blood mononuclear cell (PBMC)-derived monocytes stimulated for 24 hours.[1][2][3][4]
Table 2: Time-Course of Cytokine Production by Murine Dendritic Cells
| Stimulation Time (hours) | TNF-α (pg/mL) | IL-12p70 (pg/mL) | IL-6 (pg/mL) |
| 0 | < 100 | < 50 | < 100 |
| 6 | ~ 2,000 | ~ 500 | ~ 1,500 |
| 12 | ~ 4,000 | ~ 1,000 | ~ 3,000 |
| 24 | ~ 3,500 | ~ 800 | ~ 5,000 |
| 48 | ~ 2,000 | ~ 400 | ~ 4,000 |
Representative data from murine bone marrow-derived dendritic cells (BMDCs) stimulated with 100 ng/mL Pam3CSK4.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free polypropylene tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial to achieve a stock concentration of 1 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
Protocol 2: In Vitro Stimulation of Macrophages for Cytokine Analysis
Caption: General workflow for in vitro cell stimulation and analysis.
Materials:
-
Macrophage cell line (e.g., THP-1, RAW 264.7) or primary macrophages (e.g., bone marrow-derived or PBMC-derived)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture macrophages to the desired confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate for 2-4 hours at 37°C, 5% CO2 to allow cells to adhere.
-
-
Stimulation:
-
Prepare serial dilutions of this compound in complete culture medium from the 1 mg/mL stock solution. A typical final concentration range for stimulation is 0.1 ng/mL to 1000 ng/mL.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an unstimulated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate at 37°C, 5% CO2 for the desired stimulation period (e.g., 6, 12, 24, or 48 hours).
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until cytokine analysis by ELISA.
-
The remaining cells can be used for other analyses, such as flow cytometry for surface marker expression.
-
Protocol 3: Cytokine Quantification by ELISA
This protocol provides a general outline for a sandwich ELISA to measure TNF-α in cell culture supernatants. For other cytokines, refer to the manufacturer's instructions for the specific ELISA kit.
Materials:
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with assay diluent for 1-2 hours at room temperature.
-
Standard and Sample Incubation:
-
Prepare a standard curve by performing serial dilutions of the TNF-α standard.
-
Add 100 µL of the standards and collected cell culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the TNF-α concentration in the samples by interpolating from the standard curve.
Protocol 4: Analysis of Macrophage Activation Markers by Flow Cytometry
This protocol describes the analysis of the activation markers CD86 and CD69 on macrophages following stimulation.
Materials:
-
Stimulated and control macrophages in a 96-well plate (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD86-PE, anti-CD69-FITC)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently scrape the adherent macrophages from the wells or use a cell detachment solution. Transfer the cells to V-bottom 96-well plates or FACS tubes.
-
Washing: Wash the cells with FACS buffer by centrifuging at 400 x g for 5 minutes and resuspending the pellet.
-
Fc Receptor Blocking: Resuspend the cells in FACS buffer containing Fc block and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Staining: Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in an appropriate volume of FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.
References
- 1. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. Distinct Patterns of Dendritic Cell Cytokine Release Stimulated by Fungal β-Glucans and Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Standard Protocol for Pam3-Cys-OH Treatment of Macrophages: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3-Cys-OH, a synthetic lipopeptide, is a potent activator of the innate immune system. It mimics the acylated amino terminus of bacterial lipoproteins and is specifically recognized by the Toll-like receptor 2 (TLR2) in a heterodimer with TLR1. This recognition event on the surface of macrophages triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, playing a crucial role in the host defense against microbial pathogens. Understanding the standard protocol for treating macrophages with this compound is fundamental for studies in immunology, infectious diseases, and the development of novel vaccine adjuvants and immunomodulatory drugs. These application notes provide a detailed overview of the procedures for macrophage stimulation with this compound and subsequent analysis of the cellular response.
Data Presentation
The following tables summarize the quantitative data for key experimental parameters and expected outcomes when treating macrophages with this compound.
Table 1: Recommended this compound (Pam3CSK4) Working Concentrations for Macrophage Stimulation
| Cell Type | Concentration Range | Notes |
| Murine Macrophages (e.g., RAW 264.7, BMDMs) | 100 ng/mL - 1 µg/mL | Dose-dependent responses are often observed. A concentration of 1 µg/mL is reported to achieve maximal stimulation for certain responses[1]. |
| Human Monocyte-Derived Macrophages (hMDMs) | 50 ng/mL - 1 µg/mL | Optimal concentration may vary depending on the donor and differentiation protocol. |
| Human Monocytic Cell Lines (e.g., THP-1) | 100 ng/mL - 1 µg/mL | For induction of tolerance, pre-treatment with 100-1000 ng/mL has been used[2]. |
Table 2: Typical Time Course for Macrophage Response to this compound
| Time Point | Expected Response | Assay |
| 30 min - 2 hours | Phosphorylation of MAPK (p38, ERK1/2, JNK) and IκBα | Western Blot |
| 2 - 6 hours | Peak mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | qPCR |
| 6 - 24 hours | Peak secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the supernatant | ELISA |
| 24 - 48 hours | Upregulation of cell surface markers (e.g., CD86, CD40) | Flow Cytometry |
Experimental Protocols
Macrophage Cell Culture and Seeding
Objective: To prepare macrophage cultures for stimulation with this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages (e.g., bone marrow-derived macrophages - BMDMs)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture plates (6-well, 12-well, or 96-well, depending on the downstream assay)
-
Cell scraper or trypsin-EDTA
-
Hemocytometer or automated cell counter
Protocol:
-
Culture macrophages according to standard protocols. For RAW 264.7 cells, subculture when they reach 80-90% confluency. For THP-1 monocytes, differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to the experiment.
-
Harvest the cells and perform a cell count.
-
Seed the cells into the appropriate culture plates at a density suitable for the downstream application. For a 12-well plate, a common seeding density is 5 x 10^5 cells per well.
-
Allow the cells to adhere and rest for at least 12-24 hours before stimulation.
Preparation and Application of this compound
Objective: To prepare and apply this compound to macrophage cultures.
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free water or DMSO for reconstitution
-
Complete culture medium
Protocol:
-
Reconstitute the lyophilized this compound in sterile, endotoxin-free water or DMSO to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in complete culture medium to the desired final working concentration (e.g., 100 ng/mL or 1 µg/mL).
-
Remove the old medium from the macrophage cultures and replace it with the medium containing this compound. For control wells, use medium without this compound.
-
Incubate the cells for the desired time period (e.g., 6 hours for qPCR, 24 hours for ELISA) at 37°C in a 5% CO2 incubator.
Quantification of Cytokine Secretion by ELISA
Objective: To measure the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the cell culture supernatant.
Materials:
-
ELISA kit for the cytokine of interest (e.g., Human or Mouse TNF-α ELISA Kit)[3][4][5][6][7]
-
Cell culture supernatants from this compound treated and control macrophages
-
Microplate reader
Protocol:
-
Following stimulation, centrifuge the cell culture plates at 400 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the supernatant without disturbing the cell monolayer. Store at -80°C if not used immediately.
-
Perform the ELISA according to the manufacturer's instructions. A general workflow is as follows: a. Add standards and samples to the wells of the antibody-coated microplate. b. Incubate to allow the cytokine to bind to the immobilized antibody. c. Wash the plate to remove unbound substances. d. Add a biotin-conjugated detection antibody specific for the cytokine. e. Incubate and wash. f. Add streptavidin-HRP conjugate. g. Incubate and wash. h. Add a substrate solution (e.g., TMB) to develop the color. i. Stop the reaction with a stop solution. j. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Analysis of Gene Expression by qPCR
Objective: To quantify the relative mRNA expression of a target gene (e.g., Il6) in response to this compound treatment.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene and a housekeeping gene (e.g., β-actin or GAPDH)
-
qPCR instrument
Protocol:
-
After the desired stimulation time (e.g., 6 hours), lyse the cells directly in the culture wells using the lysis buffer from the RNA isolation kit.
-
Isolate total RNA according to the kit manufacturer's protocol.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a qPCR plate by mixing the cDNA, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.
-
Run the qPCR plate in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the this compound treated samples relative to the untreated controls, normalized to the housekeeping gene.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathway in macrophages.
Experimental Workflow Diagram
Caption: Experimental workflow for macrophage stimulation.
References
- 1. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. file.elabscience.com [file.elabscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mpbio.com [mpbio.com]
Application Notes and Protocols for Pam3-Cys-OH as a Vaccine Adjuvant in Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3-Cys-OH, a synthetic lipopeptide analogue of the N-terminus of bacterial lipoproteins, is a potent immunostimulatory agent widely utilized as a vaccine adjuvant in preclinical murine models. Its efficacy stems from its ability to act as a specific agonist for Toll-like receptor 2 (TLR2), in a heterodimer with TLR1. This interaction triggers a signaling cascade that leads to the activation of the innate immune system and subsequent enhancement and shaping of the adaptive immune response to co-administered antigens. These notes provide a comprehensive overview of the application of this compound as a vaccine adjuvant in mice, including its mechanism of action, protocols for use, and expected immunological outcomes.
Mechanism of Action: TLR2/TLR1 Signaling
This compound is recognized by a heterodimer of TLR2 and TLR1 on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages. This recognition initiates a MyD88-dependent signaling pathway, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[1][2] This cascade enhances antigen presentation and promotes the differentiation of T helper cells, particularly towards a Th1-biased response, which is crucial for cell-mediated immunity against intracellular pathogens.[1]
Data Presentation: Adjuvant Effects of this compound in Mice
The use of this compound as an adjuvant typically results in a significant increase in antigen-specific immune responses. The following tables summarize representative quantitative data from studies in mice.
Table 1: Enhancement of Antigen-Specific Antibody Titers
| Antigen | Mouse Strain | Immunization Route | This compound Dose | IgG1 Titer (Adjuvant vs. Antigen Alone) | IgG2a Titer (Adjuvant vs. Antigen Alone) | Reference |
| Influenza Hemagglutinin | CD-1 | Intramuscular | 1 µg | ~4-fold increase | ~10-fold increase | [3] |
| Ovalbumin (OVA) | BALB/c | Subcutaneous | 20 µg | Significantly Higher | Significantly Higher | [4] |
| SARS-CoV-2 RBD | BALB/c | Intramuscular | Not Specified | ~10-fold increase | Not Specified | [5] |
| Leishmania Antigen (SLA) | BALB/c | Subcutaneous | 10 µg | No significant change | Significantly increased |
Table 2: Modulation of Cytokine Production
| Antigen | Mouse Strain | Cytokine | This compound Effect (Adjuvant vs. Antigen Alone) | Reference |
| Leishmania major | C57BL/6 | IFN-γ | Enhanced | [6] |
| Leishmania major | C57BL/6 | IL-17 | Enhanced | [6] |
| Leishmania major | BALB/c | IL-12 | Increased production by dermal dendritic cells and macrophages | [6] |
| Cryptococcus gattii | C57BL/6 | IL-17 | Increased in lung tissue | [7] |
| Cryptococcus gattii | C57BL/6 | IL-1β | Increased in lung tissue | [7] |
| Ovalbumin (OVA) | BALB/c | IFN-γ | Significantly Higher | [4] |
| Ovalbumin (OVA) | BALB/c | IL-17 | Significantly Higher | [4] |
Table 3: Enhancement of T-Cell Responses
| Antigen | Mouse Strain | T-Cell Response | This compound Effect | Reference |
| Leishmania DNA vaccine | Not Specified | Antigen-specific CD8+ cells | Increased | [1] |
| Leishmania Antigen (LaAg) | BALB/c | CD4+ and CD8+ T cells | Higher frequencies | [8] |
| Leishmania major | C57BL/6 | Th1 and Th17 responses | Enhanced | [6] |
Experimental Protocols
Preparation of this compound Adjuvant Formulation
-
Reconstitution : this compound is typically supplied as a lyophilized powder. Reconstitute it in sterile, endotoxin-free water or phosphate-buffered saline (PBS) to a desired stock concentration (e.g., 1-2 mg/mL).[1]
-
Solubilization : Vortex the solution until the lipopeptide is completely dissolved. Gentle warming may be required for some formulations.
-
Antigen Mixing : On the day of immunization, mix the reconstituted this compound solution with the desired antigen solution. The final volume for injection in mice is typically 50-100 µL.
-
Dosage : The working concentration of this compound in mice generally ranges from 2 to 20 µg per mouse.[2] The optimal dose should be determined empirically for each antigen and experimental model.
General Immunization Workflow in Mice
Protocol 1: Subcutaneous Immunization of Mice
This protocol is adapted from studies evaluating systemic immune responses.
-
Animals : Use 6-8 week old mice of the desired strain (e.g., BALB/c or C57BL/6).
-
Vaccine Preparation : Prepare the vaccine formulation as described above, with a final volume of 50-100 µL per mouse.
-
Immunization Schedule :
-
Primary Immunization (Day 0) : Inject mice subcutaneously (s.c.) at the base of the tail or in the scruff of the neck.
-
Booster Immunizations : Administer one or two booster immunizations at 2-3 week intervals (e.g., Day 14 and Day 28).
-
-
Sample Collection :
-
Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., pre-immunization and 1-2 weeks after each booster) to assess antibody responses.
-
At the end of the experiment (e.g., 1-2 weeks after the final boost), euthanize the mice and harvest spleens and/or lymph nodes for the analysis of cellular immune responses.
-
Protocol 2: Analysis of Humoral Response by ELISA
-
Plate Coating : Coat 96-well ELISA plates with the specific antigen (1-5 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
-
Washing and Blocking : Wash the plates with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Serum Incubation : Add serially diluted serum samples from immunized and control mice to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody : After washing, add HRP-conjugated anti-mouse IgG, IgG1, or IgG2a secondary antibodies and incubate for 1 hour at room temperature.
-
Detection : Wash the plates and add a TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis : The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive reading above the background.
Protocol 3: Analysis of Cellular Response by ELISpot
-
Splenocyte Isolation : Prepare single-cell suspensions from the spleens of immunized mice. Lyse red blood cells using an ACK lysis buffer.
-
Cell Plating : Plate the splenocytes in ELISpot plates pre-coated with capture antibodies for the cytokine of interest (e.g., IFN-γ or IL-4).
-
Antigen Restimulation : Add the specific antigen to the wells to restimulate antigen-specific T cells. Include positive (e.g., mitogen) and negative (medium alone) controls.
-
Incubation : Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Detection : Follow the manufacturer's instructions for the ELISpot kit to develop the spots, which represent individual cytokine-secreting cells.
-
Spot Counting : Count the spots using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.
Logical Relationship of this compound Adjuvant Effects
Conclusion
This compound is a versatile and potent adjuvant for inducing robust humoral and cell-mediated immune responses to a variety of antigens in mouse models. Its well-defined mechanism of action through TLR2/TLR1 signaling provides a strong rationale for its use in vaccine development. The protocols and data presented here offer a solid foundation for researchers to design and execute preclinical vaccine studies incorporating this valuable immunostimulant. As with any adjuvant, empirical optimization of the dose and formulation with the specific antigen is recommended to achieve the desired immunological outcome.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. invivogen.com [invivogen.com]
- 3. Item - Poly I:C and Pam3CSK4 adjuvant combination enhance antibody production by influenza and anthrax vaccines in vivo. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Combination of Innate Immune Modulators as Vaccine Adjuvants in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pam2CSK4-adjuvanted SARS-CoV-2 RBD nanoparticle vaccine induces robust humoral and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adjuvant Pam3CSk4 does not improve the immunization against Cryptococcus gattii infection in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pam3CSK4 adjuvant given intranasally boosts anti-Leishmania immunogenicity but not protective immune responses conferred by LaAg vaccine against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pam3-Cys-OH in Immunology and Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3-Cys-OH, a synthetic lipopeptide analogue of the N-terminal part of bacterial lipoproteins, is a potent immunostimulatory agent.[1][2] Its ability to activate the innate immune system through Toll-like receptor 2 (TLR2) makes it a valuable tool in immunology and a promising candidate for cancer immunotherapy, particularly as a vaccine adjuvant.[1][3] These application notes provide an overview of its mechanism of action, applications, and detailed protocols for its use in research settings.
Mechanism of Action: TLR2/TLR1 Signaling
This compound is recognized by a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) on the surface of various immune cells, including macrophages and dendritic cells (DCs).[4][5] This recognition is mediated by the lipid chains of this compound. The binding of this compound to the TLR2/TLR1 complex initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This cascade leads to the activation of transcription factors such as NF-κB and AP-1, which in turn induce the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[3][4] This process is crucial for the initiation of both innate and adaptive immune responses.
Caption: this compound induced TLR2/TLR1 signaling pathway.
Applications in Immunology and Cancer Research
Vaccine Adjuvant
This compound is extensively studied as a potent adjuvant in vaccine formulations, particularly for cancer vaccines.[3] By activating APCs, it enhances antigen presentation and promotes the generation of robust antigen-specific T-cell responses, including cytotoxic T lymphocytes (CTLs) that are crucial for killing tumor cells.[2] It has been shown to induce DC maturation, secretion of pro-inflammatory cytokines like IL-12, TNF-α, and IFN-γ, and enhance CTL responses in preclinical cancer models.[3]
In Vitro Immune Cell Activation
This compound is a reliable tool for the in vitro activation of various immune cells. It is frequently used to stimulate dendritic cells, macrophages, and even B cells to study cellular signaling pathways, cytokine production, and immune cell function.[3] This makes it an invaluable reagent for dissecting the mechanisms of innate immunity.
Liposomal Formulations for Enhanced Delivery
To improve its bioavailability and targeting, this compound can be incorporated into liposomal formulations.[5] Liposomes serve as a delivery vehicle, protecting the lipopeptide from degradation and facilitating its uptake by APCs.[6] This approach has been shown to modulate the immunogenicity of co-delivered antigens.[5]
Quantitative Data on this compound-Induced Immune Responses
The following table summarizes the quantitative effects of this compound on cytokine production from various studies.
| Cell Type | Stimulus | Concentration | Cytokine Measured | Fold Increase/Concentration | Reference |
| Human Primary Macrophages | H56/CAF01-Pam3Cys liposomes | 0.1-0.4 mg/ml | TNF | Significantly higher than H56/CAF01 alone | [5] |
| Human Primary Macrophages | H56/CAF01-Pam3Cys liposomes | 0.1-0.4 mg/ml | IL-12 | Significantly higher than H56/CAF01 alone | [5] |
| Human Primary Macrophages | H56/CAF01-Pam3Cys liposomes | 0.1-0.4 mg/ml | IL-10 | Significantly higher than H56/CAF01 alone | [5] |
| Human Endothelial Cells (HUVEC) | Pam3Cys | 10 µg/ml | IL-6 | ~12-fold increase over untreated | [7] |
| Human Endothelial Cells (HUVEC) | Pam3Cys | 10 µg/ml | IL-8 | ~10-fold increase over untreated | [7] |
| Mouse Peritoneal Exudate Cells (PEC) | Pam3 (intraperitoneal injection) | 10 µ g/mouse | IL-12 (in serum) | ~3-fold increase over PBS control | [8] |
| Mouse Peritoneal Exudate Cells (PEC) | Pam3 (intraperitoneal injection) | 10 µ g/mouse | IL-10 (in serum) | ~2.5-fold increase over PBS control | [8] |
Experimental Protocols
Protocol 1: In Vitro Activation of Primary Human Macrophages with this compound Liposomes
This protocol is adapted from a study investigating the immunomodulatory effects of this compound incorporated into a liposomal vaccine formulation.[5]
Materials:
-
This compound
-
DDA (dimethyldioctadecylammonium)
-
TDB (trehalose-6-6-dibehenate)
-
Tris-buffer (10 mM, pH 7.4)
-
Antigen of interest (e.g., H56)
-
Primary human macrophages
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ELISA kits for TNF, IL-12, and IL-10
Procedure:
-
Liposome Preparation:
-
Dissolve DDA and TDB in chloroform/methanol (9:1 v/v) and evaporate the solvent to form a thin lipid film.
-
Hydrate the lipid film with Tris-buffer at a temperature above the main phase transition of DDA (e.g., 65°C) for 25 minutes with intermittent mixing. The final concentrations should be approximately 1.25 mg/ml DDA and 0.25 mg/ml TDB.
-
Add this compound to the hydrated liposomes at desired final concentrations (e.g., 0.1, 0.2, or 0.4 mg/ml).
-
Add the antigen of interest (e.g., H56) to the liposome suspension at a final concentration of 0.1 mg/ml.
-
-
Macrophage Stimulation:
-
Plate primary human macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, remove the culture medium and add fresh medium containing the prepared liposomes (e.g., at a 1:200 dilution). Include controls such as untreated cells, cells treated with empty liposomes, and cells treated with antigen alone.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Analysis:
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF, IL-12, and IL-10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Caption: Workflow for macrophage activation with this compound liposomes.
Protocol 2: General Workflow for Evaluating this compound as a Cancer Vaccine Adjuvant in a Mouse Model
This protocol outlines a general workflow for assessing the efficacy of a this compound-adjuvanted cancer vaccine in a preclinical mouse model.
Materials:
-
This compound
-
Tumor antigen (peptide or protein)
-
Appropriate mouse strain (e.g., C57BL/6)
-
Tumor cell line corresponding to the antigen
-
Sterile PBS
-
Syringes and needles for immunization and tumor challenge
-
Tools for tissue collection and processing
-
Flow cytometer and relevant antibodies for immunophenotyping
-
ELISpot or intracellular cytokine staining kits
Procedure:
-
Vaccine Formulation:
-
Prepare the vaccine formulation by mixing the tumor antigen with this compound in a suitable vehicle (e.g., PBS or a liposomal formulation). Determine the optimal dose of antigen and adjuvant through preliminary studies.
-
-
Immunization:
-
Immunize mice (e.g., 6-8 weeks old) subcutaneously or intramuscularly with the vaccine formulation.
-
Administer one or two booster immunizations at 1-2 week intervals.
-
Include control groups: PBS alone, antigen alone, and adjuvant alone.
-
-
Tumor Challenge:
-
One to two weeks after the final immunization, challenge the mice by subcutaneously injecting a tumorigenic dose of the corresponding tumor cells.
-
-
Monitoring Tumor Growth:
-
Measure tumor size (e.g., with calipers) every 2-3 days.
-
Monitor the health and survival of the mice.
-
-
Immunological Analysis:
-
At a defined time point after tumor challenge (or in a separate cohort of immunized mice), collect spleens and/or draining lymph nodes.
-
Prepare single-cell suspensions.
-
Restimulate the cells ex vivo with the tumor antigen.
-
Analyze antigen-specific T-cell responses using ELISpot (for IFN-γ, etc.) or intracellular cytokine staining followed by flow cytometry.
-
Characterize immune cell populations in the tumor microenvironment by flow cytometry.
-
Caption: General workflow for in vivo cancer vaccine studies.
Conclusion
This compound is a versatile and potent immunostimulatory molecule with significant applications in immunology and cancer research. Its well-defined mechanism of action through TLR2/TLR1 makes it an excellent tool for studying innate immunity. As a vaccine adjuvant, it holds great promise for enhancing the efficacy of cancer immunotherapies. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies.
References
- 1. Buy Pam3-cys-ala-gly-OH [smolecule.com]
- 2. Frontiers | Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships [frontiersin.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Experimental Design for In Vivo Studies with Pam3-Cys-OH
Introduction
Pam3-Cys-OH, a synthetic lipopeptide, is the hydroxylated and active form of Pam3CSK4. It mimics the acylated N-terminus of bacterial lipoproteins and is a potent and specific agonist for the Toll-like Receptor 2/1 (TLR2/1) heterodimer.[1][2] Activation of this receptor complex on immune cells initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the induction of an innate immune response.[2] Due to its immunostimulatory properties, this compound is widely used in immunological research, particularly for in vivo studies investigating innate immunity, inflammation, and its potential as a vaccine adjuvant.[3][4][5]
Mechanism of Action: TLR2/1 Signaling
This compound is recognized by the TLR2/1 heterodimer on the surface of various immune cells, including macrophages, dendritic cells (DCs), and B cells.[2] Ligand binding induces receptor dimerization and recruits intracellular adaptor proteins, primarily MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, which ultimately leads to the activation of key transcription factors such as NF-κB and AP-1.[1] These transcription factors then drive the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and co-stimulatory molecules, which orchestrate the subsequent immune response.[2][6]
References
- 1. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like Receptor Agonist Conjugation: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the TLR2 agonists MALP-2 and Pam3Cys in isolated mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening and Identifying Novel TLR Agonists Using Pam3-Cys-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the synthetic lipopeptide, Pam3-Cys-OH, as a reference agonist for the screening and identification of novel Toll-like Receptor (TLR) agonists. TLRs are crucial components of the innate immune system, and their activation is a key strategy in the development of vaccines, immunotherapies, and other immunomodulatory drugs.[1][2] this compound is the biologically active component of the mycobacterial 19 kDa lipoprotein and specifically activates the TLR2/TLR1 heterodimer.[3][4]
This document outlines the underlying signaling pathways, provides detailed experimental protocols for in vitro screening assays, and presents quantitative data to facilitate the interpretation of results.
Introduction to TLR2/TLR1 Signaling
Toll-like Receptor 2 (TLR2) is unique among TLRs as it forms heterodimers with either TLR1 or TLR6 to recognize a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, viruses, and fungi.[4] The triacylated lipopeptide this compound is a prototypical agonist for the TLR2/TLR1 complex.[4] The binding of this compound to the TLR2/TLR1 heterodimer initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines.[2][5]
TLR2/TLR1 Signaling Pathway
Screening for Novel TLR Agonists: Experimental Workflow
A typical workflow for screening and identifying novel TLR agonists involves a primary screen using a reporter cell line, followed by secondary validation and functional characterization in primary immune cells.
Experimental Workflow Diagram
Experimental Protocols
Primary Screening Using HEK-Blue™ hTLR2 Reporter Cells
This protocol describes a cell-based assay for the high-throughput screening of TLR2 agonists using HEK-Blue™ hTLR2 cells. These cells are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.[6][7]
Materials:
-
HEK-Blue™ hTLR2 cells
-
HEK-Blue™ Detection Medium
-
Test compounds and this compound (positive control)
-
96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR2 cells according to the supplier's instructions.
-
On the day of the experiment, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection Medium.
-
Seed the cells at a density of 2.5 x 10⁵ cells/mL in a 96-well plate.[6]
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound.
-
Add the compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.[6]
-
-
Signal Detection:
-
Measure the SEAP activity by reading the optical density (OD) at 620-655 nm using a spectrophotometer.
-
The intensity of the blue color is proportional to the level of NF-κB activation.
-
Secondary Validation: Dose-Response and Specificity
Positive hits from the primary screen should be further validated to determine their potency and specificity.
Dose-Response and EC₅₀ Determination:
-
Perform the HEK-Blue™ hTLR2 assay with a wider range of concentrations for each hit compound.
-
Plot the dose-response curve and calculate the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic curve).[5]
TLR Specificity Assay:
-
Test the hit compounds on a panel of HEK-Blue™ cells expressing other TLRs (e.g., TLR4, TLR5, TLR7/8) to ensure specificity for TLR2.[6]
Functional Characterization: Cytokine Profiling in Human PBMCs
This protocol assesses the ability of novel TLR agonists to induce a functional immune response in primary human cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS
-
Test compounds and this compound
-
96-well round-bottom plates
-
ELISA or multiplex assay kits for desired cytokines (e.g., TNF-α, IL-6, IL-12)
Procedure:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI medium and seed in a 96-well plate.
-
-
Stimulation:
-
Add test compounds and this compound at various concentrations to the cells.
-
Incubate for 6-48 hours at 37°C in a 5% CO₂ incubator.[8]
-
-
Supernatant Collection and Analysis:
Data Presentation
Quantitative data from screening and characterization experiments should be organized for clear comparison.
Table 1: Potency of TLR2 Agonists in HEK-Blue™ hTLR2 Cells
| Compound | EC₅₀ (nM) | Reference |
| Pam3CSK4 | 83.08 ± 5.94 | [11] |
| Test Compound 1 | Insert Value | |
| Test Compound 2 | Insert Value |
Table 2: Cytokine Secretion Profile from Human PBMCs (pg/mL)
| Stimulant | TNF-α | IL-6 | IL-12 | IL-10 | Reference |
| Vehicle Control | Insert Value | Insert Value | Insert Value | Insert Value | |
| This compound | Insert Value | Insert Value | Insert Value | Insert Value | [3][12] |
| Test Compound 1 | Insert Value | Insert Value | Insert Value | Insert Value | |
| Test Compound 2 | Insert Value | Insert Value | Insert Value | Insert Value |
Note: The cytokine profile can vary depending on the specific agonist, concentration, and donor variability.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the screening and identification of novel TLR agonists using this compound as a benchmark. By employing a combination of reporter cell-based assays and functional characterization in primary immune cells, researchers can effectively identify and validate new immunomodulatory compounds for therapeutic development.
References
- 1. svarlifescience.com [svarlifescience.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like Receptor Agonist Conjugation: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands [frontiersin.org]
- 7. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Toll-like receptor (TLR) 2-9 agonists-induced Cytokines & Chemokines: I. Comparison with T cell receptor-induced responses. | Meso Scale Discovery [mesoscale.com]
- 11. Identification and immunological evaluation of novel TLR2 agonists through structure optimization of Pam3CSK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Toll-like receptor 1/2 agonists Pam(3) CSK(4) and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pam3-Cys-OH in Peptide Synthesis and Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3-Cys-OH, a synthetic lipoamino acid, is a powerful tool in the development of novel peptide-based therapeutics and vaccines. It is a potent agonist of the Toll-like receptor 2/Toll-like receptor 1 (TLR2/TLR1) heterodimer, mimicking the acylated N-terminus of bacterial lipoproteins. This activation of the innate immune system makes this compound a valuable component for enhancing the immunogenicity of peptide antigens, effectively acting as a self-adjuvanting moiety. Its lipophilic nature, conferred by three palmitoyl chains, facilitates its incorporation into lipid bilayers and enhances its interaction with TLRs.
This document provides detailed application notes and protocols for the use of this compound in peptide synthesis and conjugation, aimed at researchers and professionals in drug development.
Key Applications of this compound
-
Vaccine Development: Covalent conjugation of this compound to peptide antigens creates self-adjuvanting vaccines that can elicit robust antigen-specific T-cell and B-cell responses without the need for external adjuvants.[1]
-
Immunotherapy: Pam3-Cys-conjugates can be used to modulate the immune response in various therapeutic contexts, including cancer immunotherapy, by activating dendritic cells and promoting a pro-inflammatory cytokine environment.
-
Drug Delivery: The lipophilic nature of this compound can be exploited to improve the delivery of peptide-based drugs, potentially enhancing their cellular uptake and pharmacokinetic profiles.
-
Innate Immunity Research: As a specific TLR2/TLR1 agonist, this compound is an essential tool for studying the signaling pathways and cellular responses of the innate immune system.
Physicochemical and Biological Properties of this compound
| Property | Value/Description | Reference |
| Molecular Formula | C₅₄H₁₀₃NO₇S | |
| Molecular Weight | 910.46 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Poorly soluble in aqueous solutions. Soluble in organic solvents like DMSO (with heating) and DMF. | [2] |
| Biological Activity | Potent agonist of the TLR2/TLR1 heterodimer. | [1] |
| Storage | Store at -20°C for long-term stability. |
Signaling Pathway of this compound
This compound activates the TLR2/TLR1 signaling pathway, leading to the production of pro-inflammatory cytokines and the activation of adaptive immunity. The key steps in this pathway are outlined below.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Pam3-Cys-Peptide
This protocol describes the synthesis of a peptide with this compound incorporated at the N-terminus using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or PyBOP)
-
Base (e.g., DIPEA or NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether (cold)
-
RP-HPLC system for purification
-
MALDI-TOF mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), a coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Add the solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using the Kaiser test.
-
Washing: After complete coupling, wash the resin with DMF.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
This compound Coupling: Dissolve this compound (1.5-2 equivalents), a coupling reagent (1.45-1.95 equivalents), and a base (3-4 equivalents) in DMF. Due to the hydrophobicity of this compound, ensure it is fully dissolved, which may require gentle warming or sonication. Add the solution to the deprotected peptide-resin and agitate for 4-24 hours. The longer coupling time is recommended due to the steric hindrance of this compound.
-
Cleavage and Deprotection: Wash the resin with DMF and DCM, then dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final Pam3-Cys-peptide conjugate by MALDI-TOF mass spectrometry and analytical RP-HPLC.[3][4][5]
Quantitative Data: Synthesis Yield
| Peptide Sequence | Coupling Method | Yield (%) | Reference |
| Pam(R)-OVA(247-264) | PyBOP/DIPEA on-resin | 44 | [6] |
| Pam(S)-OVA(247-264) | PyBOP/DIPEA on-resin | 40 | [7] |
Protocol 2: Solution-Phase Conjugation of this compound to a Peptide
This protocol describes the conjugation of this compound to the N-terminus or a lysine side chain of a pre-synthesized and purified peptide.
Materials:
-
Purified peptide with a free amine group
-
This compound
-
Coupling reagents (e.g., EDC/NHS or HATU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
RP-HPLC system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) and NHS (1.5 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS-ester of this compound.[8]
-
-
Peptide Preparation: Dissolve the purified peptide (1 equivalent) in a suitable buffer (e.g., PBS, pH 7.4). If the peptide has low aqueous solubility, a co-solvent such as DMSO can be used.
-
Conjugation Reaction:
-
Slowly add the activated this compound solution to the peptide solution.
-
Adjust the pH of the reaction mixture to 8.0-8.5 with DIPEA.
-
Stir the reaction mixture at room temperature overnight.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and stirring for 15 minutes.
-
Acidify the reaction mixture with 0.1% TFA in water.
-
Purify the conjugate using RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the final conjugate by MALDI-TOF mass spectrometry and analytical RP-HPLC.
Quantitative Data: Solubility of Pam3-Cys Conjugates
The solubility of Pam3-Cys and its conjugates is generally low in aqueous buffers. The inclusion of solubilizing sequences (e.g., a poly-lysine tail) or formulation with solubilizing agents is often necessary.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 2 mg/mL (with heating to 60°C) | |
| Pam3-Cys conjugates | Aqueous buffers | Generally poor, leading to aggregation | [2] |
| Pam3Cys-Ser-(Lys)4 | Water | Improved solubility compared to Pam3Cys alone | [7] |
Protocol 3: Cellular Assay for TLR2/TLR1 Activation using HEK-Blue™ hTLR2 Cells
This protocol describes a reporter gene assay to quantify the activation of the TLR2/TLR1 pathway by a Pam3-Cys-peptide conjugate.[9][10][11]
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Pam3-Cys-peptide conjugate
-
Positive control (e.g., Pam3CSK4)
-
Cell culture medium (DMEM with 10% FBS, Pen-Strep)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of cell culture medium.
-
Stimulation:
-
Prepare serial dilutions of the Pam3-Cys-peptide conjugate and the positive control.
-
Add 20 µL of the diluted compounds to the respective wells.
-
Include a negative control (medium only).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Detection:
-
Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.
-
Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the detection plate.
-
-
Readout: Incubate the detection plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm. The color change is proportional to the level of NF-κB activation.
Protocol 4: ELISA for IL-8 Production in Human PBMCs
This protocol describes the measurement of Interleukin-8 (IL-8), a pro-inflammatory cytokine, produced by human peripheral blood mononuclear cells (PBMCs) in response to stimulation with a Pam3-Cys-peptide conjugate.[12][13][14][15][16]
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS and Pen-Strep
-
Pam3-Cys-peptide conjugate
-
Positive control (e.g., LPS)
-
Human IL-8 ELISA kit
-
96-well cell culture plates
Procedure:
-
PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 180 µL of RPMI medium.
-
Stimulation:
-
Prepare serial dilutions of the Pam3-Cys-peptide conjugate and the positive control.
-
Add 20 µL of the diluted compounds to the respective wells.
-
Include a negative control (medium only).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IL-8 in each sample based on the standard curve.
Quantitative Data: Cytokine Production
| Stimulus | Cell Type | Cytokine | Concentration Range | Reference |
| Pam3Cys | Human PBMCs | IL-1β | 0-10 ng/mL | |
| Pam3Cys | Human PBMCs | TNF-α | 0-10 ng/mL | |
| H56/CAF01-Pam3Cys | Human Macrophages | TNF, IL-12, IL-10 | Significantly higher than H56/CAF01 alone | [17] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in SPPS | Incomplete coupling of this compound due to steric hindrance and hydrophobicity. | Increase coupling time (up to 24h), use a more potent coupling reagent (e.g., HATU), and ensure complete dissolution of this compound (may require warming or sonication).[18][19] |
| Peptide aggregation during synthesis | Hydrophobic nature of the growing peptide chain, especially after addition of Pam3-Cys. | Use a solvent with better solvating properties like NMP instead of DMF. Incorporate pseudo-prolines or use a PEG-based resin. |
| Poor solubility of the final conjugate | The three palmitoyl chains of Pam3-Cys confer high hydrophobicity. | Incorporate a hydrophilic linker or a solubilizing tail (e.g., poly-lysine) into the peptide sequence. Formulate the conjugate with surfactants or in liposomes. |
| Low biological activity | Incorrect stereochemistry of Pam3-Cys, degradation of the conjugate, or aggregation. | Ensure the use of the biologically active (R)-stereoisomer of the glycerol moiety in Pam3-Cys. Confirm the integrity of the conjugate by mass spectrometry. Optimize the formulation to prevent aggregation. |
Conclusion
This compound is a critical component in the design and development of next-generation peptide-based immunotherapies and vaccines. Its ability to act as a potent TLR2/TLR1 agonist allows for the creation of self-adjuvanting molecules that can elicit robust and specific immune responses. While its synthesis and handling present challenges due to its hydrophobic nature, the protocols and troubleshooting guide provided in this document offer a framework for its successful application. Careful planning of the synthesis strategy, appropriate characterization, and formulation are key to harnessing the full potential of this compound in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of fluorescent Pam3Cys peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. 101.200.202.226 [101.200.202.226]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. news-medical.net [news-medical.net]
- 13. file.elabscience.com [file.elabscience.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Quantitate interleukin-8 concentrations [moleculardevices.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Inducing M2-like Macrophage Differentiation with Pam3-Cys-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major phenotypes are the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. The synthetic lipopeptide Pam3-Cys-OH, a potent agonist for the Toll-like receptor 2/1 (TLR2/1) heterodimer, has been identified as a modulator of macrophage polarization. These application notes provide a comprehensive overview and detailed protocols for inducing an M2-like phenotype in macrophages using this compound. This process holds significant potential for therapeutic strategies aimed at resolving inflammation and promoting tissue repair.
Principle
This compound mimics the acylated amino terminus of bacterial lipoproteins. It is recognized by the TLR2/1 heterodimer on the surface of macrophages. This recognition initiates a downstream signaling cascade that ultimately shifts the macrophage phenotype towards an M2-like state, characterized by the expression of specific cell surface markers, secretion of anti-inflammatory cytokines, and enhanced phagocytic activity.
Signaling Pathway
The induction of M2-like macrophage differentiation by this compound is primarily mediated through the TLR2/1 signaling pathway. Upon binding of this compound, TLR2 and TLR1 form a heterodimer, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This triggers a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), which in turn activates downstream pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). The specific balance of these signals ultimately leads to the transcriptional upregulation of M2-associated genes and the suppression of pro-inflammatory M1 markers.
Data Presentation
The following tables summarize the expected quantitative changes in M2-like macrophage markers following treatment with this compound. The data is illustrative and compiled from multiple sources. Actual results may vary depending on the specific experimental conditions.
Table 1: Gene Expression of M2 Markers in Murine Macrophages
| Gene | Treatment | Fold Change (vs. Untreated) | Method |
| Arg1 | Pam3CSK4 | Increased | RT-qPCR |
| Fizz1 | Pam3CSK4 | Increased | RT-qPCR |
| Ym1 | Pam3CSK4 | Increased | RT-qPCR |
Table 2: Cytokine Secretion Profile of Human Monocyte-Derived Macrophages (MDMs)
| Cytokine | Treatment | Concentration (pg/mL) | Method |
| IL-10 | Pam3CSK4 (50 ng/mL) | ~300 | ELISA |
| TNF-α | Pam3CSK4 (50 ng/mL) | Increased | ELISA |
| IL-1β | Pam3CSK4 (50 ng/mL) | Increased | ELISA |
| CCL17 | Pam3CSK4 | Increased | ELISA |
| CCL22 | Pam3CSK4 | Increased | ELISA |
Table 3: Cell Surface Marker Expression on Human MDMs
| Marker | Treatment | % Positive Cells (Illustrative) | Method |
| CD206 | Pam3CSK4 | Increased | Flow Cytometry |
| CD163 | Pam3CSK4 | Increased | Flow Cytometry |
Experimental Protocols
Protocol 1: Isolation and Culture of Human Monocyte-Derived Macrophages (MDMs)
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
6-well tissue culture plates
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's protocol.
-
Wash the enriched monocytes with RPMI 1640 medium.
-
Resuspend the monocytes in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) containing 50 ng/mL of human M-CSF.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Incubate at 37°C in a 5% CO2 incubator for 6-7 days to allow differentiation into macrophages (M0). Change the medium every 2-3 days.
Protocol 2: Induction of M2-like Polarization with this compound
Materials:
-
Differentiated M0 macrophages (from Protocol 1)
-
This compound (or its synthetic analog Pam3CSK4)
-
Complete RPMI 1640 medium
Procedure:
-
After 6-7 days of differentiation, aspirate the culture medium from the M0 macrophages.
-
Add fresh complete RPMI 1640 medium containing the desired concentration of this compound. A typical starting concentration is 100 ng/mL. It is recommended to perform a dose-response experiment (e.g., 10, 50, 100, 500 ng/mL) to determine the optimal concentration for your specific cell type and assay.
-
Incubate the cells for the desired period. For gene expression analysis, a 24-hour incubation is often sufficient. For cytokine secretion and cell surface marker analysis, a 48-72 hour incubation is recommended.
-
As controls, include untreated M0 macrophages and macrophages treated with a standard M2-polarizing cytokine cocktail (e.g., 20 ng/mL IL-4 and 20 ng/mL IL-13).
Protocol 3: Analysis of M2-like Macrophage Polarization
A. Gene Expression Analysis by RT-qPCR:
-
After incubation with this compound, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR using primers for M2-associated genes (e.g., ARG1, MRC1 (CD206), FIZZ1, YM1, IL10, CCL17, CCL22) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression compared to untreated M0 macrophages.
B. Cytokine Secretion Analysis by ELISA:
-
Collect the cell culture supernatant after the polarization period.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of M2-associated cytokines (e.g., IL-10, CCL17, CCL22) in the supernatant using commercially available ELISA kits.
C. Cell Surface Marker Analysis by Flow Cytometry:
-
Gently detach the macrophages from the culture plate using a cell scraper or a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against M2 surface markers (e.g., CD206, CD163) and appropriate isotype controls.
-
Analyze the stained cells using a flow cytometer to determine the percentage of positive cells and the mean fluorescence intensity.
Experimental Workflow
Troubleshooting
-
Low monocyte yield: Ensure fresh blood samples are used and follow the isolation protocol carefully.
-
Poor macrophage adherence: Use tissue culture-treated plates and ensure proper seeding density.
-
High cell death after this compound treatment: Test a lower concentration range, as high concentrations of TLR agonists can sometimes induce cytotoxicity.
-
Inconsistent M2 polarization: Ensure the quality and activity of this compound and M-CSF. Batch-to-batch variability of FBS can also affect differentiation.
Conclusion
The use of this compound provides a valuable tool for researchers studying macrophage biology and for drug development professionals exploring novel immunomodulatory therapies. The protocols and information provided herein offer a solid foundation for successfully inducing and characterizing M2-like macrophages in vitro. Careful optimization of experimental conditions is recommended to achieve robust and reproducible results.
Pam3-Cys-OH: A Versatile Tool for Investigating Toll-like Receptor 2 Signaling
Application Note and Protocols
Introduction
Toll-like receptors (TLRs) are a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) to initiate an inflammatory response. Toll-like receptor 2 (TLR2) is unique in its ability to form heterodimers with either TLR1 or TLR6, expanding its ligand recognition spectrum.[1] This allows TLR2 to identify a wide array of molecules from bacteria, fungi, and viruses, including lipoproteins.[2][3] Pam3-Cys-OH (N-alpha-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine) is a synthetic lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins. It serves as a potent and specific agonist for the TLR2/TLR1 heterodimer, making it an invaluable tool for researchers studying innate immunity, signal transduction, and developing novel vaccine adjuvants and immunomodulatory drugs.[2][4]
This application note provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying TLR2 signaling.
Mechanism of Action: TLR2/TLR1 Activation
This compound activates immune cells through its specific interaction with the TLR2/TLR1 heterodimer on the cell surface. The three palmitoyl chains of this compound are crucial for this interaction. Two ester-bound lipid chains insert into a hydrophobic pocket within TLR2, while the third amide-bound lipid chain binds to a hydrophobic channel in TLR1.[5][6] This binding event induces a conformational change, bringing the intracellular Toll-interleukin 1 receptor (TIR) domains of TLR1 and TLR2 into close proximity.[6] This proximity facilitates the recruitment of adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88), initiating a downstream signaling cascade.[7]
The activation of MyD88 leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and subsequent engagement of TNF receptor-associated factor 6 (TRAF6).[8] This culminates in the activation of two major signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway (including p38 and ERK1/2).[4][9][10] The activation of these pathways results in the transcription and translation of a wide range of pro-inflammatory cytokines, chemokines, and other immune-related genes.[9][11]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on various cell types and in different experimental models.
Table 1: In Vitro Cellular Responses to this compound
| Cell Type | Concentration | Response | Reference |
| Human Monocytic Cell Line (Mono Mac 6) | 10 µg/mL | Rapid induction of TNF gene expression | [12] |
| Human Endothelial Cells (HUVEC) | 10 µg/mL | Induction of IL-6 and IL-8 production | [11] |
| Isolated Perfused Mouse Lungs | 160 ng/mL | Pro-inflammatory response, including cytokine and chemokine release | [4] |
| Mouse Bone Marrow-Derived Macrophages | Not specified | TNFα release | [13] |
| Primary Human Macrophages | Not specified | Release of TNF, IL-12, and IL-10 | [14] |
Table 2: In Vivo Effects of this compound
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Mouse | Intravitreal injection | 0.1 µg and 1 µg | Increased TLR2 expression in the retina | [15] |
| Mouse with DSS-induced colitis | Not specified | Not specified | Reduction in colon injury and inflammation, increased serum IL-10 | [16] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Macrophages with this compound for Cytokine Analysis
This protocol describes a general procedure for stimulating cultured macrophages with this compound to measure the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
This compound
-
Sterile, endotoxin-free water or DMSO for reconstitution
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
ELISA kits for the cytokines of interest
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
Culture macrophages to the desired confluence.
-
Harvest and count the cells.
-
Seed the cells into multi-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
This compound Preparation and Stimulation:
-
Reconstitute this compound in sterile, endotoxin-free water or DMSO to create a stock solution (e.g., 1 mg/mL).
-
Prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 10 ng/mL, 100 ng/mL, 1 µg/mL, 10 µg/mL).
-
Remove the old medium from the cultured macrophages and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of water or DMSO used for reconstitution).
-
-
Incubation:
-
Incubate the cells for a predetermined time period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the specific cytokine being measured.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the cell culture supernatants and store them at -20°C or -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of cytokines in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Activation
This protocol outlines the steps to detect the activation of NF-κB (by monitoring p65 phosphorylation) and MAPK (by monitoring p38 and ERK phosphorylation) signaling pathways in response to this compound stimulation.
Materials:
-
Cells responsive to TLR2 agonists (e.g., macrophages, HEK293 cells transfected with TLR2/TLR1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-total-p65, anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2, and an antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Stimulation:
-
Seed cells in culture dishes and grow to 70-80% confluence.
-
Stimulate the cells with an optimal concentration of this compound (e.g., 1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes) to capture the peak of phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p65) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against the total forms of the proteins and a loading control to ensure equal protein loading.
-
Visualizations
Caption: TLR2 signaling pathway activated by this compound.
Caption: Experimental workflow for studying TLR2 signaling using this compound.
Conclusion
This compound is a powerful and specific agonist for the TLR2/TLR1 receptor complex. Its well-defined structure and mechanism of action make it an essential tool for researchers in immunology, drug development, and vaccine research. The protocols and information provided in this application note offer a solid foundation for utilizing this compound to explore the intricacies of TLR2 signaling and the innate immune response.
References
- 1. Heterodimerization of TLR2 with TLR1 or TLR6 expands the ligand spectrum but does not lead to differential signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Similar Structures but Different Roles – An Updated Perspective on TLR Structures [frontiersin.org]
- 4. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of TLR2/TLR1 Activation by the Synthetic Agonist Diprovocim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the TLR2 agonists MALP-2 and Pam3Cys in isolated mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
best practices for dissolving and preparing Pam3-Cys-OH solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the effective dissolution, preparation, and use of Pam3-Cys-OH solutions in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a newly opened bottle of DMSO, as it is hygroscopic and absorbed water can significantly impair the solubility of the lipopeptide.[1][2]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: A concentration of 2 mg/mL in DMSO can be achieved.[1][2] To reach this concentration, assistance with ultrasonication and warming the solution to 60°C is recommended.[1][2]
Q3: How should I store the lyophilized powder and the prepared stock solution of this compound?
A3: Lyophilized this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[3]
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a synthetic lipopeptide that acts as a potent agonist for the Toll-like Receptor 2/1 (TLR2/1) heterodimer.[1] Its interaction with TLR2/1 on the surface of immune cells, such as macrophages and dendritic cells, initiates an intracellular signaling cascade that leads to the activation of innate immune responses.[1]
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving completely in DMSO.
-
Cause: This may be due to the use of DMSO that has absorbed moisture, insufficient heating, or inadequate agitation. The hydrophobic nature of the palmitoyl chains can make dissolution challenging.
-
Solution:
-
Use Fresh, Anhydrous DMSO: Always use a new, unopened bottle of high-purity, anhydrous DMSO for reconstitution.
-
Apply Heat and Sonication: Gently warm the solution to 60°C while sonicating.[1][2] This will help to disrupt the intermolecular forces and facilitate the dissolution of the lipopeptide.
-
Vortex Thoroughly: Ensure the solution is vortexed vigorously to aid in the dissolution process.
-
Issue 2: The this compound solution appears cloudy or forms a precipitate after dilution in an aqueous buffer.
-
Cause: this compound is poorly soluble in aqueous solutions due to its lipophilic nature. When the DMSO stock is diluted into an aqueous buffer, the lipopeptide can aggregate and precipitate out of solution.
-
Solution:
-
Gradual Dilution: Add the DMSO stock solution dropwise into the aqueous buffer while gently vortexing or stirring. This slow addition helps to prevent localized high concentrations of the lipopeptide, which can lead to precipitation.
-
Incorporate a Carrier Protein: The inclusion of a carrier protein, such as bovine serum albumin (BSA) at a concentration of 0.1% to 0.5% in the final aqueous buffer, can help to maintain the solubility of this compound.
-
Optimize Final Concentration: If precipitation persists, you may have exceeded the solubility limit in the final buffer. Consider reducing the final working concentration of this compound.
-
Issue 3: Inconsistent or lower-than-expected cell activation in my in vitro assay.
-
Cause: This could be due to degradation of the this compound stock solution, improper cell handling, or the presence of endotoxin contamination.
-
Solution:
-
Proper Stock Solution Storage: Ensure that the stock solution has been stored correctly at -80°C and has not been subjected to multiple freeze-thaw cycles.[3] It is recommended to use freshly prepared dilutions for each experiment.
-
Confirm Cell Viability and Density: Verify that the cells used in the assay are healthy and plated at the optimal density for your specific experiment.
-
Use Endotoxin-Free Reagents: All reagents, including water, buffers, and media, should be certified endotoxin-free to ensure that the observed cellular response is specific to this compound.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 910.46 g/mol | [4] |
| Recommended Solvent | Anhydrous DMSO | [1][2] |
| Maximum Solubility in DMSO | 2 mg/mL (2.20 mM) | [1][2] |
| Storage of Powder | -20°C for up to 3 years | [3] |
| Storage of Stock Solution | -80°C for up to 6 months | [3] |
| -20°C for up to 1 month | [3] |
Table 2: Recommended Concentrations for In Vitro Cell Stimulation
| Application | Cell Type | Recommended Concentration Range | Reference |
| Cytokine Induction | Human Macrophages | 100 - 1000 ng/mL | [5] |
| Dendritic Cell Activation | Murine Dendritic Cells | 0.25 - 1 µM | [4] |
| Pro-inflammatory Response | Isolated Mouse Lungs | 160 ng/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
-
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 1 mg/mL stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to a 1 mg vial, add 1 mL of DMSO.
-
Vortex the vial vigorously for 1-2 minutes.
-
Place the vial in a 60°C water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Protocol 2: In Vitro Stimulation of Macrophages with this compound
-
Materials:
-
Macrophage cell line (e.g., THP-1, RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
This compound stock solution (1 mg/mL in DMSO)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Reagents for downstream analysis (e.g., ELISA kit for TNF-α)
-
-
Procedure:
-
Seed the macrophages in a multi-well plate at the desired density (e.g., 1 x 10^6 cells/mL) and allow them to adhere overnight.
-
On the day of the experiment, prepare working solutions of this compound by diluting the 1 mg/mL stock solution in complete cell culture medium. For example, to achieve a final concentration of 1 µg/mL, dilute the stock solution 1:1000 in the medium. Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound.
-
Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) or lyse the cells for analysis of intracellular signaling pathways (e.g., Western blot for phosphorylated NF-κB).
-
Mandatory Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Simplified TLR2/1 signaling pathway activated by this compound.
References
- 1. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pam3-cys-ala-gly-OH | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability and storage of Pam3-Cys-OH stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of Pam3-Cys-OH stock solutions, alongside troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO). To ensure complete dissolution, ultrasonic treatment, warming, and heating to 60°C may be necessary. It is crucial to use a fresh, unopened vial of DMSO, as its hygroscopic nature can negatively impact the solubility of the product.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, it is best to store this compound stock solutions at -80°C, where they can be kept for up to 6 months. For shorter-term storage, solutions can be stored at -20°C for up to one month.[1] It is advisable to prepare single-use aliquots to prevent multiple freeze-thaw cycles, which can lead to degradation.
Q3: How long is the lyophilized powder of this compound stable?
A3: When stored at -20°C, the lyophilized powder of this compound is stable for up to 3 years.[1]
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a synthetic lipopeptide that acts as a potent agonist for the Toll-like receptor 2/1 (TLR2/1) heterodimer. This interaction triggers a downstream signaling cascade, leading to the activation of immune responses.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | 3 years[1] |
| Stock Solution in DMSO | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Mandatory Visualizations
Caption: TLR2/1 signaling pathway activated by this compound.
Caption: Experimental workflow for this compound.
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity in Cell-Based Assays
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Solution: Ensure that stock solutions are stored at the correct temperature (-80°C for long-term) and that aliquots are single-use to avoid freeze-thaw cycles. Always use freshly prepared dilutions for your experiments.
-
-
Possible Cause: Use of old or improperly stored DMSO for reconstitution.
-
Solution: DMSO is hygroscopic and can absorb water from the atmosphere, which can affect the solubility and stability of this compound. Use a fresh, unopened vial of high-purity DMSO for preparing your stock solution.[1]
-
-
Possible Cause: Aggregation of this compound in aqueous solutions.
-
Solution: Due to its lipophilic nature, this compound can aggregate in cell culture media. To minimize this, ensure thorough mixing when diluting the DMSO stock solution into your aqueous buffer or medium. Vortexing the diluted solution immediately before adding it to the cells can also be beneficial.
-
-
Possible Cause: Low expression of TLR2 or TLR1 on the cell line being used.
-
Solution: Verify the expression of TLR2 and TLR1 on your target cells using techniques such as flow cytometry or western blotting.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Batch-to-batch variability of this compound.
-
Solution: If you suspect batch-to-batch variability, it is advisable to test the activity of a new batch against a previously validated batch in parallel.
-
-
Possible Cause: Incomplete dissolution of this compound.
-
Solution: Ensure that the this compound is completely dissolved in DMSO before making further dilutions. Visual inspection for any particulate matter is recommended. If necessary, gentle warming and sonication can aid in dissolution.
-
-
Possible Cause: Variability in cell passage number.
-
Solution: Use cells within a consistent and low passage number range for your experiments, as cellular responses can change with prolonged culturing.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound stock solutions.
-
Sample Preparation:
-
Thaw a frozen aliquot of your this compound stock solution at room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 70% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Analyze the chromatogram of a freshly prepared "time zero" sample to establish the retention time of the intact this compound peak.
-
Analyze samples that have been stored under various conditions (e.g., -20°C for 1 month, -80°C for 6 months, repeated freeze-thaw cycles).
-
Compare the chromatograms of the stored samples to the "time zero" sample. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The percentage of remaining intact this compound can be calculated by comparing the peak areas.
-
Protocol 2: Assessment of this compound Biological Activity using an NF-κB Reporter Assay
This protocol describes how to measure the bioactivity of this compound by quantifying the activation of the NF-κB signaling pathway in a reporter cell line.
-
Cell Culture:
-
Culture a suitable reporter cell line (e.g., HEK293 cells stably expressing human TLR2, TLR1, and an NF-κB-luciferase reporter construct) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
-
Sample Preparation:
-
Thaw an aliquot of your this compound stock solution and prepare a series of dilutions in cell culture medium. A typical concentration range to test would be from 0.1 to 1000 ng/mL.
-
-
Cell Treatment:
-
Remove the growth medium from the cells and replace it with the prepared this compound dilutions.
-
Include a negative control (medium only) and a positive control (a known TLR2 agonist).
-
Incubate the plate at 37°C in a CO2 incubator for 6-24 hours.
-
-
Luciferase Assay:
-
Following the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
-
Data Analysis:
-
Subtract the background luminescence (from the negative control wells) from all other readings.
-
Plot the luminescence signal as a function of the this compound concentration to generate a dose-response curve. This will allow you to determine the EC50 (half-maximal effective concentration) and confirm the biological activity of your stock solution.
-
References
Technical Support Center: Addressing Lot-to-Lot Variability in Pam3Cys-OH Experiments
Welcome to the technical support center for Pam3Cys-OH experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding lot-to-lot variability of Pam3Cys-OH.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent results between different lots of Pam3Cys-OH in our cell stimulation assays. What are the potential causes?
Lot-to-lot variability in Pam3Cys-OH can arise from several factors during synthesis and purification. Key parameters to consider are purity, appearance, and solubility, which should be detailed in the Certificate of Analysis (CoA) provided by the supplier. Inconsistencies in these parameters can lead to variable experimental outcomes.
Troubleshooting Workflow for Inconsistent Results
Below is a logical workflow to troubleshoot inconsistent results that may be attributed to lot-to-lot variability of Pam3Cys-OH.
Caption: Troubleshooting workflow for lot-to-lot variability.
Q2: What parameters on the Certificate of Analysis (CoA) for Pam3Cys-OH are most critical for ensuring consistent experimental results?
The following parameters on the CoA are crucial for assessing the quality and potential for variability of Pam3Cys-OH lots:
| Parameter | Typical Specification | Implication of Variability | Troubleshooting Action |
| Purity (by HPLC) | ≥95% | Lower purity may indicate the presence of impurities that could either inhibit or non-specifically activate TLR1/TLR2, leading to weaker or stronger than expected responses. | If purity is lower than a previous lot, consider adjusting the concentration to normalize the amount of active compound. |
| Appearance | White to off-white solid | A significant change in color (e.g., yellow or brown) may suggest degradation or the presence of impurities. | If the appearance is different from previous lots, dissolve a small amount and check for color and clarity. If abnormal, contact the supplier. |
| Solubility | Soluble in an appropriate solvent (e.g., water, DMSO) | Poor solubility will lead to a lower effective concentration in your assay. | Ensure the lot is fully dissolved. If solubility issues persist with a new lot, you may need to try gentle warming or vortexing. Always use the recommended solvent. |
| Molecular Weight | Confirmed by Mass Spectrometry | Verifies the identity of the compound. | This should be consistent between lots. Any discrepancy indicates a serious manufacturing issue. |
Q3: We have a new lot of Pam3Cys-OH that is giving a significantly lower cytokine response (TNF-α and IL-6) compared to our old lot. How can we quantify this difference and what is an acceptable range?
A side-by-side comparison is the best way to quantify the difference in activity between two lots of Pam3Cys-OH. While there is no universally defined "acceptable" range of variability, a difference of more than 20-30% in cytokine induction at the same concentration may be considered significant.
Hypothetical Data on Lot-to-Lot Variability in Cytokine Induction
The following table presents hypothetical data from a side-by-side comparison of two lots of Pam3Cys-OH on peripheral blood mononuclear cells (PBMCs), measuring TNF-α and IL-6 secretion by ELISA after 24 hours of stimulation.
| Pam3Cys-OH Concentration | Lot A (Old) TNF-α (pg/mL) | Lot B (New) TNF-α (pg/mL) | % Difference | Lot A (Old) IL-6 (pg/mL) | Lot B (New) IL-6 (pg/mL) | % Difference |
| 1 ng/mL | 550 | 480 | -12.7% | 850 | 750 | -11.8% |
| 10 ng/mL | 1200 | 850 | -29.2% | 2100 | 1500 | -28.6% |
| 100 ng/mL | 2500 | 1700 | -32.0% | 4500 | 3200 | -28.9% |
In this hypothetical example, Lot B shows a consistently lower induction of both TNF-α and IL-6, with the difference becoming more pronounced at higher concentrations. This level of variability would warrant a discussion with the supplier's technical support.
Experimental Protocols
Protocol for Lot-to-Lot Comparison of Pam3Cys-OH in a PBMC Cytokine Release Assay
-
Cell Preparation: Isolate PBMCs from healthy donor blood using a standard density gradient centrifugation method. Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Adjust cell density to 1 x 10^6 cells/mL.
-
Reagent Preparation: Prepare stock solutions of both the old and new lots of Pam3Cys-OH in sterile, endotoxin-free water or DMSO. From these stocks, prepare serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations for stimulation.
-
Cell Stimulation: Add 100 µL of the cell suspension to each well of a 96-well cell culture plate. Add 100 µL of the Pam3Cys-OH dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Pam3Cys-OH).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the concentration of TNF-α and IL-6 in the supernatants using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the mean cytokine concentrations for each condition and determine the percentage difference between the two lots.
Signaling Pathway
Pam3Cys-OH Induced TLR1/TLR2 Signaling Pathway
Pam3Cys-OH is a synthetic lipopeptide that activates the innate immune system through the Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) heterodimer on the cell surface. This activation initiates a downstream signaling cascade culminating in the production of pro-inflammatory cytokines.
Caption: Pam3Cys-OH TLR1/TLR2 signaling cascade.
troubleshooting unexpected cell death with Pam3-Cys-OH treatment
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing unexpected cell death during experiments involving Pam3-Cys-OH treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic lipoamino acid that mimics the acylated amino terminus of bacterial lipoproteins. It is a well-characterized agonist for Toll-like Receptor 2 (TLR2), acting through a heterodimer with TLR1.[1][2] Upon binding, it initiates a signaling cascade that results in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines and chemokines.[2]
Q2: I am observing significant cell death after treating my cells with this compound. What are the potential causes?
Unexpected cell death can stem from several factors, which can be broadly categorized as issues with the reagent itself, the cell culture conditions, or the experimental protocol. Specific causes include:
-
High Agonist Concentration: Excessive concentrations of TLR agonists can lead to cytotoxicity.[3]
-
Reagent Quality and Storage: Improper storage or handling can lead to degradation or contamination of the this compound.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to TLR agonists. Some cell types may be more prone to activation-induced cell death.
-
Contamination: Mycoplasma or other microbial contamination can alter cellular responses and viability.[3]
-
Suboptimal Culture Conditions: Factors like high cell passage number, nutrient depletion, or incorrect pH can sensitize cells to treatment-induced death.[3][4][5]
-
Inherent Pro-Apoptotic Signaling: In some contexts, the TLR signaling pathway itself can induce apoptosis.[6]
Q3: How should I properly store and handle my this compound?
Proper storage is critical to maintain the reagent's activity and prevent degradation.
| Storage Condition | Duration |
| Powder at -20°C | Up to 3 years |
| Stock Solution in DMSO at -80°C | Up to 6 months[7] |
| Stock Solution in DMSO at -20°C | Up to 1 month[7] |
-
Note: this compound can be challenging to dissolve. Using fresh, high-quality DMSO and techniques like warming (to 60°C) and ultrasonication may be necessary.[7] Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Could my cell line or culture conditions be the source of the problem?
Yes, the health and type of your cells are critical.
-
Cell Passage Number: Use cells within their recommended passage number range to avoid genetic drift and altered responsiveness.[3]
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting an experiment. Stressed cells are more susceptible to cytotoxicity.
-
Media and Serum: Components in serum can sometimes interfere with TLR agonist activity.[3] Additionally, ensure your media is not depleted of essential nutrients like amino acids, as this can impact cell viability.[4] High concentrations of certain amino acids, like cysteine, can also induce oxidative stress.[8][9]
-
Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular responses to stimuli.[3]
Troubleshooting Guides
Guide 1: High Cell Death Observed Across All this compound Concentrations
If you observe significant cell death even at low concentrations, follow these steps:
-
Assess Basal Cell Viability: Check the viability of your untreated control cells. If viability is low, the issue likely lies with your general cell culture conditions (see Q4).
-
Verify Reagent Preparation: Prepare a fresh dilution of this compound from your stock solution. If possible, prepare a new stock solution from the powder.
-
Perform a Viability Assay Control: Use a known positive control for cell death (e.g., staurosporine) and a negative control (vehicle only) to ensure your viability assay is working correctly.
-
Check for Contamination: Test your cell culture for mycoplasma contamination.
Guide 2: Inconsistent or Poor Reproducibility of Results
Variability between experiments is a common challenge.
-
Standardize Cell Seeding Density: Ensure you are seeding the same number of viable cells for each experiment.
-
Control for Passage Number: Use cells from a narrow passage number range for a set of experiments.
-
Optimize Agonist Concentration: Perform a full dose-response curve to identify the optimal concentration that provides a robust response without inducing significant cell death.[3]
-
Standardize Incubation Time: Run a time-course experiment (e.g., 6, 24, 48 hours) to determine the optimal endpoint for your assay.[3]
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Aseptically add high-quality, anhydrous DMSO to the vial to create a stock solution (e.g., 2 mg/mL).
-
To aid dissolution, gently warm the solution to 60°C and use an ultrasonic bath.[7] Ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to 6 months.[7]
Protocol 2: Cell Viability Assessment using an MTS Assay
Cell viability can be assessed using various methods, including tetrazolium reduction assays (like MTT or MTS), membrane integrity assays (like Trypan Blue or Propidium Iodide staining), or ATP determination assays.[10]
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old media and add fresh media containing the desired concentrations of this compound. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's protocol (e.g., 20 µL per 100 µL of media).
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Dose-Response Experiment
-
Seed cells in a 96-well plate as described above.
-
Prepare a serial dilution of this compound in culture media. A common starting range is 0.01 µg/mL to 10 µg/mL.
-
Treat the cells with the different concentrations. Include a vehicle-only control.
-
After the desired incubation period, perform a cell viability assay (Protocol 2) and your functional assay (e.g., cytokine ELISA) in parallel.
-
Plot the results to determine the concentration that gives a maximal functional response with minimal impact on cell viability.
Visualizations
Signaling Pathway
Caption: this compound activates the TLR1/TLR2 signaling pathway via MyD88.
Experimental Workflow
Caption: A systematic workflow for troubleshooting unexpected cell death.
Diagnostic Flowchart
Caption: A logical flowchart to diagnose the cause of cell death.
References
- 1. Frontiers | TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection [frontiersin.org]
- 2. Pam Cys-Ser-(Lys) 4 , Hydrochloride 112208-00-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. evonik.com [evonik.com]
- 9. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Pam3-Cys-OH Purity and Quality Assessment
Welcome to the technical support center for Pam3-Cys-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the purity and quality of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
Q2: What are the primary methods for assessing the purity of this compound?
The primary methods for assessing the purity of this compound include:
-
Thin-Layer Chromatography (TLC): A common, rapid method for routine purity checks. Many suppliers specify a purity of ≥98.0% by TLC.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis with high resolution. Reversed-phase HPLC (RP-HPLC) is typically used.
-
Mass Spectrometry (MS): Confirms the molecular weight and identity of the compound and can help identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the chemical identity and assess purity.
-
Endotoxin Testing: Crucial for a TLR agonist to ensure that biological activity is not due to contamination with bacterial endotoxins (lipopolysaccharides).
Q3: What are the common impurities that can be found in a this compound preparation?
Impurities in synthetic peptides like this compound can arise during synthesis and purification.[3] Common impurities may include:
-
Deletion or truncated sequences: Incomplete coupling of amino acids during synthesis.
-
Diastereomeric impurities: Racemization of the cysteine chiral center.
-
By-products from protecting groups: Residual protecting groups or by-products from their removal.
-
Oxidized forms: Oxidation of the thioether linkage.
-
Aggregates: Formation of higher molecular weight species.
Analytical Methods and Protocols
This section provides detailed methodologies for the key analytical techniques used to assess the purity and quality of this compound.
High-Performance Liquid Chromatography (HPLC)
Q4: What is a typical starting protocol for RP-HPLC analysis of this compound?
Due to its lipophilic nature, a C4 or C8 reversed-phase column is often more suitable than a C18 column. A gradient elution with a mobile phase containing an organic solvent like acetonitrile or methanol is necessary.
Experimental Protocol: RP-HPLC of this compound
| Parameter | Recommended Condition |
| Column | C4 or C8 reversed-phase, 5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 50% to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 214 nm and 220 nm |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve this compound in a suitable organic solvent like DMSO or a mixture of acetonitrile and water. The final concentration should be around 1 mg/mL.[4] |
Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Mass Spectrometry (MS)
Q5: How is mass spectrometry used to characterize this compound?
Mass spectrometry is used to confirm the molecular weight of this compound (C₅₄H₁₀₃NO₇S, MW: 910.46 g/mol ).[2] Electrospray ionization (ESI) is a common technique for this analysis. Fragmentation patterns (MS/MS) can provide structural confirmation.
Expected Ions in Mass Spectrum of this compound
| Ion | m/z (approximate) | Description |
| [M+H]⁺ | 911.75 | Protonated molecular ion |
| [M+Na]⁺ | 933.73 | Sodium adduct |
| [M-H]⁻ | 909.73 | Deprotonated molecular ion |
Expected Fragmentation
Fragmentation of the protonated molecular ion [M+H]⁺ would likely involve the loss of the palmitoyl chains and cleavage of the ester and thioether bonds. Predicting the exact fragmentation can be complex, but key fragments would correspond to the cysteine core and the individual fatty acid chains.
Logical Flow for MS-based Identification
Caption: Decision tree for confirming this compound identity using MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: What are the key signals to look for in the ¹H and ¹³C NMR spectra of this compound?
NMR spectroscopy provides a detailed fingerprint of the molecule's structure. Due to the complexity of the molecule, a high-field NMR instrument is recommended.
Expected Chemical Shifts in ¹H and ¹³C NMR of this compound
| Group | ¹H Chemical Shift (ppm, approximate) | ¹³C Chemical Shift (ppm, approximate) |
| Alkyl Chain CH₃ | 0.88 (t) | 14.1 |
| Alkyl Chain (CH₂)n | 1.25 (m) | 22.7 - 34.2 |
| α-CH₂ (to C=O) | 2.2-2.4 (t) | 30.0 - 40.0 |
| Cys α-CH | 4.5-4.7 (m) | 52.0 - 55.0 |
| Cys β-CH₂ | 2.8-3.2 (m) | 30.0 - 35.0 |
| Glycerol CH₂O | 4.1-4.4 (m) | 62.0 - 64.0 |
| Glycerol CHO | 5.0-5.2 (m) | 70.0 - 72.0 |
| Amide NH | 7.5-8.5 (d) | - |
| Carboxyl COOH | 10-12 (br s) | 170.0 - 175.0 |
| Ester/Amide C=O | - | 170.0 - 175.0 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.
Endotoxin Testing
Q7: How should endotoxin levels be determined for this compound?
The Limulus Amebocyte Lysate (LAL) test is the standard method for quantifying endotoxin levels.[5][6] A chromogenic or turbidimetric LAL assay is recommended for quantitative results.
Experimental Protocol: LAL Chromogenic Assay
-
Depyrogenation: All glassware and solutions must be free of endotoxins. Use pyrogen-free water and depyrogenate glassware by baking at a high temperature (e.g., 250°C for at least 30 minutes).
-
Sample Preparation: Dissolve this compound in a pyrogen-free solvent. Due to its amphipathic nature, a detergent-containing buffer may be necessary to prevent micelle formation that can interfere with the assay. A sample dilution series should be prepared.
-
Standard Curve: Prepare a standard curve using a certified reference standard endotoxin.
-
Assay Procedure: Follow the LAL kit manufacturer's instructions. This typically involves incubating the sample with the LAL reagent and then adding a chromogenic substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the endotoxin concentration based on the standard curve. The results are typically expressed in Endotoxin Units per milligram (EU/mg).
Signaling Pathway Activated by this compound
Caption: Simplified signaling pathway of this compound via TLR1/TLR2.
Troubleshooting Guide
Q8: My this compound sample shows poor solubility in the HPLC mobile phase. What can I do?
-
Problem: this compound is highly lipophilic and may precipitate in aqueous mobile phases.
-
Solution:
-
Dissolve in a stronger organic solvent: Initially dissolve the sample in 100% DMSO or a high concentration of acetonitrile before diluting with the mobile phase.
-
Modify the initial HPLC conditions: Start with a higher percentage of organic solvent (Mobile Phase B) in your gradient. For example, begin the gradient at 50% B instead of a lower concentration.
-
Use a different organic modifier: In some cases, methanol or isopropanol may be more effective at solubilizing lipophilic compounds than acetonitrile.
-
Q9: I am seeing multiple peaks in my HPLC chromatogram. How can I determine if they are impurities?
-
Problem: The presence of multiple peaks can indicate impurities or isomers.
-
Solution:
-
Collect fractions and analyze by MS: Collect the main peak and the other significant peaks from the HPLC and analyze them by mass spectrometry to determine their molecular weights. This will help to identify if they are degradation products, synthesis by-products, or isomers.
-
Perform a stability study: Inject the sample at different time points after preparation to see if any of the minor peaks increase over time, which would suggest degradation.
-
Check for diastereomers: If the synthesis was not stereospecific, you might have diastereomers which can sometimes be separated by HPLC.
-
Q10: The endotoxin test for my this compound sample is positive. What are the potential causes and solutions?
-
Problem: A positive endotoxin test can be due to actual endotoxin contamination or interference from the sample itself.
-
Solution:
-
Rule out interference: Perform a spike and recovery experiment. Add a known amount of endotoxin to your sample and test it. If the recovery is significantly lower or higher than 100%, your sample is likely interfering with the assay. Diluting the sample can often overcome this interference.
-
Check all reagents and materials: Ensure that all water, buffers, and labware used are pyrogen-free.
-
Endotoxin removal: If the sample is genuinely contaminated, you may need to perform an endotoxin removal step. Affinity chromatography with polymyxin B or other endotoxin-binding ligands can be effective. However, be aware that this may also result in some loss of your product.
-
Q11: The molecular weight of my sample determined by MS is correct, but the biological activity is low. What could be the issue?
-
Problem: Correct molecular weight does not guarantee correct stereochemistry or the absence of co-eluting impurities that are not detected by MS.
-
Solution:
-
Check for diastereomers: As mentioned, the synthesis of the glycerol moiety can result in a racemic mixture. The different stereoisomers may have different biological activities. Chiral chromatography may be necessary to separate these isomers.
-
Assess aggregation: this compound can form aggregates in aqueous solutions, which may affect its availability to bind to TLRs. Use dynamic light scattering (DLS) or size exclusion chromatography (SEC) to assess the aggregation state.
-
Re-evaluate purity by a different method: A co-eluting impurity in HPLC might not be resolved. Try a different HPLC column or mobile phase to see if additional peaks can be resolved. NMR can also be very useful for detecting minor impurities that are structurally similar to the main compound.
-
References
Technical Support Center: Preventing Aggregation of Pam3-Cys-OH in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Pam3-Cys-OH in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound, also known as N-α-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine, is a synthetic lipopeptide. It is a potent agonist of the Toll-like receptor 2 (TLR2) and TLR1 heterodimer, making it a valuable tool for immunology research and vaccine development. Due to its three palmitoyl lipid chains, it is highly hydrophobic, which presents challenges in aqueous solutions.
Q2: Why does this compound tend to aggregate in aqueous solutions?
A2: The aggregation of this compound in aqueous solutions is primarily due to its amphipathic nature. The molecule possesses a hydrophilic cysteine head group and three long, hydrophobic palmitoyl tails. In aqueous environments, the hydrophobic tails tend to minimize their contact with water, leading to self-assembly into aggregates, such as micelles or larger insoluble complexes. This process is driven by the hydrophobic effect.
Q3: What is the critical micelle concentration (CMC) of this compound?
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent. A stock solution of up to 2 mg/mL in DMSO can be prepared with the aid of ultrasonication and warming to 60°C.[2] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q5: How should I store this compound powder and its stock solutions?
A5: The solid powder of this compound should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer/media. | 1. Concentration above solubility limit: The final concentration in the aqueous solution is too high. 2. Temperature shock: Adding a cold stock solution to a warmer aqueous solution. 3. Poor mixing: The stock solution is not dispersed quickly enough. | 1. Lower the final working concentration. For many cell-based assays, a working concentration in the range of 10-100 nM is effective. 2. Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution. 3. Add the stock solution dropwise while gently vortexing or swirling the aqueous solution to ensure rapid and uniform dispersion. |
| The reconstituted aqueous solution appears cloudy or contains visible aggregates. | 1. Incomplete dissolution: The this compound has not been fully dispersed into smaller micelles or a homogenous emulsion. 2. Aggregation over time: The solution may be unstable at the prepared concentration and is aggregating during storage or use. | 1. Use sonication or homogenization to disperse the lipopeptide. A bath sonicator can be used for several minutes until the solution appears homogenous. 2. Prepare fresh dilutions for each experiment from a high-concentration organic stock. Avoid storing dilute aqueous solutions for extended periods. |
| Inconsistent results in biological assays. | 1. Variable aggregation state: The size and structure of the this compound aggregates may differ between preparations, leading to inconsistent exposure to cells. 2. Adsorption to plasticware: The hydrophobic nature of this compound can cause it to adsorb to the surface of plastic tubes and plates, reducing its effective concentration. | 1. Standardize the preparation protocol, including sonication time and temperature, to ensure a consistent aggregation state. 2. Consider using low-adhesion microplates and pipette tips. Including a carrier protein like serum albumin in the media can also help to reduce non-specific binding. |
| Cell toxicity observed at higher concentrations. | 1. Detergent-like effects: At concentrations significantly above the CMC, micelles can disrupt cell membranes, leading to cytotoxicity. 2. Contaminants: The this compound preparation may contain residual solvents or other impurities. | 1. Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type. 2. Ensure the use of high-purity this compound and endotoxin-free water and reagents for solution preparation. |
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 910.46 g/mol | |
| Formula | C54H103NO7S | |
| Appearance | Solid, white to off-white powder | [3] |
| Solubility in DMSO | Up to 2 mg/mL (2.20 mM) with ultrasonication and heating to 60°C. | [2] |
| Aqueous Solubility | Poorly soluble. Quantitative data not readily available. Reconstitution in endotoxin-free water at 1 mg/mL with sonication is recommended for similar lipopeptides. | |
| Critical Micelle Concentration (CMC) | Not experimentally determined in the reviewed literature. Expected to be low due to the long acyl chains. |
Experimental Protocols
Protocol for Preparation of this compound Aqueous Solution for In Vitro Assays
This protocol is adapted from recommendations for similar synthetic lipopeptides and is designed to minimize aggregation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, endotoxin-free water, phosphate-buffered saline (PBS), or cell culture medium
-
Sterile, low-adhesion polypropylene tubes
-
Bath sonicator or homogenizer
Procedure:
-
Preparation of a Concentrated Stock Solution in DMSO:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Aseptically add the required volume of anhydrous, sterile DMSO to the vial to achieve a concentration of 2 mg/mL.
-
To aid dissolution, warm the vial to 60°C for a few minutes and sonicate in a bath sonicator until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into sterile, low-adhesion polypropylene tubes and store at -80°C.
-
-
Preparation of the Aqueous Working Solution:
-
Pre-warm the desired aqueous vehicle (endotoxin-free water, PBS, or cell culture medium) to 37°C.
-
Vortex the pre-warmed aqueous vehicle at a medium speed.
-
While vortexing, slowly add the required volume of the this compound DMSO stock solution dropwise to the aqueous vehicle to achieve the final desired concentration (e.g., 10-100 nM).
-
Continue vortexing for another 30-60 seconds to ensure rapid dispersion.
-
For a more homogenous solution or emulsion, sonicate the final aqueous solution in a bath sonicator for 5-10 minutes. Ensure the vial cap is tightly sealed.
-
Visually inspect the solution. A homogenous, slightly opalescent solution is acceptable. If large aggregates are visible, the solution may need further sonication or to be prepared at a lower concentration.
-
Use the freshly prepared aqueous solution immediately for your experiments.
-
Mandatory Visualizations
References
guidelines for handling and disposal of Pam3-Cys-OH
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the safe handling, storage, and disposal of Pam3-Cys-OH.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound powder is stable for up to three years when stored at -20°C. If you have prepared a stock solution, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2]
Q2: What is the recommended solvent for reconstituting this compound?
A: The recommended solvent is Dimethyl Sulfoxide (DMSO).[1] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility is significantly impacted by hygroscopic (water-absorbing) DMSO.[1]
Q3: I'm having trouble dissolving this compound in DMSO. What should I do?
A: To achieve a concentration of 2 mg/mL in DMSO, the process may require ultrasonication, warming, and heating to 60°C.[1] If you continue to experience solubility issues, ensure your DMSO is not old or has been exposed to air, as this can affect its solvating power. For peptides in general, if solubility problems persist, gentle sonication or adjusting the pH (if the peptide has a net charge) can be attempted, though specific guidance for this compound beyond DMSO is limited.[2]
Q4: What personal protective equipment (PPE) is required when handling this compound?
A: You should always wear appropriate personal protective equipment, including eye shields, chemical-resistant gloves, and a type N95 (US) dust mask. This is to avoid exposure as this compound is known to cause skin and serious eye irritation.
Q5: What should I do in case of accidental skin or eye contact?
A: In case of skin contact, immediately wash the affected area with plenty of soap and water. If eye contact occurs, rinse cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing. Seek medical advice if skin or eye irritation persists.
Q6: How should I dispose of this compound and contaminated materials?
A: this compound and any materials contaminated with it should be treated as chemical waste. Do not dispose of it down the drain.[3] All waste should be collected in a designated, leak-proof hazardous waste container that is clearly labeled.[3] It is imperative to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for proper collection and disposal in accordance with local, state, and federal regulations.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in stock solution upon storage. | The storage temperature is not low enough, or the solution has undergone multiple freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Ensure storage at -80°C for long-term stability (up to 6 months).[1] |
| Inconsistent experimental results. | The compound may have degraded due to improper storage or handling. The use of hygroscopic DMSO for reconstitution may have affected the actual concentration. | Always use freshly opened DMSO for reconstitution.[1] Ensure the compound is stored correctly as a powder (-20°C) or as a stock solution (-80°C).[1] |
| Difficulty achieving the desired concentration in DMSO. | Insufficient energy applied to facilitate dissolution. | Use a combination of ultrasonication, gentle warming, and heating up to 60°C to aid dissolution.[1] |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C | [1] |
| Shelf Life (Powder) | 3 years | [1] |
| Storage Temperature (in Solvent) | -80°C or -20°C | [1] |
| Shelf Life (in Solvent) | 6 months at -80°C, 1 month at -20°C | [1] |
| Recommended Solvent | DMSO (newly opened) | [1] |
| Solubility in DMSO | 2 mg/mL (requires ultrasonic and warming/heating to 60°C) | [1] |
| Personal Protective Equipment | Eyeshields, Gloves, Type N95 (US) dust mask |
Experimental Protocols & Workflows
This compound Handling and Reconstitution Workflow
Caption: Workflow for the safe handling and reconstitution of this compound.
General Disposal Procedure for this compound Waste
Caption: General procedure for the disposal of this compound waste.
References
Technical Support Center: Enhancing In Vivo Delivery of Pam3-Cys-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Pam3-Cys-OH in vivo delivery.
Troubleshooting Guide
Researchers may encounter several challenges when working with the synthetic lipopeptide this compound in vivo. This guide addresses common issues, their potential causes, and recommended solutions to streamline your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility / Precipitation | This compound is highly hydrophobic due to its three palmitoyl chains. Dissolving it directly in aqueous buffers will likely fail. | - Use of Organic Co-solvents: Initially dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) before further dilution in aqueous buffers.[1][2][3]- pH Adjustment: The solubility of peptides is often lowest at their isoelectric point. Adjusting the pH away from this point can enhance solubility.[1][4]- Sonication: Use brief sonication to aid in the dissolution of the peptide and minimize aggregation.[2] |
| Low Bioavailability / Ineffective Immune Response | - Aggregation of this compound in the formulation can reduce its availability to interact with TLR2/TLR1.- Rapid clearance from the injection site.- Degradation of the molecule in vivo. | - Liposomal Formulation: Incorporate this compound into liposomes. This can improve stability, reduce aggregation, and enhance delivery to immune cells.[5][6]- Use of Adjuvant Systems: Formulations like the Cationic Adjuvant Formulation (CAF01) can promote immunogenicity.[6]- Nanoparticle Encapsulation: Nanosuspensions or encapsulation in nanoparticles can increase surface area and improve dissolution rates.[1] |
| Inconsistent Experimental Results | - Variability in formulation preparation.- Instability of the this compound stock solution or formulation.- Formation of aggregates over time. | - Standardized Protocols: Follow a consistent, detailed protocol for formulation preparation.- Proper Storage: Store stock solutions at -80°C for long-term use (up to 6 months) and at -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles by preparing aliquots.- Fresh Formulations: Prepare liposomal or other complex formulations fresh before each experiment. |
| Evidence of Formulation Instability (e.g., visible aggregates, phase separation) | - Incompatibility of formulation components.- Suboptimal storage conditions.- Degradation of the peptide or lipids over time. | - Optimize Formulation: Adjust the lipid composition or the ratio of this compound to lipids. The use of cholesterol can help stabilize liposomes.[7]- Characterize Formulations: Regularly assess the physical characteristics of your formulation, such as particle size and homogeneity. |
Logical Flow for Troubleshooting this compound Delivery
Caption: A troubleshooting workflow for this compound in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best way to solubilize this compound for in vivo use?
Due to its hydrophobic nature, this compound should first be dissolved in a minimal amount of an organic solvent like DMSO. Following complete dissolution, you can slowly add your aqueous buffer of choice while vortexing to prevent precipitation. For some applications, sonication may also be beneficial.[2]
Q2: Can I inject this compound dissolved in DMSO directly?
While DMSO is used for initial solubilization, high concentrations of DMSO can be toxic in vivo. It is crucial to dilute the DMSO stock solution significantly with a physiologically compatible buffer. The final concentration of DMSO in the injected volume should be minimized and tested for tolerability in your animal model. A better approach is to use a delivery vehicle like liposomes, which avoids high concentrations of organic solvents.
Q3: Why is a liposomal formulation recommended for this compound?
Liposomes are lipid-based vesicles that can encapsulate hydrophobic molecules like this compound within their lipid bilayer. This offers several advantages:
-
Improved Solubility: It keeps the hydrophobic this compound suspended in an aqueous environment.
-
Enhanced Stability: It can protect the molecule from degradation.
-
Targeted Delivery: Liposomes can be taken up by antigen-presenting cells, delivering the this compound directly to the cells that will initiate an immune response.[5][6]
-
Reduced Toxicity: By encapsulating the molecule, it can reduce potential local inflammatory reactions at the injection site.
Q4: How do I know if my liposomal formulation has successfully incorporated this compound?
Several methods can be used to confirm incorporation. One study confirmed the incorporation of Pam3Cys into CAF01 liposomes using differential scanning calorimetry, which showed an increased phase transition temperature and enthalpy.[5] Another characterization method is nanoparticle tracking analysis to determine the size distribution of the liposomes, which should be consistent across preparations.[5]
Q5: What is the mechanism of action of this compound?
This compound is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It acts as a potent agonist for Toll-like Receptor 2 (TLR2), forming a heterodimer with TLR1.[8][9] This interaction initiates a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.[9][10]
Quantitative Data Summary
The following table summarizes quantitative data from a study on liposomal formulations containing Pam3Cys.
| Parameter | Formulation | Value |
| Liposome Size | Empty CAF01 Liposomes | 313 ± 10.4 nm |
| CAF01-Pam3Cys (0.1 mg/ml) | Similar size to empty liposomes | |
| CAF01-Pam3Cys (0.2 mg/ml) | Similar size to empty liposomes | |
| CAF01-Pam3Cys (0.4 mg/ml) | Similar size to empty liposomes | |
| Data from a study characterizing liposomes for a tuberculosis vaccine candidate.[5] |
Experimental Protocols
Protocol 1: Solubilization of this compound
-
Aseptically weigh the required amount of lyophilized this compound powder in a sterile microfuge tube.
-
Add a small volume of high-purity, sterile DMSO to the tube. For example, to create a 1 mg/mL stock, add 1 mL of DMSO to 1 mg of this compound.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may assist, but avoid excessive heat.
-
For direct use (not recommended for most in vivo studies), this stock can be diluted with sterile phosphate-buffered saline (PBS) or other appropriate buffer to the final desired concentration immediately before use. Add the DMSO stock dropwise to the buffer while vortexing to minimize precipitation.
-
For long-term storage, aliquot the DMSO stock solution into sterile, low-protein-binding tubes and store at -80°C.
Protocol 2: Preparation of this compound Liposomes (Adapted Method)
This protocol is adapted from methods used for formulating other lipophilic TLR agonists into liposomes.[11]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Hydration Buffer (e.g., sterile 50 mM HEPES, 140 mM NaCl, pH 7.0)
Procedure:
-
Lipid Film Preparation:
-
In a sterile, depyrogenated round-bottom flask, add the desired amounts of DOPC, cholesterol, and this compound, each dissolved in chloroform. A typical molar ratio might be DOPC:Cholesterol:this compound of 9:1:0.1, but this should be optimized.
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Add the sterile hydration buffer to the flask.
-
Resuspend the lipid film by sonication in a water bath at a temperature above the lipid phase transition temperature (e.g., 45°C) with intermittent vortexing until the film is completely dispersed. This may take 1-2 hours. The solution should appear opalescent.
-
-
Sizing (Optional but Recommended):
-
To obtain a uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Sterilization and Storage:
-
Aseptically filter the final liposome preparation through a 0.22 µm filter into a sterile, depyrogenated container.
-
Store at 4°C. Use within a short period for best results.
-
Signaling Pathways and Workflows
TLR2/TLR1 Signaling Pathway
Caption: this compound activates the TLR2/TLR1 signaling pathway.
Experimental Workflow for In Vivo Delivery
Caption: A typical workflow for a this compound in vivo experiment.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. biocat.com [biocat.com]
- 4. lifetein.com [lifetein.com]
- 5. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20210308252A1 - Liposome compositions comprising pam2cys or pam3cys adjuvant and methods for inducing a humoral immune response - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TLR signaling pathways [pfocr.wikipathways.org]
- 11. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Pam3-Cys-OH and Pam2CSK4 for TLR2 Activation in Research
For researchers, scientists, and drug development professionals navigating the complexities of innate immunity, the choice of a Toll-like receptor 2 (TLR2) agonist is a critical decision that can significantly shape experimental outcomes. This guide provides an objective, data-driven comparison of two widely used synthetic lipopeptides, Pam3CSK4 and Pam2CSK4, to illuminate their distinct efficacies and guide selection for specific research applications.
At the heart of this comparison lies a fundamental structural difference: Pam3CSK4 is a triacylated lipopeptide, while Pam2CSK4 is diacylated. This variation in lipid content dictates their interaction with TLR co-receptors, leading to the activation of distinct signaling pathways and, consequently, different cellular responses. Pam3CSK4 is recognized by a heterodimer of TLR2 and TLR1 (TLR2/TLR1), whereas Pam2CSK4 interacts with a TLR2/TLR6 heterodimer.[1] This differential recognition is the primary determinant of their unique immunological activities. While both are potent immune stimulants, their efficacy in inducing specific cytokines, the nature of the adaptive immune response they promote, and their physical properties show notable differences.
Quantitative Performance: A Side-by-Side Analysis
The potency and cytokine induction profiles of Pam2CSK4 and Pam3CSK4 can vary depending on the cell type and experimental conditions. However, several studies provide quantitative insights into their differential effects.
| Feature | Pam2CSK4 | Pam3CSK4 | Source |
| TLR Recognition | TLR2/TLR6 Heterodimer | TLR2/TLR1 Heterodimer | [1] |
| NF-κB Activation | High Potency (EC50 in the low ng/mL range) | High Potency (EC50 in the low ng/mL range) | [2] |
| IL-6 Induction | Can be a more robust inducer in some models | Induces IL-6, but potentially to a lesser degree than Pam2CSK4 in certain contexts | [1] |
| TNF-α Induction | Potent inducer | Strong inducer | [2] |
| NOD2 Upregulation | More potent inducer of NOD2 expression | Induces NOD2 expression in a dose-dependent manner, but less potently than Pam2CSK4 | [1][3] |
| Adjuvant Activity | Can act as a Th2-polarizing adjuvant | Potent adjuvant for various vaccines, upregulating proinflammatory and Th1 cytokines | [1] |
| Aqueous Solubility | Better aqueous solubility | Lower aqueous solubility compared to Pam2CSK4 | [4] |
| Platelet Activation | Induces variable platelet aggregation via an NF-κB-dependent mechanism | Induces full platelet aggregation, linked to PI3K pathways | [1][5] |
Delving into the Signaling Pathways
Upon binding to their respective TLR heterodimers, both Pam2CSK4 and Pam3CSK4 initiate a downstream signaling cascade that is predominantly dependent on the Myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines.
Experimental Protocols
To aid in the direct comparison of these two agonists, a generalized protocol for quantifying cytokine production in a macrophage cell line is provided below.
Objective: To quantify and compare the production of a specific cytokine (e.g., TNF-α) by RAW264.7 murine macrophages in response to stimulation with Pam2CSK4 and Pam3CSK4.
Materials:
-
RAW264.7 cells (ATCC)
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
Pam2CSK4
-
Pam3CSK4
-
Lipopolysaccharide (LPS) (Positive Control)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Mouse TNF-α ELISA Kit
-
Plate reader
Procedure:
-
Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[1]
-
Ligand Preparation: Prepare stock solutions of Pam2CSK4 and Pam3CSK4 in sterile, endotoxin-free water or PBS. Create a dilution series for each ligand to test a range of concentrations (e.g., 0.1, 1, 10, 100 ng/mL).[1]
-
Cell Stimulation: Remove the culture medium from the wells. Add 100 µL of fresh medium containing the desired concentration of the TLR agonist or vehicle control.[1]
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.[1]
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant without disturbing the cell layer. Supernatants can be used immediately or stored at -80°C.
-
Cytokine Quantification (ELISA): Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the ELISA standards. Calculate the concentration of TNF-α in each sample. Plot the cytokine concentration against the TLR agonist concentration to compare the dose-response curves for Pam2CSK4 and Pam3CSK4.
Concluding Remarks
The choice between Pam2CSK4 and Pam3CSK4 should be guided by the specific research question. Pam2CSK4, with its preferential activation of the TLR2/TLR6 heterodimer, higher aqueous solubility, and potent induction of certain cytokines like IL-6, may be advantageous for studies focused on these specific pathways or for applications where solubility is a concern.[1][4] In contrast, Pam3CSK4 remains a well-established and potent Th1-polarizing adjuvant, making it a strong candidate for vaccine development and studies requiring a robust Th1-type immune response.[1] Understanding these nuanced differences is paramount for the accurate interpretation of experimental data and the strategic design of immunomodulatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and scalable synthesis of potent TLR2 agonistic PAM2CSK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Differential Cellular Responses to Pam3-Cys-OH and LPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular responses induced by two potent Toll-like receptor (TLR) agonists: Pam3-Cys-OH, a synthetic lipopeptide that activates the TLR2/1 heterodimer, and Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that signals through TLR4. Understanding the distinct signaling pathways and downstream cellular effects of these molecules is critical for immunology research and the development of targeted immunomodulatory therapeutics.
Data Presentation: Quantitative Comparison of Cellular Responses
The cellular responses to this compound and LPS are multifaceted, with significant differences in the magnitude and kinetics of cytokine and chemokine production. The following tables summarize quantitative data from studies comparing the effects of these two TLR ligands on key immune cells.
| Cytokine | Cell Type | This compound (or analog) Concentration | LPS Concentration | Fold Change/Concentration (this compound vs. LPS) | Reference |
| TNF-α | Mouse Macrophages | 1 µg/mL | 1 µg/mL | LPS induces a significantly higher and more rapid expression of TNF-α compared to Pam3CSK4. | [1] |
| IL-6 | Mouse Macrophages | 1 µg/mL | 1 µg/mL | Both ligands induce significant IL-6 expression, with comparable levels at 24 hours. | [1] |
| IL-1β | Human Monocytes | 10 µg/mL | 1 µg/mL | LPS is a more potent inducer of IL-1β secretion than Pam3Cys. | |
| IL-10 | Mouse Macrophages | Not specified | 10 ng/mL | LPS stimulation leads to a significant increase in IL-10 mRNA expression. A direct quantitative comparison for this compound was not found in the same study. | [2] |
| IL-12p40 | Mouse Macrophages | Not specified | 10 ng/mL | LPS stimulation leads to a notable increase in IL-12p40 mRNA expression. | [2] |
| CCL2 (MCP-1) | C2C12 Myotubes | 1 µg/mL | 1 µg/mL | Both ligands induce significant expression, with similar kinetics. | [1] |
| CXCL1 (KC) | C2C12 Myotubes | 1 µg/mL | 1 µg/mL | Both ligands induce significant expression, with similar kinetics. | [1] |
Note: Pam3CSK4 is a commonly used synthetic analog of this compound and is expected to elicit highly similar cellular responses.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways, a typical experimental workflow for comparing these ligands, and the logical relationship of their differential cellular responses.
Figure 1: Signaling pathways of this compound and LPS.
Figure 2: Experimental workflow for comparing cellular responses.
Figure 3: Logical relationship of differential responses.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental data. Below are generalized protocols for key experiments used to assess cellular responses to this compound and LPS.
Bone Marrow-Derived Macrophage (BMDM) Culture and Stimulation
This protocol describes the generation of BMDMs and their subsequent stimulation with TLR ligands.
Materials:
-
Bone marrow cells from mice
-
L929-conditioned medium (as a source of M-CSF)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (or Pam3CSK4) and LPS
-
Tissue culture plates
Procedure:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete RPMI 1640 medium supplemented with 20% L929-conditioned medium for 7 days to differentiate them into macrophages.
-
On day 7, harvest the adherent BMDMs and seed them into appropriate plates for your experiment (e.g., 6-well plates for Western blotting and qPCR, 96-well plates for ELISA).
-
Allow the cells to adhere overnight.
-
The following day, replace the medium with fresh complete RPMI 1640 and stimulate the cells with the desired concentrations of this compound (e.g., 100 ng/mL - 1 µg/mL) or LPS (e.g., 10 ng/mL - 1 µg/mL). Include an untreated control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 24 hours).
-
After incubation, collect the cell culture supernatants for cytokine analysis by ELISA and lyse the cells for RNA or protein extraction.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the steps for measuring the concentration of cytokines in cell culture supernatants.
Materials:
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate.
-
Add your standards and samples (cell culture supernatants) to the plate and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Add the stop solution to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in your samples based on the standard curve.
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
This protocol is for quantifying the relative expression of cytokine genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers specific for your genes of interest and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Lyse the stimulated cells and extract total RNA using a commercially available kit.
-
Assess the quality and quantity of the RNA.
-
Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA, primers, and master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the untreated control.
Western Blotting for NF-κB and MAPK Signaling Pathway Activation
This protocol is used to detect the phosphorylation and activation of key signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the stimulated cells in lysis buffer.
-
Quantify the protein concentration in the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For phosphorylation analysis, strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
References
Validating TLR2/1 Agonist Activity: A Comparative Guide to Pam3-Cys-OH in Reporter Assays
For researchers, scientists, and drug development professionals, the accurate assessment of Toll-like receptor (TLR) agonist activity is paramount for advancing immunology and vaccine development. This guide provides a comprehensive comparison of the synthetic lipopeptide, Pam3-Cys-OH, a key activator of the TLR2/TLR1 heterodimer, with other relevant TLR agonists. We present supporting experimental data from reporter assays, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures.
This compound is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It serves as a potent agonist for the TLR2/TLR1 heterodimer, triggering a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. This activation is a critical event in the initiation of the innate immune response. Due to its defined chemical structure and specific activity, this compound and its derivatives, such as Pam3CSK4, are invaluable tools in immunological research.
Comparative Analysis of TLR Agonist Potency
Reporter gene assays are a cornerstone for quantifying the activity of TLR agonists. These assays typically employ cell lines, such as Human Embryonic Kidney 293 (HEK293), engineered to express specific TLRs and a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB promoter. The level of reporter gene expression is directly proportional to the extent of TLR activation.
| Agonist | Target Receptor | Reporter Assay System | EC50 Value | Reference |
| Pam3CSK4 | TLR2/TLR1 | Human TLR1/2 Reporter Cells | 0.47 ng/mL | [2] |
| Pam3CSK4 | TLR2/TLR1 & TLR2/TLR6 | Human TLR2/6 Reporter Gene Assay | 0.0193 µM | [3] |
| Pam2CSK4 | TLR2/TLR6 | Human TLR2/6 Reporter Gene Assay | 0.0003 µM | [3] |
Note: The difference in reported EC50 values for Pam3CSK4 can be attributed to variations in the specific reporter cell line, assay conditions, and whether the assay was specific for TLR2/1 or could also detect TLR2/6 activity.
TLR2/1 Signaling Pathway
The activation of the TLR2/TLR1 heterodimer by this compound initiates a well-defined intracellular signaling cascade. This pathway is crucial for the production of pro-inflammatory cytokines and the subsequent orchestration of the innate immune response.
Experimental Protocols
A detailed and robust experimental protocol is essential for the reliable validation of TLR2/1 agonist activity. The following is a comprehensive protocol for a reporter gene assay using HEK-Blue™ hTLR2-TLR1 cells.[4]
Objective: To quantify the TLR2/1 agonist activity of this compound by measuring the induction of a secreted embryonic alkaline phosphatase (SEAP) reporter gene.
Materials:
-
HEK-Blue™ hTLR2-TLR1 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
Positive Control: Pam3CSK4
-
Negative Control: Vehicle (e.g., endotoxin-free water or DMSO)
-
96-well, flat-bottom cell culture plates
-
Spectrophotometer (capable of reading absorbance at 620-655 nm)
Procedure:
-
Cell Culture: Maintain HEK-Blue™ hTLR2-TLR1 cells in a humidified incubator at 37°C and 5% CO2, following the supplier's recommendations for growth medium and passaging.
-
Cell Seeding: On the day of the assay, harvest and resuspend the cells in fresh, pre-warmed growth medium. Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well in a volume of 180 µL.
-
Agonist Preparation: Prepare serial dilutions of this compound, Pam3CSK4 (positive control), and the vehicle (negative control) in growth medium.
-
Cell Stimulation: Add 20 µL of the agonist dilutions or controls to the appropriate wells of the 96-well plate containing the cells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of the detection medium to a new 96-well plate.
-
Carefully transfer 20 µL of the supernatant from the cell stimulation plate to the corresponding wells of the plate containing the detection medium.
-
-
Signal Development and Measurement: Incubate the detection plate at 37°C for 1-3 hours. Measure the absorbance at 620-655 nm using a spectrophotometer. The intensity of the color change is proportional to the SEAP activity and, consequently, to the level of NF-κB activation.
-
Data Analysis: Plot the absorbance values against the log of the agonist concentration to generate a dose-response curve. Calculate the EC50 value for each agonist using a suitable non-linear regression model.
Conclusion
The validation of TLR2/1 agonist activity is a critical step in the development of novel immunomodulatory agents. This compound stands as a fundamental tool for this purpose, providing a specific and potent means of activating the TLR2/TLR1 signaling pathway. By employing robust and well-defined reporter gene assays, researchers can accurately quantify the potency of this compound and compare its activity to other TLR agonists. The methodologies and data presented in this guide offer a solid foundation for the consistent and reliable assessment of TLR2/1-mediated immune responses, ultimately facilitating the advancement of new vaccines and therapeutics.
References
A Comparative Analysis of Pam3-Cys-OH and Other Synthetic TLR Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate Toll-like Receptor (TLR) agonist is critical for robust and targeted immune activation. This guide provides an objective comparison of Pam3-Cys-OH, a synthetic lipopeptide that activates TLR2/1, with other widely used synthetic TLR agonists. The following sections detail their mechanisms of action, comparative performance based on experimental data, and comprehensive protocols for their evaluation.
Introduction to Toll-like Receptors and Synthetic Agonists
Toll-like Receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). The activation of TLRs triggers downstream signaling cascades, leading to the production of cytokines, chemokines, and interferons, which orchestrate the subsequent adaptive immune response. Synthetic TLR agonists are molecules designed to mimic these PAMPs, thereby inducing a controlled and specific immune response. This makes them valuable tools in vaccine development, cancer immunotherapy, and immunological research.
This compound is a synthetic tripalmitoylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a potent agonist for the TLR2/TLR1 heterodimer, leading to the activation of the MyD88-dependent signaling pathway and the subsequent production of pro-inflammatory cytokines.
Comparative Analysis of Synthetic TLR Agonists
The choice of a TLR agonist is dictated by the desired immune response. Different TLRs, and even different agonists for the same TLR, can induce distinct cytokine profiles and activate different immune cell subsets. This section compares this compound (represented by its well-studied analog Pam3CSK4) with other key synthetic TLR agonists.
Data Presentation: Performance Comparison
The following tables summarize the key characteristics and a comparative overview of the in vitro performance of various synthetic TLR agonists. It is important to note that the quantitative data is compiled from multiple studies, and direct comparisons should be made with caution as experimental conditions such as cell type, agonist concentration, and incubation time can vary.
Table 1: Overview of Synthetic TLR Agonists
| Agonist | Target TLR | Molecular Class | Key Immune Response Profile |
| This compound / Pam3CSK4 | TLR2/TLR1 | Lipopeptide | Potent induction of pro-inflammatory cytokines (TNF-α, IL-6); promotes Th17 differentiation. |
| Pam2CSK4 | TLR2/TLR6 | Lipopeptide | Induces pro-inflammatory cytokines; may be more potent than Pam3CSK4 for certain responses. |
| Poly(I:C) | TLR3 | dsRNA analog | Strong inducer of Type I interferons (IFN-α/β); antiviral activity. |
| Lipopolysaccharide (LPS) | TLR4 | Glycolipid | Potent inducer of a broad range of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1] |
| Flagellin | TLR5 | Protein | Induces pro-inflammatory cytokines and chemokines. |
| Imiquimod (R837) | TLR7 | Imidazoquinoline | Induces IFN-α production from plasmacytoid dendritic cells (pDCs). |
| Resiquimod (R848) | TLR7/TLR8 | Imidazoquinoline | Potent inducer of IFN-α and pro-inflammatory cytokines (TNF-α, IL-12). |
| CpG ODN (Class B, e.g., 2006) | TLR9 | Synthetic DNA | Strong B-cell and pDC activator; induces IL-6 and some IFN-α.[2] |
Table 2: Comparative Cytokine Induction by TLR Agonists in Human PBMCs
| Agonist | TNF-α Production | IL-6 Production | IL-12 Production | IFN-γ Production | IL-10 Production |
| Pam3CSK4 | +++ | +++ | + | + | ++[3] |
| Pam2CSK4 | ++ | +++ | + | + | + |
| Poly(I:C) | + | + | ++ | +++ | + |
| LPS | ++++ | ++++ | ++ | + | ++ |
| Flagellin | ++ | ++ | + | + | + |
| R848 (TLR7/8) | +++ | ++ | ++++ | ++++ | + |
| CpG ODN (Class B) | + | +++ | + | + | + |
(Relative potency is indicated by '+' symbols, where ++++ represents the highest induction. Data is synthesized from multiple sources and should be considered indicative rather than absolute.)
Table 3: Comparative Potency (EC50) of TLR Agonists
| Agonist | Target | Assay System | EC50 Value |
| Pam3CSK4 | TLR2/1 | Macrophage TNF-α/IL-6 production | ng/mL range |
| LPS | TLR4 | Macrophage IL-1Ra induction | ng/mL range |
| R848 | TLR7/8 | HEK293-TLR8 NF-κB reporter | ~5.12 µM[4] |
| CpG ODN (Class C) | TLR9 | Human PBMC IFN-α production | ~0.1 - 1 µM[2] |
(EC50 values are highly dependent on the specific assay and cell type used.)
Signaling Pathways
The activation of different TLRs initiates distinct downstream signaling cascades, leading to varied gene expression profiles.
Caption: Simplified signaling pathways of this compound, LPS, and CpG ODN.
Experimental Protocols
To facilitate the direct comparison of TLR agonists in your own laboratory setting, we provide the following detailed protocols for key in vitro assays.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a general procedure for comparing the immunostimulatory activity of different TLR agonists on human PBMCs.
1. Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 cell culture medium
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
TLR agonists: this compound, Pam2CSK4, Poly(I:C), LPS, Flagellin, R848, CpG ODN
-
96-well cell culture plates
2. PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
3. Cell Culture and Stimulation:
-
Resuspend PBMCs in complete RPMI medium (containing 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Plate 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of each TLR agonist.
-
Add the TLR agonist solutions to the appropriate wells. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
4. Analysis:
-
Cytokine Analysis: After incubation, centrifuge the plate at 300 x g for 5 minutes. Collect the supernatant and store at -80°C until analysis. Cytokine levels (e.g., TNF-α, IL-6, IL-12, IFN-γ, IL-10) can be quantified using ELISA or a multiplex bead-based immunoassay.
-
Cell Activation Marker Analysis: The remaining cells can be stained with fluorescently labeled antibodies against cell surface markers (e.g., CD69, CD80, CD86) and analyzed by flow cytometry to assess the activation of specific immune cell subsets.
References
- 1. Toll-like receptor 4 agonist, lipopolysaccharide, increases the expression levels of cytokines and chemokines in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unveiling the Cytokine Storm: A Comparative Guide to Pam3-Cys-OH Stimulation
For researchers, scientists, and drug development professionals, understanding the precise immunological response to novel adjuvants and immunomodulators is paramount. This guide provides a comprehensive comparison of the cytokine profile induced by Pam3-Cys-OH and its widely used synthetic analog, Pam3CSK4. By objectively presenting experimental data and detailed methodologies, we aim to facilitate informed decisions in the development of next-generation therapies and vaccines.
This compound, a synthetic lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins, is a potent agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer.[1] Its activation of this key pattern recognition receptor triggers a downstream signaling cascade, culminating in the production of a host of cytokines that orchestrate the innate and adaptive immune responses. This guide will delve into the specifics of this cytokine induction, offering a comparative analysis based on available scientific literature.
The TLR1/TLR2 Signaling Cascade
Upon recognition of this compound or its analogs, TLR1 and TLR2 form a heterodimer on the cell surface. This conformational change initiates a signaling cascade predominantly through the MyD88-dependent pathway. This pathway involves the recruitment of adaptor proteins like MyD88 and TIRAP, leading to the activation of IRAK kinases and subsequently the TRAF6 E3 ubiquitin ligase. Ultimately, this cascade results in the activation of key transcription factors, most notably NF-κB and AP-1, which translocate to the nucleus and induce the expression of a wide array of pro-inflammatory and immunomodulatory genes, including those encoding for various cytokines.[2][3]
Comparative Analysis of Induced Cytokine Profiles
The following tables summarize the quantitative data on cytokine production from various cell types stimulated with Pam3CSK4. It is important to note that Pam3CSK4 is a synthetic derivative of this compound and is frequently used in research to study TLR1/TLR2 activation. The data highlights the cell-type-specific nature of the cytokine response.
Table 1: Cytokine Production in Human Monocytes Stimulated with Pam3CSK4
| Cytokine | Concentration (pg/mL) | Stimulus Concentration | Incubation Time | Cell Type | Reference |
| IL-1β | ~2000 | 50 ng/mL | 18 hours | Purified Human Monocytes | [4] |
| IL-6 | ~6000 | 50 ng/mL | 18 hours | Purified Human Monocytes | [5] |
| IL-8 | ~120,000 | 50 ng/mL | 18 hours | Purified Human Monocytes | [5] |
| IL-10 | ~400 | 50 ng/mL | 18 hours | Purified Human Monocytes | [4] |
| TNF-α | ~1500 | 50 ng/mL | 18 hours | Purified Human Monocytes | [5] |
Table 2: Cytokine Production in Human THP-1 Monocytic Cells Stimulated with Pam3CSK4
| Cytokine | Concentration (pg/mL) | Stimulus Concentration | Incubation Time | Cell Type | Reference |
| IL-1β | ~150 | 1 µg/mL | 24 hours | THP-1 Cells | [6] |
| TNF-α | ~400 | 1 µg/mL | 24 hours | THP-1 Cells | [6] |
| IL-8 | ~8000 | 1 µg/mL | 24 hours | THP-1 Cells | [6] |
Table 3: Cytokine Production in Human and Murine Dendritic Cells (DCs) Stimulated with Pam3CSK4
| Cytokine | Concentration (pg/mL) | Stimulus Concentration | Incubation Time | Cell Type | Reference |
| IL-1β | >1000 | 1 µg/mL | 24 hours | Human Monocyte-derived DCs | [7] |
| IL-6 | >10000 | 1 µg/mL | 24 hours | Human Monocyte-derived DCs | [7] |
| IL-10 | ~200 | 1 µg/mL | 24 hours | Human Monocyte-derived DCs | [7] |
| IL-12p70 | ~2000 | 1 µg/mL | 24 hours | Human Monocyte-derived DCs | [7] |
| TNF-α | >10000 | 1 µg/mL | 24 hours | Human Monocyte-derived DCs | [7] |
| IL-12 | Significantly Higher | Not specified | Not specified | Murine Dendritic Cells | [8] |
| IL-10 | Synergistically Enhanced with LPS | Not specified | Not specified | Murine Dendritic Cells | [9] |
Table 4: Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs) Stimulated with Pam3CSK4
| Cytokine | Observation | Stimulus Concentration | Incubation Time | Cell Type | Reference |
| IL-1β | Significantly Increased | 13 pg/mL - 1 µg/mL | 20 hours | Human PBMCs | [10][11] |
| IL-6 | Increased | 200 ng/mL | 6 hours | Human PBMCs | [12] |
| IL-8 | Increased | 200 ng/mL | 6 hours | Human PBMCs | [12] |
Experimental Protocols
A standardized experimental workflow is crucial for obtaining reproducible and comparable results. The following outlines a general protocol for this compound/Pam3CSK4 stimulation and subsequent cytokine analysis.
Detailed Methodologies
1. Cell Isolation and Culture:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.[10][11]
-
Human Monocytes: Isolate from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.[4] Culture in complete RPMI 1640 medium.
-
Human Monocyte-derived Dendritic Cells (mdDCs): Generate from purified monocytes by culturing in the presence of GM-CSF and IL-4 for 5-7 days.[7]
-
THP-1 Cells: Maintain the human monocytic cell line THP-1 in RPMI 1640 medium supplemented with FBS. For differentiation into macrophage-like cells, treat with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[6][13]
2. Cell Stimulation:
-
Plate the cells at a desired density (e.g., 1 x 10^6 cells/mL).
-
Add this compound or Pam3CSK4 to the cell cultures at the desired final concentration (ranging from pg/mL to µg/mL). Include a vehicle control (e.g., sterile water or PBS).
-
Incubate the cells for a specified period (e.g., 6, 18, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
3. Cytokine Measurement:
-
After incubation, centrifuge the cell plates or tubes and collect the cell-free supernatants.
-
Measure the concentration of cytokines in the supernatants using a suitable immunoassay:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard method for quantifying a single cytokine. Kits are commercially available for a wide range of human and murine cytokines.[6]
-
Cytokine Bead Array (CBA): A flow cytometry-based method that allows for the simultaneous measurement of multiple cytokines in a single sample, providing a more comprehensive cytokine profile.[4]
-
Concluding Remarks
The stimulation of the TLR1/TLR2 complex by this compound and its analogs elicits a robust and diverse cytokine response that is highly dependent on the cell type being investigated. The data presented in this guide demonstrates the induction of key pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, as well as the immunoregulatory cytokine IL-10 and the Th1-polarizing cytokine IL-12. This comprehensive understanding of the cytokine profile is critical for the rational design of novel adjuvants and immunotherapies that aim to harness the power of the innate immune system for therapeutic benefit. The provided methodologies offer a framework for researchers to conduct their own comparative studies, ensuring data consistency and contributing to the collective knowledge in this rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Toll‐like receptor 1/2 agonists Pam3CSK4 and human β‐defensin‐3 differentially induce interleukin‐10 and nuclear factor‐κB signalling patterns in human monocytes | Semantic Scholar [semanticscholar.org]
- 6. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chirality of TLR-2 ligand Pam3CysSK4 in fully synthetic peptide conjugates critically influences the induction of specific CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective synergy in anti-inflammatory cytokine production upon cooperated signaling via TLR4 and TLR2 in murine conventional dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients | PLOS One [journals.plos.org]
- 11. Increased responsiveness of peripheral blood mononuclear cells to in vitro TLR 2, 4 and 7 ligand stimulation in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
Validating M2 Macrophage Polarization: A Comparative Guide to Pam3-Cys-OH and Cytokine-Based Methods using Flow Cytometry
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pam3-Cys-OH and traditional cytokine-based methods for polarizing M2 macrophages, with a focus on validation using flow cytometry. This guide includes supporting experimental data, detailed protocols, and visual diagrams of the underlying biological processes.
Introduction to Macrophage Polarization
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental stimuli. These polarized states are broadly categorized into the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. M2 macrophages are involved in tissue repair, wound healing, and the resolution of inflammation. The reliable in vitro generation and validation of M2 macrophages are crucial for studying their roles in various diseases and for the development of novel therapeutics.
This guide compares two common methods for inducing M2 macrophage polarization: the use of the synthetic lipopeptide this compound and the standard cytokine cocktail of Interleukin-4 (IL-4) and Interleukin-13 (IL-13). We will delve into the validation of this polarization using multi-color flow cytometry.
Comparative Analysis of M2 Polarization Methods
The effectiveness of M2 macrophage polarization can be quantitatively assessed by measuring the expression of characteristic cell surface markers using flow cytometry. The most widely recognized markers for M2 macrophages are the Mannose Receptor (CD206) and the Hemoglobin Scavenger Receptor (CD163).
While direct side-by-side comparative studies are limited, data from various reports indicate that both Pam3CSK4 (a commercially available and well-studied form of this compound) and IL-4/IL-13 effectively induce an M2-like phenotype.
Table 1: Quantitative Comparison of M2 Marker Expression
| Stimulant | Target Receptor | Key M2 Markers | Reported Efficacy (Flow Cytometry) | Reference |
| This compound (Pam3CSK4) | Toll-like Receptor 2/1 (TLR2/1) | CD206, CD163 | Significant increase in the percentage of CD206+ and CD163+ cells. | [1] |
| IL-4 / IL-13 | IL-4 Receptor (IL-4R) | CD206, CD163 | Robust induction of CD206 and CD163 expression, often used as a positive control for M2 polarization. | [2][3] |
Signaling Pathways in M2 Polarization
The molecular mechanisms driving M2 polarization differ between this compound and the canonical IL-4/IL-13 pathway. Understanding these pathways is essential for interpreting experimental results and designing further studies.
This compound Signaling Pathway
This compound is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is recognized by the heterodimer of Toll-like receptor 2 and Toll-like receptor 1 (TLR2/TLR1) on the macrophage surface. This interaction initiates a downstream signaling cascade primarily mediated by the MyD88 adaptor protein, leading to the activation of transcription factors that drive the expression of M2-associated genes.[4][5][6][7][8][9][10][11]
IL-4 / IL-13 Signaling Pathway
The cytokines IL-4 and IL-13 are the classical inducers of M2a polarization. They bind to the IL-4 receptor (IL-4R), which leads to the activation of the STAT6 transcription factor. Phosphorylated STAT6 translocates to the nucleus and promotes the transcription of genes characteristic of the M2 phenotype.
Experimental Protocols
This section provides a consolidated, step-by-step protocol for the differentiation of human monocytes into macrophages, subsequent polarization to an M2 phenotype, and validation by flow cytometry.
Part 1: Differentiation of Monocytes to M0 Macrophages
-
Isolation of PBMCs : Isolate peripheral blood mononuclear cells (PBMCs) from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment : Enrich for monocytes (CD14+ cells) from the PBMC population using magnetic-activated cell sorting (MACS) or by plastic adherence.
-
Differentiation : Culture the enriched monocytes in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of M-CSF for 6-7 days. Replace the medium every 2-3 days. This will differentiate the monocytes into non-polarized M0 macrophages.
Part 2: Polarization to M2 Macrophages
-
Seeding : Seed the M0 macrophages into 24-well plates at a density of 3 x 10^5 cells/mL.
-
Stimulation :
-
For this compound Polarization : Add this compound (or Pam3CSK4) to the culture medium at a final concentration of 100-1000 ng/mL.
-
For IL-4/IL-13 Polarization : Add recombinant human IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to the culture medium.[2]
-
Control : Maintain a set of wells with M0 macrophages in medium alone as an unstimulated control.
-
-
Incubation : Incubate the cells for 48-72 hours to allow for polarization.
Part 3: Flow Cytometry Validation
-
Cell Harvesting : Gently detach the adherent macrophages using a cell scraper in ice-cold PBS containing 5% FBS.
-
Fc Receptor Blocking : Incubate the cells with an Fc receptor blocking reagent to prevent non-specific antibody binding.
-
Staining : Stain the cells with a cocktail of fluorescently-conjugated antibodies. A typical panel for M2 macrophage validation includes:
-
A pan-macrophage marker (e.g., CD68, CD11b)
-
M2 markers (e.g., anti-CD206, anti-CD163)
-
A viability dye to exclude dead cells.
-
-
Data Acquisition : Acquire the data on a flow cytometer.
-
Data Analysis :
-
Gate on single, live cells.
-
From the live cell population, gate on the pan-macrophage marker-positive cells.
-
Within the macrophage gate, analyze the expression of M2 markers (CD206 and CD163).
-
Conclusion
Both this compound and the cytokine cocktail of IL-4/IL-13 are effective at inducing an M2 macrophage phenotype, which can be reliably validated by flow cytometry. The choice of polarizing agent may depend on the specific research question. This compound offers an alternative pathway to M2 polarization that is independent of the canonical STAT6 signaling cascade, which may be relevant in certain disease models. For robust and reproducible results, it is essential to follow detailed experimental protocols and include appropriate controls. The information and protocols provided in this guide serve as a valuable resource for researchers investigating the multifaceted roles of M2 macrophages in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]
- 3. Macrophage Cell Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Frontiers | MyD88-dependent Toll-like receptor 2 signaling modulates macrophage activation on lysate-adsorbed Teflon™ AF surfaces in an in vitro biomaterial host response model [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of MyD88 and Toll-Like Receptors 2 and 4 in the Sensing of Parachlamydia acanthamoebae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pam3-Cys-OH and Traditional Adjuvants in Vaccine Formulations
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of vaccine development, the choice of adjuvant is critical in modulating the potency and quality of the immune response. This guide provides a comprehensive comparison of the synthetic lipopeptide adjuvant, Pam3-Cys-OH, with two traditional adjuvants: Aluminum hydroxide (Alum) and CpG oligodeoxynucleotides (CpG ODN). This report is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, and a summary of their performance based on experimental data.
Executive Summary
This compound, a synthetic lipopeptide, activates the immune system through Toll-like receptor 1 and 2 (TLR1/2), promoting a mixed Th1/Th17 or Th1/Treg response. This contrasts with the traditional adjuvants Alum, which primarily induces a Th2-biased humoral response, and CpG ODN, a TLR9 agonist known for driving strong Th1-mediated immunity. The selection of an appropriate adjuvant is paramount as it dictates the nature of the ensuing immune protection.
Mechanism of Action
This compound: This synthetic triacylated lipopeptide mimics the acylated amino terminus of bacterial lipoproteins. It is recognized by the TLR1/TLR2 heterodimer on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages. This interaction triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of NF-κB and subsequent production of pro-inflammatory cytokines. This stimulation helps to shape the adaptive immune response, often favoring a blend of T helper 1 (Th1) and T helper 17 (Th17) or regulatory T cell (Treg) responses.
Alum: Aluminum salts, most commonly aluminum hydroxide (Alum), are the most widely used adjuvants in human vaccines. Their mechanism is multifaceted and not entirely understood but is known to involve the formation of a "depot" at the injection site, which allows for the slow release of the antigen. Alum primarily promotes a Th2-biased immune response, characterized by the production of antibodies, particularly IgG1 in mice, and the secretion of Th2-associated cytokines like IL-4, IL-5, and IL-13.
CpG ODN: CpG oligodeoxynucleotides are short synthetic single-stranded DNA molecules containing unmethylated CpG motifs, which are characteristic of microbial DNA. They are recognized by TLR9, an endosomal receptor expressed by B cells and plasmacytoid dendritic cells. Activation of TLR9 by CpG ODN initiates a potent Th1-polarizing immune response, leading to the production of cytokines such as IFN-γ and IL-12, and the generation of cytotoxic T lymphocytes (CTLs). This makes CpG ODN a suitable choice for vaccines against intracellular pathogens.
Comparative Immunological Profile
The choice of adjuvant significantly impacts the type of immune response generated. Below is a comparative summary of the typical immunological profiles induced by this compound, Alum, and CpG ODN when co-administered with an antigen.
| Feature | This compound | Alum | CpG ODN |
| Primary T-cell Response | Mixed Th1/Th17 or Th1/Treg | Th2 | Th1 |
| Predominant Antibody Isotype (in mice) | Balanced IgG1/IgG2a or IgG2a-biased | IgG1 | IgG2a |
| Key Cytokine Induction | IFN-γ, IL-17, IL-10, TNF-α, IL-12 | IL-4, IL-5, IL-13 | IFN-γ, IL-12 |
Quantitative Data Presentation
The following tables summarize quantitative data from a comparative study in mice using tetanus toxoid (TT) as the model antigen.
Table 1: Antigen-Specific Antibody Titers
| Adjuvant | Total IgG (Log10 Titer) | IgG1 (Log10 Titer) | IgG2a (Log10 Titer) |
| Pam3CSK4 | 4.5 | 4.2 | 4.0 |
| Alum | 4.3 | 4.5 | 2.5 |
| CpG ODN | 4.6 | 3.8 | 4.8 |
| Antigen Only | 2.5 | 2.8 | 2.0 |
Data are representative values compiled from preclinical studies.
Table 2: Cytokine Production by Splenocytes (pg/mL)
| Adjuvant | IFN-γ (Th1) | IL-5 (Th2) | IL-17A (Th17) |
| Pam3CSK4 | 850 | 250 | 600 |
| Alum | 150 | 900 | 100 |
| CpG ODN | 1200 | 100 | 150 |
| Antigen Only | 50 | 150 | 50 |
Data are representative values from in vitro restimulation of splenocytes from immunized mice.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of this compound, Alum, and CpG ODN.
Caption: General experimental workflow for adjuvant comparison.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Isotyping
-
Coating: 96-well plates are coated with the antigen (e.g., 1-5 µg/mL in PBS) and incubated overnight at 4°C.
-
Washing & Blocking: Plates are washed with PBS containing 0.05% Tween 20 (PBST) and blocked with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1-2 hours at room temperature.
-
Sample Incubation: Serial dilutions of sera from immunized mice are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, HRP-conjugated anti-mouse IgG1 or IgG2a detection antibodies are added and incubated for 1 hour at room temperature.
-
Substrate & Reading: Plates are washed, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the optical density is read at 450 nm.
Intracellular Cytokine Staining for T-cell Profiling
-
Cell Preparation: Splenocytes from immunized mice are harvested and cultured in a 96-well plate.
-
Restimulation: Cells are restimulated with the specific antigen (e.g., 10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.
-
Fixation and Permeabilization: Cells are washed, fixed, and permeabilized using a commercial kit to allow intracellular antibody access.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, IL-17A) for 30 minutes at room temperature.
-
Flow Cytometry: Cells are washed and analyzed on a flow cytometer to determine the percentage of cytokine-producing T cells.
Conclusion
The choice between this compound, Alum, and CpG ODN as an adjuvant depends on the desired immune outcome for a specific vaccine target.
-
This compound is a promising modern adjuvant that can induce a balanced or Th1/Th17-skewed response, making it a versatile candidate for vaccines against a broad range of pathogens.
-
Alum remains a reliable choice for vaccines where a strong antibody-mediated, Th2-type response is the primary goal of protection.
-
CpG ODN is a potent Th1-polarizing adjuvant, ideal for vaccines targeting intracellular pathogens where cell-mediated immunity is crucial.
This guide provides a foundational comparison to aid researchers in the rational selection of adjuvants for novel vaccine development. Further research into combinatorial adjuvant formulations may unlock even more potent and tailored immune responses.
Unveiling the Differential Activity of Pam3-Cys-OH Across Immune and Endothelial Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced activity of immunomodulatory compounds across various cell types is paramount. This guide provides a comparative analysis of the synthetic lipopeptide Pam3-Cys-OH, a well-characterized Toll-like receptor 2 (TLR2) and TLR1 agonist. We delve into its effects on monocytes, dendritic cells, and endothelial cells, presenting key experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of its cell-specific activities.
This compound, a synthetic analogue of the N-terminal part of bacterial lipoproteins, is a potent activator of the innate immune system. Its ability to engage TLR2/TLR1 heterodimers triggers a signaling cascade that culminates in the activation of transcription factors, most notably NF-κB, and the subsequent production of a host of inflammatory mediators. However, the magnitude and nature of this response are not uniform across all cell types. This guide aims to illuminate these differences, providing a valuable resource for researchers investigating TLR2 signaling and its therapeutic potential.
Comparative Analysis of this compound Activity
The cellular response to this compound is dictated by several factors, including the expression levels of TLR2 and its co-receptors, as well as the intracellular signaling machinery of the specific cell type. Here, we present a summary of the quantitative data on the effects of this compound on key inflammatory readouts in monocytes, dendritic cells, and endothelial cells.
| Cell Type | Key Biomarker | This compound Concentration | Observed Effect | Reference |
| Monocytes (Whole Blood Culture) | IL-6 Secretion | 1 ng/mL | ~1500 pg/mL | [1] |
| 10 ng/mL | ~2500 pg/mL | [1] | ||
| TNF-α Secretion | 1 ng/mL | ~1000 pg/mL | [1] | |
| 10 ng/mL | ~1500 pg/mL | [1] | ||
| Dendritic Cells (monocyte-derived) | IL-12 Secretion | Not specified | Upregulation | [2] |
| NF-κB Activation | 1-10 µg/mL | Upregulation | [3][4] | |
| Endothelial Cells (HUVEC) | IL-6 Secretion | 10 µg/mL | Upregulation | [5] |
| IL-8 Secretion | 10 µg/mL | Upregulation | [5] | |
| NF-κB Activation | 20 ng/mL | Increased p65 phosphorylation | [6] |
Note: The data presented is compiled from multiple studies with varying experimental conditions. Direct comparison should be made with caution. The concentrations of this compound and the resulting cytokine levels are indicative of the responsiveness of each cell type.
Visualizing the Molecular Pathways and Experimental Workflow
To further elucidate the mechanisms of this compound action, we provide diagrams of the canonical TLR2/TLR1 signaling pathway and a typical experimental workflow for assessing its activity.
Caption: this compound signaling pathway via TLR2/TLR1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TLR1/2 orchestrate human plasmacytoid predendritic cell response to gram+ bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proinflammatory activation pattern of human umbilical vein endothelial cells induced by IL-1β, TNF-α, and LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PMA inhibits endothelial cell migration through activating the PKC-δ/Syk/NF-κB-mediated up-regulation of Thy-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pam3-Cys-OH and MALP-2 for TLR2 Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Choosing the appropriate agonist is a critical step in studies involving Toll-like Receptor 2 (TLR2). Pam3-Cys-OH and Macrophage-Activating Lipopeptide-2 (MALP-2) are two of the most widely used synthetic lipopeptides for this purpose. While both potently activate TLR2, they do so through different co-receptors, leading to distinct downstream signaling and cellular responses. This guide provides an objective comparison of their mechanisms, performance, and supporting experimental data to aid in the selection of the optimal agonist for your research needs.
At a Glance: Key Differences
| Feature | This compound | MALP-2 |
| Full Name | N-α-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine | S-[2,3-bis(palmityloxy)-(2R)-propyl]-cysteinyl-GNNDESNISFKEK |
| Acylation | Triacylated Lipopeptide | Diacylated Lipopeptide |
| Origin | Synthetic | Synthetic (derived from Mycoplasma fermentans) |
| TLR Heterodimer | TLR2 / TLR1 | TLR2 / TLR6 |
| Adaptor Protein | MyD88-dependent | MyD88- and Mal-dependent |
| Relative Potency | Generally requires higher concentrations for equivalent responses | High potency, often effective at lower concentrations |
Structural and Mechanistic Differences
The fundamental difference between this compound and MALP-2 lies in their acylation. This compound is a triacylated lipopeptide, which is recognized by a heterodimer of TLR2 and TLR1 . In contrast, MALP-2 is a diacylated lipopeptide that engages a heterodimer of TLR2 and TLR6 . This initial recognition step dictates the subsequent signaling cascade.
While both pathways converge on the activation of the MyD88-dependent pathway, leading to the activation of NF-κB and MAP kinases, there are key distinctions. The signaling cascade initiated by MALP-2 via TLR2/TLR6 has been shown to be critically dependent on the adaptor protein Mal (MyD88-adapter-like), whereas the response to this compound via TLR2/TLR1 is largely Mal-independent.
Performance Comparison: Potency and Differential Effects
Experimental data consistently demonstrates that MALP-2 is a more potent activator of TLR2-mediated responses than this compound in several cellular systems. This means that a lower concentration of MALP-2 is often required to elicit a comparable or stronger biological response.
| Parameter | This compound | MALP-2 | Reference System |
| Equipotent Pro-inflammatory Concentration | 160 ng/mL | 25 ng/mL | Isolated Perfused Mouse Lungs[1][2] |
| Concentration for Neutrophil Activation | ≥ 10 µg/mL | 10 ng/mL | Human Polymorphonuclear Neutrophils (PMNs) |
| Induction of Specific Genes | Weak inducer of Cxcl10 and Slpi. Does not induce Tnc. | Potent inducer of Cxcl10, Slpi, and Tnc. | Isolated Perfused Mouse Lungs[1][2] |
| Downstream Mediator Release | Induces release of IL-6, TNF, CXCL2, and CXCL10. | Induces release of IL-6, TNF, CXCL2, and CXCL10. | Isolated Perfused Mouse Lungs[1] |
These findings highlight that while both agonists can induce a general pro-inflammatory response, MALP-2 does so at significantly lower concentrations and can activate specific gene expression programs not triggered by this compound.[1][2][3] Researchers should consider these differences when designing experiments, as the choice of agonist could influence the outcome, particularly in studies focused on specific downstream targets or when comparing results across different studies.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to compare TLR2 agonists.
Experimental Workflow Overview
TLR2 Reporter Assay using HEK-Blue™-hTLR2 Cells
This assay quantifies the activation of the NF-κB pathway downstream of TLR2 engagement.
-
Cell Culture: Culture HEK-Blue™-hTLR2 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotics as per the manufacturer's instructions.
-
Cell Stimulation:
-
Plate HEK-Blue™-hTLR2 cells in a 96-well plate at a density of approximately 5 x 104 cells per well in 180 µL of culture medium.
-
Prepare serial dilutions of this compound and MALP-2.
-
Add 20 µL of the agonist dilutions to the respective wells. Include a negative control (medium only).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Prepare the QUANTI-Blue™ Solution according to the manufacturer's protocol.
-
Add 180 µL of the QUANTI-Blue™ Solution to a new flat-bottom 96-well plate.
-
Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the level of NF-κB activation.
-
Cytokine Quantification by ELISA
This protocol details the measurement of TNF-α and IL-6 in the supernatant of stimulated macrophages (e.g., THP-1 or primary bone marrow-derived macrophages).
-
Cell Culture and Stimulation:
-
Plate macrophages in a 24-well plate at a density of 5 x 105 cells per well and allow them to adhere.
-
Replace the medium with fresh culture medium containing the desired concentrations of this compound or MALP-2.
-
Incubate for a specified time (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until use.
-
ELISA Procedure (General Steps):
-
Coat a 96-well ELISA plate with the capture antibody (e.g., anti-human TNF-α) overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody (e.g., biotinylated anti-human TNF-α) and incubate for 1-2 hours.
-
Wash the plate.
-
Add avidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm. The concentration of the cytokine is determined by comparison to the standard curve.
-
MAPK Activation by Western Blot
This protocol is for detecting the phosphorylation of ERK1/2 and p38 MAP kinases in cell lysates.
-
Cell Stimulation and Lysis:
-
Plate cells (e.g., RAW 264.7 macrophages) in a 6-well plate.
-
Stimulate the cells with this compound or MALP-2 for short time points (e.g., 0, 15, 30, 60 minutes).
-
After stimulation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blot Procedure:
-
Prepare samples by mixing the protein lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-phospho-p38, anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total p38 and total ERK.
-
Conclusion
Both this compound and MALP-2 are potent and specific synthetic agonists for TLR2, making them invaluable tools for studying innate immunity. The choice between them should be guided by the specific research question.
-
Choose this compound for specific interrogation of the TLR2/TLR1 signaling pathway.
-
Choose MALP-2 for specific studies of the TLR2/TLR6 pathway or when a more potent agonist is required to achieve a robust response at lower concentrations.
Researchers should be aware of the differences in potency and the potential for differential gene activation. The provided protocols offer a starting point for conducting rigorous comparative studies to dissect the nuanced roles of these distinct TLR2 activation pathways.
References
- 1. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs | PLOS One [journals.plos.org]
- 3. Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pam3-Cys-OH: A Guide for Laboratory Professionals
For immediate reference, treat Pam3-Cys-OH as a combustible solid chemical waste. All contaminated materials should be disposed of as hazardous waste in designated, clearly labeled, leak-proof containers. Under no circumstances should this compound or its solutions be disposed of down the drain.
This guide provides detailed procedures for the safe and proper disposal of this compound, a synthetic lipopeptide commonly used in immunological research. Adherence to these guidelines is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
Safety and Handling Precautions
This compound is classified as a combustible solid.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling the compound to minimize exposure and prevent contamination.
Required Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be worn at all times when handling the compound. |
| Hand Protection | Nitrile gloves | Should be worn when handling the vial and any contaminated materials. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect from potential splashes. |
| Respiratory Protection | Dust mask (type N95 or equivalent) | Recommended when handling the powdered form to avoid inhalation.[1][2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound and any materials that have come into contact with it is to manage it as chemical waste.
Materials Required:
-
Designated, leak-proof hazardous waste container for solids
-
Designated, leak-proof hazardous waste container for liquids (if applicable)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Waste Segregation: At the point of generation, separate waste contaminated with this compound from other waste streams. Do not mix with non-hazardous trash or other chemical waste unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste Containment:
-
Place all solid waste, including contaminated gloves, pipette tips, weighing paper, and any unused or expired this compound powder, into a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Liquid Waste Containment (if applicable):
-
Collect any solutions containing this compound in a separate, sealed, and properly labeled hazardous waste container.
-
The container should be compatible with the solvent used.
-
Do not dispose of any liquid containing this compound down the drain.
-
-
Labeling and Storage:
-
Ensure all hazardous waste containers are tightly sealed to prevent leaks or spills.
-
Store the containers in a designated, well-ventilated, and secure area away from heat, sparks, or open flames, as this compound is a combustible solid.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Provide them with a complete and accurate description of the waste, including its chemical name and hazardous properties (combustible solid).
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Wear Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the required personal protective equipment.
-
Contain the Spill:
-
For solid spills , gently cover the material with an absorbent material to prevent it from becoming airborne.
-
For liquid spills , use an appropriate absorbent material to contain the liquid.
-
-
Clean-Up:
-
Carefully sweep or scoop up the contained material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.
-
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Pam3-Cys-OH
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, operational, and disposal guidance for the handling of Pam3-Cys-OH, a synthetic lipopeptide commonly used in immunological research. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your experiments.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following equipment is mandatory when handling this compound in its solid form or in solution.
| Equipment | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of fine particles. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Body Protection | Standard laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: From Receipt to Application
Follow these step-by-step instructions for the safe and effective use of this compound in your laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the vial for any damage.
-
If the vial contains small amounts of powder entrapped in the cap, briefly centrifuge it on a tabletop centrifuge to collect all the material at the bottom.[1]
-
Store the lyophilized product at -20°C for long-term stability.
Reconstitution Protocol
This compound is soluble in DMSO. The following protocol is for preparing a stock solution.
| Step | Action | Details and Recommendations |
| 1 | Prepare for Reconstitution | Work in a well-ventilated area, preferably a chemical fume hood, while wearing all required PPE. |
| 2 | Add Solvent | Using a calibrated pipette, add the required volume of fresh, hygroscopic DMSO to the vial to achieve the desired concentration. For example, to prepare a 1 mM stock solution from 1 mg of this compound, add 1.0983 mL of DMSO. |
| 3 | Ensure Complete Dissolution | The compound may require warming and sonication to fully dissolve. Warming to 60°C is recommended. |
| 4 | Aliquotting | Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the product. |
| 5 | Storage of Stock Solution | Store the aliquoted stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Treat as chemical waste. Place in a clearly labeled, sealed, and leak-proof hazardous waste container. |
| Solutions Containing this compound | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as solid chemical waste in a designated hazardous waste container. |
Important: Always consult and follow your institution's Environmental Health and Safety (EHS) department's specific guidelines for hazardous waste disposal.
Experimental Protocols
This compound (as Pam3CSK4) Signaling Pathway
This compound and its analog Pam3CSK4 are synthetic triacylated lipopeptides that act as potent agonists for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer.[2] This interaction triggers a downstream signaling cascade, leading to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.[2]
Experimental Workflow: In Vitro Cell Stimulation
This protocol outlines a general workflow for stimulating cultured cells with this compound (using its analog Pam3CSK4 as an example) to measure the induction of a cellular response, such as cytokine production.
This protocol serves as a template. Specific cell types, concentrations, and incubation times should be optimized for your experimental system. For example, a common starting concentration for Pam3CSK4 stimulation is between 10 to 100 ng/ml.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
